4,6-dimethyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIRKZANCKXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578493 | |
| Record name | 4,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43120-31-6 | |
| Record name | 4,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-dimethyl-1H-indazole
This guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutic agents.[1] This document outlines a validated synthetic pathway, details the underlying chemical principles, and provides a thorough guide to the characterization of the target molecule.
Introduction and Significance
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[2] The unique structural and electronic properties of the indazole nucleus make it a versatile scaffold for the design of biologically active molecules. Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of methyl groups at the 4 and 6 positions of the indazole ring can significantly influence its physicochemical properties and biological activity, making 4,6-dimethyl-1H-indazole a valuable compound for further derivatization and screening in drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthetic route to 4,6-dimethyl-1H-indazole commences from the readily available starting material, 3,5-dimethylaniline. The retrosynthetic analysis reveals a pathway that involves the sequential introduction and transformation of functional groups to construct the target indazole ring system.
The forward synthesis, therefore, involves four key transformations:
-
Diazotization and Cyanation (Sandmeyer Reaction): Conversion of 3,5-dimethylaniline to 3,5-dimethylbenzonitrile.
-
Nitration: Regioselective introduction of a nitro group at the 2-position of 3,5-dimethylbenzonitrile.
-
Reduction: Conversion of the nitro group to an amino group to yield 2-amino-3,5-dimethylbenzonitrile.
-
Cyclization: Intramolecular ring closure of the ortho-amino benzonitrile to form the indazole ring.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 4,6-dimethyl-1H-indazole.
Synthesis of 3,5-dimethylbenzonitrile from 3,5-dimethylaniline
The initial step involves the conversion of the amino group of 3,5-dimethylaniline into a nitrile group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[3]
Protocol:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dimethylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the cessation of nitrogen gas evolution.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Synthesis of 2-nitro-3,5-dimethylbenzonitrile
The next step is the regioselective nitration of 3,5-dimethylbenzonitrile. The directing effects of the methyl and cyano groups favor the introduction of the nitro group at the 2-position.
Protocol:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 3,5-dimethylbenzonitrile (1.0 eq.) to the cold nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude 2-nitro-3,5-dimethylbenzonitrile from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Synthesis of 2-amino-3,5-dimethylbenzonitrile
The reduction of the nitro group to an amino group is a critical step in preparing the precursor for cyclization.
Protocol:
-
In a flask, suspend 2-nitro-3,5-dimethylbenzonitrile (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-amino-3,5-dimethylbenzonitrile.
Synthesis of 4,6-dimethyl-1H-indazole
The final step is the cyclization of 2-amino-3,5-dimethylbenzonitrile to form the indazole ring. This can be achieved through diazotization followed by intramolecular cyclization.
Protocol:
-
Dissolve 2-amino-3,5-dimethylbenzonitrile (1.0 eq.) in glacial acetic acid and cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.0 eq.) in a minimal amount of water dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at low temperature for a short period and then warm to room temperature.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4,6-dimethyl-1H-indazole by column chromatography on silica gel or recrystallization.
Characterization
Thorough characterization of the synthesized 4,6-dimethyl-1H-indazole is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are employed for this purpose.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. |
| ¹³C NMR | Resonances for the aromatic carbons and the two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C/C=N stretching of the heterocyclic ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 4,6-dimethyl-1H-indazole (C₉H₁₀N₂) and characteristic fragmentation patterns. |
Detailed Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For 4,6-dimethyl-1H-indazole, the expected signals are:
-
A broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration).
-
Singlets for the aromatic protons at positions 3, 5, and 7.
-
Two singlets for the methyl groups at positions 4 and 6.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The expected resonances for 4,6-dimethyl-1H-indazole include:
-
Signals for the seven carbons of the indazole ring system.
-
Two signals for the two methyl carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorption bands for 4,6-dimethyl-1H-indazole are anticipated in the following regions:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1620 cm⁻¹: C=N stretching of the indazole ring.
-
~1590, 1480 cm⁻¹: C=C stretching of the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4,6-dimethyl-1H-indazole (molecular formula C₉H₁₀N₂), the expected molecular ion peak [M]⁺ would be at m/z 146. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the pyrazole ring.
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
3,5-Dimethylaniline: Toxic and a suspected carcinogen.
-
Sodium Nitrite: Oxidizer and toxic.
-
Cyanides (Copper(I) Cyanide, Sodium Cyanide): Highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Nitrating Mixture (Nitric Acid, Sulfuric Acid): Highly corrosive.
-
Iron Powder: Flammable solid.
-
Organic Solvents: Flammable and may have associated health risks.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of 4,6-dimethyl-1H-indazole from 3,5-dimethylaniline. The multi-step synthesis involves well-established chemical transformations, and the guide provides the necessary protocols for each step. Furthermore, a comprehensive overview of the analytical techniques required for the thorough characterization of the final product has been presented. This information is intended to be a valuable resource for researchers and scientists engaged in the synthesis of novel indazole derivatives for applications in drug discovery and development.
References
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]
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Fritz Haber Institute. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N1a. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]
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- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Spectroscopic Profile of 4,6-dimethyl-1H-indazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. In the absence of readily available experimental spectra in peer-reviewed literature, this guide utilizes high-quality predicted data, offering a robust framework for the identification and characterization of 4,6-dimethyl-1H-indazole.
Introduction to 4,6-dimethyl-1H-indazole
Indazoles are a class of heterocyclic aromatic organic compounds consisting of a fused benzene and pyrazole ring.[1] They exist in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.[2] Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] 4,6-dimethyl-1H-indazole, a member of this family, presents a specific substitution pattern that influences its electronic and structural properties, which are in turn reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For 4,6-dimethyl-1H-indazole, both ¹H and ¹³C NMR are essential for structural elucidation.
Theoretical Principles of NMR
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise resonance frequency, or chemical shift (δ), of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecular structure.
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring NMR spectra of a solid organic compound like 4,6-dimethyl-1H-indazole:
-
Sample Preparation:
-
Dissolve 5-25 mg of the solid sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4]
-
Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a cotton or glass wool plug directly into a clean NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[6][7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Predicted NMR Data and Interpretation
The following ¹H and ¹³C NMR data for 4,6-dimethyl-1H-indazole have been generated using a reputable online NMR prediction tool. These predicted values provide a strong basis for spectral interpretation.
¹H NMR (Predicted)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~7.8 | s | 1H | H3 |
| ~7.2 | s | 1H | H5 |
| ~6.9 | s | 1H | H7 |
| ~2.5 | s | 3H | 4-CH₃ |
| ~2.4 | s | 3H | 6-CH₃ |
Interpretation of Predicted ¹H NMR Spectrum:
-
The broad singlet at approximately 10.5 ppm is characteristic of the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and potential chemical exchange.
-
The three singlets in the aromatic region (~6.9-7.8 ppm) correspond to the three protons on the benzene ring (H3, H5, and H7). The absence of splitting indicates no adjacent protons.
-
The two singlets in the aliphatic region (~2.4-2.5 ppm) are assigned to the two methyl groups at positions 4 and 6.
¹³C NMR (Predicted)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 | C7a |
| ~135 | C3a |
| ~133 | C6 |
| ~130 | C4 |
| ~125 | C3 |
| ~120 | C5 |
| ~110 | C7 |
| ~22 | 6-CH₃ |
| ~18 | 4-CH₃ |
Interpretation of Predicted ¹³C NMR Spectrum:
-
The predicted spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
-
The downfield signals (~110-140 ppm) are characteristic of the aromatic carbons of the indazole ring system.[8][9]
-
The upfield signals at approximately 18 and 22 ppm are assigned to the carbons of the two methyl groups.
Caption: Predicted NMR assignments for 4,6-dimethyl-1H-indazole.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching and bending). The frequency of absorption is determined by the bond strength and the masses of the bonded atoms. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), and the presence of characteristic absorption bands can be used to identify functional groups.[10]
Experimental Protocol for IR Data Acquisition
For a solid sample like 4,6-dimethyl-1H-indazole, the following Attenuated Total Reflectance (ATR) or KBr pellet method can be used:
ATR-FTIR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[3][13]
Predicted IR Data and Interpretation
The following are predicted characteristic IR absorption bands for 4,6-dimethyl-1H-indazole.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3000 | Medium, Broad | N-H stretch |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1620 | Medium | C=N stretch (indazole ring) |
| ~1590, 1480 | Strong | C=C stretch (aromatic ring) |
| ~1450 | Medium | CH₃ bend |
| ~850-800 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of Predicted IR Spectrum:
-
The broad absorption in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.[14][15]
-
Absorptions around 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic ring.
-
The bands in the 2950-2850 cm⁻¹ range correspond to the C-H stretching of the methyl groups.
-
The C=N and C=C stretching vibrations of the indazole ring are expected in the 1620-1480 cm⁻¹ region.[10][16]
-
The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong absorptions in the fingerprint region (below 1000 cm⁻¹).
Caption: Key predicted IR functional group regions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Theoretical Principles of Mass Spectrometry
In a typical mass spectrometer, a sample is first ionized. In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺·).[17] This molecular ion is often energetically unstable and can fragment into smaller, charged fragments and neutral radicals.[18][19] The mass spectrometer then separates these ions based on their m/z ratio, and a detector measures the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For a solid, this can be done using a direct insertion probe which is heated to vaporize the sample.[20][21]
-
Ionization: Ionize the sample molecules using a beam of 70 eV electrons.
-
Mass Analysis: Accelerate the resulting ions and separate them according to their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
For 4,6-dimethyl-1H-indazole (C₉H₁₀N₂), the exact mass is 146.0844 g/mol .
Predicted Key Fragments in EI-MS:
| m/z | Predicted Fragment | Notes |
| 146 | [M]⁺· | Molecular ion |
| 145 | [M-H]⁺ | Loss of a hydrogen atom |
| 131 | [M-CH₃]⁺ | Loss of a methyl group |
| 117 | [M-N₂H]⁺ | Loss of diazomethane radical from a rearranged molecular ion |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |
Interpretation of Predicted Mass Spectrum:
-
The molecular ion peak (M⁺·) is expected at m/z 146, which corresponds to the molecular weight of the compound.
-
A peak at m/z 145 ([M-H]⁺) is common for aromatic compounds and results from the loss of a hydrogen atom.
-
The loss of a methyl group from the molecular ion would result in a fragment at m/z 131 ([M-CH₃]⁺) . This is a highly probable fragmentation pathway.[22][23]
-
Further fragmentation of the indazole ring can lead to other characteristic ions, such as the tropylium ion at m/z 91 .
Caption: Predicted fragmentation pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,6-dimethyl-1H-indazole. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for the identification and structural confirmation of this compound. While predicted data offers a strong foundation, experimental verification remains the gold standard. The provided experimental protocols offer a clear methodology for researchers to obtain and confirm these spectroscopic properties.
References
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Download Table]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
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ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
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4,6-Dimethyl-1H-indazole: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-dimethyl-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its structural characteristics, physicochemical parameters, spectroscopic data, and synthetic methodologies. Furthermore, it offers insights into its reactivity and applications in drug design, supported by authoritative scientific references, to serve as a vital resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
Indazoles are a class of nitrogen-containing heterocyclic compounds featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1] This scaffold is of considerable interest in drug discovery due to the diverse pharmacological activities exhibited by its derivatives, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1][2] Strategic substitution on the indazole core allows for the modulation of its physicochemical properties to optimize drug-like characteristics. The presence of methyl groups, as in 4,6-dimethyl-1H-indazole, can significantly influence lipophilicity, metabolic stability, and binding interactions with biological targets.
Physicochemical Properties of 4,6-Dimethyl-1H-indazole
A thorough understanding of a compound's physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior.
Core Molecular Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 4,6-dimethyl-1H-indazole |
| CAS Number | 43120-31-6 |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CN2 |
| InChI Key | InChI=1S/C10H11N/c1-7-4-9-6-11-5-8(2)3-7/h3-6,11H,1-2H3 |
Data sourced from publicly available chemical databases.
Diagram 1: Chemical Structure of 4,6-dimethyl-1H-indazole
Caption: 2D structure of 4,6-dimethyl-1H-indazole.
Key Physical and Chemical Parameters
| Property | Value/Description |
| Melting Point | Not explicitly available in search results. |
| Boiling Point | Not explicitly available in search results. |
| Solubility | Expected to have low aqueous solubility, with higher solubility in organic solvents like DMSO and methanol. |
| pKa | The indazole nucleus has both a weakly acidic N-H proton and a weakly basic nitrogen atom.[3] |
| LogP | The calculated LogP (octanol-water partition coefficient) for the related 4,6-dimethyl-1H-indole is 2.78.[4] This suggests moderate lipophilicity for 4,6-dimethyl-1H-indazole. |
Expert Insight for Drug Development: The moderate lipophilicity suggested by the LogP value is often a desirable trait for drug candidates, as it can facilitate cell membrane permeability. However, the anticipated low aqueous solubility may present challenges for formulation and oral bioavailability. Salt formation, by targeting either the acidic or basic nitrogen, is a common strategy to enhance the solubility of indazole-containing compounds.
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
-
¹H NMR: The proton NMR spectrum of 4,6-dimethyl-1H-indazole is expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the methyl groups. The methyl protons will appear as singlets, likely in the upfield region of the spectrum. The N-H proton typically appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the ten carbon atoms of the molecule. The chemical shifts of the aromatic carbons will provide information about the substitution pattern, while the methyl carbons will resonate at characteristic upfield positions.
Mass Spectrometry (MS).[5]
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For 4,6-dimethyl-1H-indazole, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 147.1073, corresponding to the formula C₁₀H₁₂N₂⁺.
Infrared (IR) Spectroscopy.[5][6]
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands for 4,6-dimethyl-1H-indazole include:
-
N-H stretch: A broad band typically in the 3100-3500 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
Diagram 2: Analytical Workflow for Structural Elucidation
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Crystal structure analysis of 4,6-dimethyl-1H-indazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 4,6-Dimethyl-1H-Indazole
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] The precise three-dimensional arrangement of atoms and intermolecular interactions, determined through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design. This technical guide presents a comprehensive, field-proven methodology for the synthesis, characterization, and definitive crystal structure analysis of 4,6-dimethyl-1H-indazole. While a public crystal structure for this specific derivative is not available, this document provides an authoritative blueprint for its elucidation, drawing upon established protocols for analogous compounds. We detail the causality behind experimental choices, from synthetic strategy to crystallization screening and final structural refinement, providing a self-validating framework for researchers.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[3][4] This structural motif is of immense pharmacological importance, appearing in numerous FDA-approved drugs and clinical candidates.[2][5] Notable examples include the anti-inflammatory drug Bendazac and the anti-emetic Granisetron.[2][4] The therapeutic versatility of indazole derivatives stems from their ability to act as "privileged scaffolds," capable of engaging a wide array of biological targets, particularly protein kinases, through various non-covalent interactions.[1][6]
The substitution pattern on the indazole core profoundly influences its physicochemical properties and biological activity. The addition of methyl groups, as in 4,6-dimethyl-1H-indazole, can enhance binding affinity by occupying hydrophobic pockets in a target protein and can modulate metabolic stability. A definitive understanding of its solid-state structure is therefore a critical prerequisite for its application in drug development, impacting everything from polymorph screening to computational docking studies.
Part I: Synthesis and Spectroscopic Confirmation
The first phase of structural analysis is the unambiguous synthesis and characterization of the target compound. The chosen synthetic route must be robust and yield high-purity material suitable for crystallization.
Proposed Synthetic Pathway
A common and effective method for constructing the 1H-indazole core involves the cyclization of a substituted o-toluidine derivative. The workflow below outlines a plausible and well-precedented route.[7][8]
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A Technical Guide to the Annular Tautomerism of 4,6-Dimethyl-1H-Indazole: Characterization and Implications for Drug Development
Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] The biological efficacy of these compounds is profoundly influenced by their tautomeric state, which dictates their physicochemical properties and molecular interactions. This guide provides an in-depth analysis of the annular tautomerism in 4,6-dimethyl-1H-indazole, a representative substituted indazole. We will explore the structural nuances of the predominant 1H- and 2H-tautomers, detail the experimental and computational methodologies for their elucidation, and discuss the critical implications of this phenomenon for drug design and development professionals.
Introduction: The Significance of Tautomerism in Indazole Scaffolds
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in chemistry.[3] In the realm of nitrogen-containing heterocycles, prototropic tautomerism—the relocation of a proton—is particularly prevalent and consequential.[4][5] The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery, appearing in FDA-approved drugs such as axitinib and niraparib.[6] A critical feature of this scaffold is its capacity to exist in different tautomeric forms, primarily the 1H- and 2H-indazoles.[7][8]
The 1H-indazole tautomer, possessing a benzenoid structure, is generally the thermodynamically more stable and predominant form.[1][9] In contrast, the 2H-indazole tautomer has a quinonoid character and is typically higher in energy.[7][10] The energy difference between these forms is often modest, with the 1H-tautomer being more stable by approximately 3.6 to 5.3 kcal/mol in the gas phase.[9][11] This delicate energy balance means that the tautomeric equilibrium can be significantly influenced by factors such as substitution patterns, solvent polarity, and temperature, directly impacting a molecule's biological activity.[8] Understanding and controlling this equilibrium is therefore a paramount concern for medicinal chemists.
The Tautomeric Landscape of 4,6-Dimethyl-1H-Indazole
The introduction of methyl groups at the 4- and 6-positions of the indazole core influences the electronic distribution within the aromatic system. However, for most substitution patterns, the 1H tautomer remains the favored form.[12] The primary equilibrium for 4,6-dimethyl-indazole is between the 1H and 2H forms, as depicted below. The 3H-tautomer is significantly less stable and rarely observed.[8][9]
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution. [10][13]Specific nuclei (¹H, ¹³C, and ¹⁵N) provide distinct chemical shifts and coupling constants that act as fingerprints for each tautomer.
Expert Rationale: The key diagnostic signals are the N-H proton and the carbons of the pyrazole ring (C3, C7a). In the 1H-tautomer, the N1-H proton is highly deshielded due to its acidic nature and participation in the aromatic system. The chemical shifts of C3 and C7a are also significantly different between the two isomers due to the altered electronic structure (benzenoid vs. quinonoid). [10][14] Table 1: Predicted Comparative NMR and UV-Vis Data for 4,6-Dimethyl-Indazole Tautomers
| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) | Rationale |
|---|---|---|---|
| ¹H NMR (ppm, DMSO-d₆) | |||
| N-H | ~13.0 (broad s) | ~11.0 (broad s) | N1-H in 1H-indazoles is typically more deshielded. [15] |
| H-3 | ~8.1 (s) | ~8.5 (s) | H-3 in 2H-isomers is often downfield due to the quinonoid system. [16] |
| H-5 | ~7.3 (s) | ~7.0 (d) | Changes in aromaticity affect shielding. |
| H-7 | ~7.6 (s) | ~7.8 (d) | Proximity to N-H and altered ring currents cause shifts. |
| ¹³C NMR (ppm, DMSO-d₆) | |||
| C-3 | ~135 | ~145 | C-3 is significantly deshielded in the 2H-tautomer. [12] |
| C-7a | ~140 | ~125 | C-7a (bridgehead) is more shielded in the 2H-tautomer. [12] |
| UV-Vis (nm, EtOH) |
| λ_max | ~290-300 | ~310-330 | The extended conjugation of the quinonoid system in the 2H-tautomer typically results in a bathochromic (red) shift. [16][17]|
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 4,6-dimethyl-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: DMSO-d₆ is a good choice as it can solubilize a wide range of compounds and its residual proton signal does not typically interfere with key aromatic signals.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz). Rationale: High-field magnets provide better signal dispersion, which is crucial for resolving closely spaced signals in aromatic systems. 2D experiments are essential for unambiguous assignment of all proton and carbon signals.
-
Low-Temperature Study (Optional): If proton exchange is rapid at room temperature, acquire spectra at lower temperatures (e.g., -40 °C) to potentially slow the interconversion and observe signals for both tautomers.
-
Data Analysis: Integrate proton signals to determine the relative ratio of tautomers if both are present and in slow exchange. Compare chemical shifts with literature values for known 1H- and 2H-indazoles to assign the predominant form. [14][18]
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Because the 1H- (benzenoid) and 2H- (quinonoid) tautomers have different π-electron systems, they exhibit distinct absorption spectra. [16]This technique is particularly useful for studying solvent effects on the tautomeric equilibrium. [19][17] Experimental Protocol: Solvent Effect Analysis via UV-Vis
-
Stock Solution: Prepare a concentrated stock solution of 4,6-dimethyl-indazole in a non-polar solvent like cyclohexane.
-
Serial Dilutions: Create a series of solutions with identical concentrations in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer.
-
Analysis: Compare the λ_max values and the overall spectral shape across the different solvents. A significant shift in λ_max or the appearance of new absorption bands with increasing solvent polarity can indicate a shift in the tautomeric equilibrium. [19]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. [20][21]It allows for precise measurement of bond lengths and angles, confirming the position of the N-H proton and the overall geometry.
Expert Rationale: While considered the "gold standard" for structural elucidation, it is crucial to recognize that the crystal structure represents the lowest energy conformation in the solid state. [21]This may not reflect the tautomeric equilibrium present in solution, where the molecule is solvated and has greater conformational freedom. Therefore, crystallographic data must be complemented with solution-state studies like NMR.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow high-quality single crystals of 4,6-dimethyl-indazole. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). [21]2. Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam. [20]3. Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Analysis: Visualize the resulting structure to confirm the position of the N-H proton, thereby identifying the tautomer present in the crystal lattice.
Computational Approaches in Tautomerism Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. [11]These methods can calculate the electronic energy (ΔE) and Gibbs free energy (ΔG) of each tautomer, providing a theoretical estimate of the equilibrium constant.
Expert Rationale: Calculations in the gas phase provide the intrinsic relative stability of the tautomers. To better correlate with experimental solution-state data, it is essential to incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the effects of the solvent's dielectric constant. [11][22] Table 2: Representative Theoretical Relative Energies for Indazole Tautomers
| Method/Basis Set | Phase | Energy Metric | 1H-Indazole | 2H-Indazole | ΔE / ΔG (kcal/mol) | Reference |
|---|---|---|---|---|---|---|
| MP2/6-31G* | Gas | Energy | 0.0 | +3.6 | 3.6 | [9] |
| B3LYP/6-31G* | Gas | Energy | 0.0 | +5.1 | 5.1 | [23] |
| MP2/cc-pVTZ | Gas | Energy | 0.0 | +3.3 | 3.3 | [11]|
Note: Values are for the parent indazole molecule. The presence of dimethyl groups would slightly alter these values, but the trend of the 1H-tautomer being more stable is expected to hold.
Implications for Drug Design and Development
The tautomeric state of an indazole derivative is not an academic curiosity; it is a critical determinant of its drug-like properties:
-
Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. The 1H-tautomer has a hydrogen bond donor at N1 and an acceptor at N2, while the 2H-tautomer has a donor at N2 and an acceptor at N1. A change in the dominant tautomer can fundamentally alter how a molecule fits into a protein's binding pocket, potentially abolishing its activity.
-
Physicochemical Properties: Tautomerism influences key properties like pKa, lipophilicity (logP), and solubility. The 2H-tautomer is generally more polar and a stronger base than the 1H-tautomer. [9]These differences can significantly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has important implications for patent law and the protection of novel chemical matter.
Conclusion
The annular tautomerism of 4,6-dimethyl-1H-indazole, like other substituted indazoles, is a delicate equilibrium primarily between the more stable 1H-benzenoid form and the less stable 2H-quinonoid form. A comprehensive understanding of this equilibrium is essential for researchers in drug development. By employing a synergistic combination of high-resolution NMR spectroscopy for solution-state analysis, UV-Vis spectroscopy for studying environmental effects, X-ray crystallography for solid-state confirmation, and computational chemistry for theoretical prediction, scientists can fully characterize the tautomeric landscape of any indazole-based compound. This detailed characterization enables the rational design of molecules with optimized physicochemical properties and predictable biological activity, ultimately leading to the development of safer and more effective medicines.
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An In-depth Technical Guide to 4,6-dimethyl-1H-indazole: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4,6-dimethyl-1H-indazole, a member of the pharmacologically significant indazole family of heterocyclic compounds. While specific research on this particular derivative is not extensively documented, this guide synthesizes information from the broader field of indazole chemistry to present its likely synthetic pathways, expected physicochemical and spectroscopic properties, and potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this and related indazole structures.
Introduction: The Indazole Scaffold in Medicinal Chemistry
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are considered "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active molecules and approved pharmaceuticals. The indazole nucleus is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.
The substitution pattern on the indazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. The introduction of methyl groups at the 4- and 6-positions of the 1H-indazole core, as in 4,6-dimethyl-1H-indazole, influences the molecule's steric and electronic characteristics, which in turn can affect its reactivity and interactions with biological targets. While a dedicated discovery paper for 4,6-dimethyl-1H-indazole is not prominent in the scientific literature, its significance lies in its potential as a key building block for the synthesis of more complex and potentially bioactive molecules.
Proposed Synthesis of 4,6-dimethyl-1H-indazole
A likely synthetic pathway to 4,6-dimethyl-1H-indazole would proceed via the diazotization and subsequent cyclization of a 2-amino-4,6-dimethyl-substituted benzene derivative. A key intermediate in this proposed synthesis is 2-amino-4,6-dimethylbenzaldehyde .
Synthesis of the Key Precursor: 2-amino-4,6-dimethylbenzaldehyde
The synthesis of this crucial aldehyde intermediate can be approached through several established organic chemistry transformations. A potential route is outlined below:
A Technical Guide to the Therapeutic Potential of 4,6-Dimethyl-1H-Indazole Derivatives
Abstract
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique structure, consisting of a fused benzene and pyrazole ring, provides a versatile framework for designing therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides an in-depth analysis of the potential biological activities of 4,6-dimethyl-1H-indazole derivatives. While direct research on this specific substitution pattern is emerging, this document synthesizes data from closely related substituted indazoles to build a predictive framework for their therapeutic promise. We will explore key mechanisms of action, present relevant quantitative data, detail essential experimental protocols for validation, and discuss future directions for the development of these promising compounds.
Introduction: The Indazole Scaffold as a Privileged Structure
Indazole and its derivatives are a cornerstone in modern drug discovery. The bicyclic system features two nitrogen atoms, and it exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most biological and chemical contexts.[1][2] This stability, combined with the scaffold's ability to engage in various biological interactions, has led to its classification as a "privileged structure."
The therapeutic relevance of this scaffold is firmly established. Several clinically successful drugs incorporate the indazole core, including:
-
Pazopanib and Axitinib: Tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma.[6][7]
-
Entrectinib: An inhibitor of ALK, ROS1, and TRK kinases used in solid tumors.[2][6]
-
Bendazac and Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[2][5]
The biological activity of indazole derivatives is highly dependent on the substitution pattern on the bicyclic ring. Modifications at positions like C3, C4, C5, and C6 can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide focuses on the potential of the 4,6-dimethyl substitution pattern, extrapolating from established research on related analogues to highlight its promise in oncology, inflammation, and infectious diseases.
Anticancer Activities: A Multi-Mechanistic Approach
Substituted indazoles have demonstrated potent anticancer effects through diverse mechanisms of action, making them a rich area for oncology research.[6][8]
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism for the anticancer activity of many indazole derivatives is the induction of programmed cell death, or apoptosis.
Causality: The choice to investigate the mitochondrial (intrinsic) pathway of apoptosis stems from its central role in cellular life-and-death decisions, which is often dysregulated in cancer. By targeting this pathway, a compound can effectively eliminate malignant cells. Research on indazole derivative 2f revealed its ability to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][8] This was mechanistically linked to an increase in Reactive Oxygen Species (ROS) and a decrease in the mitochondrial membrane potential.[6][8] This mitochondrial distress triggers the release of pro-apoptotic factors by modulating the Bcl-2 family of proteins—specifically, by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[6][8][9] The resulting shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[6][8]
Caption: Mitochondrial Apoptosis Pathway Induced by Indazole Derivatives.
Immunomodulatory Effects
A novel and highly promising anticancer strategy involves modulating the tumor microenvironment to enhance the host immune response. Certain 4,6-disubstituted-1H-indazole derivatives have been identified as inhibitors of Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase 1 (IDO1).[2][10]
Causality: IDO1 and TDO are critical immune checkpoint enzymes that suppress T-cell activity by depleting tryptophan. Inhibiting these enzymes is a validated therapeutic strategy to "release the brakes" on the immune system. A derivative, HT-28 , not only inhibited TDO but also showed direct tumor-killing effects.[10] In vivo studies in a CT-26 mouse model demonstrated that HT-28 treatment reduced the expression of the immunosuppressive marker Foxp3 while enhancing the expression of CD8 (a marker for cytotoxic T-cells) and the pro-inflammatory cytokine TNF-α in the tumor tissue.[10] This suggests a dual-action mechanism of direct chemotherapy and immune system activation.
Inhibition of Cancer Cell Migration and Invasion
Metastasis is the primary cause of cancer-related mortality. The ability of indazole derivatives to disrupt this process is a key therapeutic feature. Treatment with compound 2f was shown to disrupt the migration and invasion of 4T1 cells.[6][8] This was associated with a reduction of Matrix Metalloproteinase-9 (MMP9), an enzyme crucial for degrading the extracellular matrix, and an increase in its natural inhibitor, TIMP2.[6][8]
Summary of Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative indazole derivatives against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [6][8] |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [9][11][12] |
| 6o | A549 | Lung Cancer | >50 | [12] |
| 6o | PC-3 | Prostate Cancer | 21.6 | [12] |
| HT-28 | TDO Inhibition | (Enzymatic Assay) | 0.62 | [10] |
| HT-37 | IDO1 Inhibition | (Enzymatic Assay) | 0.91 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of a test compound.
Objective: To determine the concentration of a 4,6-dimethyl-1H-indazole derivative that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of the test indazole derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., 5-Fluorouracil).[12]
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including the marketed drugs Bendazac and Benzydamine, are known for their anti-inflammatory properties.[2][5]
Causality: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for synthesizing pro-inflammatory prostaglandins. There are two main isoforms: COX-1 (constitutive, involved in housekeeping functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. Computational studies have evaluated 1H-indazole analogues as potent anti-inflammatory agents by docking them with the COX-2 enzyme.[13][14] These studies showed that derivatives with specific substitutions could achieve significant binding energies, indicating a high potential for COX-2 inhibition.[13][14] Further studies have shown that indazoles can also inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15]
Caption: Inhibition of the COX-2 Inflammatory Pathway.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics.[16] The indazole scaffold has emerged as a promising chemotype for this purpose.
Causality: The antimicrobial activity of indazoles stems from their ability to interfere with essential bacterial processes. The specific targets can vary, but the heterocyclic structure allows for interactions with bacterial enzymes or cellular structures. Studies have demonstrated the efficacy of indazole derivatives against a range of pathogens.
-
Antibacterial: 3-methyl-1H-indazole derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1] Other derivatives have shown inhibitory profiles against clinically relevant MDR strains of Staphylococcus and Enterococcus species, with some compounds achieving Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL.[16]
-
Antifungal: N-methyl-3-aryl indazoles have been found to be effective against the fungal strain Candida albicans.[4]
Summary of Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Result | Reference |
| 3-methyl-1H-indazole | B. subtilis | Zone of Inhibition | 22 mm | [1] |
| 3-methyl-1H-indazole | E. coli | Zone of Inhibition | 46 mm | [1] |
| Pyrazoline/Indazole | S. aureus (MDR) | MIC | 4 µg/mL | [16] |
| Pyrazoline/Indazole | E. faecalis | MIC | 4 µg/mL | [16] |
| 4,5-dihydro-1H-indazole | S. typhimurium | MIC₅₀ | 3.85 mg/mL | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 4,6-dimethyl-1H-indazole derivative required to inhibit the visible growth of a specific bacterial strain.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells with bacteria and MHB only (no compound).
-
Sterility Control: Wells with MHB only (no bacteria).
-
Positive Control: Wells with bacteria and a standard antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.
Synthesis Strategies
The biological evaluation of 4,6-dimethyl-1H-indazole derivatives is predicated on their efficient chemical synthesis. While various methods exist, modern cross-coupling reactions are frequently employed to construct the core and introduce diverse substituents.
Causality: Palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are favored due to their high efficiency, functional group tolerance, and reliability in forming carbon-carbon bonds. This allows for the modular construction of a library of derivatives for structure-activity relationship (SAR) studies. A common route involves using a di-substituted starting material, such as 6-bromo-1H-indazole, which can then be functionalized at different positions.
Caption: General Synthetic Workflow using Cross-Coupling Reactions.
Conclusion and Future Perspectives
The indazole scaffold is a validated and highly valuable core in drug discovery. Based on extensive evidence from variously substituted analogues, 4,6-dimethyl-1H-indazole derivatives represent a promising class of compounds with significant therapeutic potential. The key takeaways are:
-
Anticancer Potential: These derivatives are predicted to act via multiple mechanisms, including the induction of apoptosis, immunomodulation, and inhibition of metastasis. Their development as dual-action immuno-chemotherapeutic agents is a particularly exciting avenue.
-
Anti-inflammatory Activity: A strong potential for COX-2 inhibition positions these compounds as next-generation NSAIDs with a potentially improved safety profile.
-
Antimicrobial Efficacy: The scaffold shows promise for developing novel antibiotics to combat drug-resistant pathogens.
Future research should focus on the targeted synthesis and screening of a 4,6-dimethyl-1H-indazole library. Key next steps include in vivo efficacy studies in relevant animal models to assess therapeutic effects and toxicity, detailed mechanistic studies to identify specific molecular targets, and optimization of pharmacokinetic properties to ensure drug-likeness. The continued exploration of this specific substitution pattern is a scientifically sound strategy for the discovery of novel therapeutic agents.
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In Silico Prediction of 4,6-dimethyl-1H-indazole Bioactivity: A Senior Application Scientist's Technical Guide
Abstract
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 1H-indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern drug discovery.[5] Its rigid structure and versatile substitution points allow for precise three-dimensional arrangements of pharmacophoric features, enabling interactions with a diverse range of biological targets.[6] Marketed drugs such as Axitinib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature this core, highlighting its clinical significance, particularly in oncology.[7]
Derivatives of 1H-indazole are known to exhibit a broad spectrum of pharmacological activities.[1] While the bioactivity of the parent indazole is modest, substitutions on the bicyclic ring system dramatically modulate its therapeutic properties. Recent research into dimethyl-substituted indazole derivatives has pointed towards promising activities, including antimicrobial action via DNA gyrase inhibition and, notably, anticancer effects through the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[4][8] IDO1 is a critical immune checkpoint protein that fosters an immunosuppressive tumor microenvironment, making it a high-value target in immuno-oncology.[2][4]
Given the potent IDO1 inhibitory activity reported for 1,3-dimethyl-6-amino-1H-indazole and other 4,6-disubstituted indazoles, we posit that 4,6-dimethyl-1H-indazole is a prime candidate for possessing similar bioactivity.[2][4] This guide will therefore use IDO1 as the primary hypothetical target to illustrate a complete in silico evaluation workflow.
The In Silico Bioactivity Prediction Workflow
Our computational strategy is a multi-step process designed to build a comprehensive profile of a novel compound's potential therapeutic effects and liabilities. This workflow allows for the efficient, cost-effective screening and prioritization of molecules before committing resources to synthesis and in vitro testing.
Caption: A hypothetical pharmacophore model for an IDO1 inhibitor.
Principles of QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. [5][9]While we lack the data to build a new model for 4,6-dimethyl-1H-indazole, this protocol describes how it would be done.
Methodology Overview:
-
Data Curation: Compile a dataset of at least 20-30 structurally related indazole derivatives with experimentally determined IC50 values against IDO1.
-
Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit. [8]3. Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build an equation that relates the descriptors to the biological activity. [8]4. Rigorous Validation: The model's predictive power must be validated using cross-validation and an external test set of compounds not used during model training. [9] A validated QSAR model could then be used to predict the IDO1 inhibitory activity of 4,6-dimethyl-1H-indazole and guide the design of more potent analogs.
Phase 3: ADMET Prediction
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction assesses the drug-like properties of a molecule. [6]
Protocol: In Silico ADMET Profiling
Numerous web-based tools provide reliable ADMET predictions. SwissADME is a widely used, free platform.
Step-by-Step Methodology:
-
Input Structure: Navigate to the SwissADME web server and input the SMILES string for 4,6-dimethyl-1H-indazole.
-
Run Prediction: Execute the prediction workflow.
-
Analyze Output: The server will generate a comprehensive report covering key pharmacokinetic, physicochemical, and drug-likeness properties.
Key ADMET Parameters and Data Presentation
The predicted ADMET properties should be compiled into a summary table for easy evaluation.
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | < 500 g/mol | Good |
| LogP | 1-3 | Optimal for oral absorption | |
| H-Bond Donors | 1 | Good | |
| H-Bond Acceptors | 1-2 | Good | |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | Yes/No | Determines CNS effects | |
| CYP Inhibition | Inhibitor of 1-2 isoforms | Potential for drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High drug-likeness |
| Bioavailability Score | ~0.55 | Good potential for oral bioavailability | |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known problematic fragments |
Synthesis and Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of 4,6-dimethyl-1H-indazole. By leveraging data from close structural analogs, we established a strong hypothesis for IDO1 inhibition as a primary mechanism of action. We have provided detailed, actionable protocols for molecular docking, pharmacophore modeling, QSAR principles, and ADMET prediction, using freely accessible and validated computational tools.
The predicted profile of 4,6-dimethyl-1H-indazole—strong binding affinity for IDO1, a clear pharmacophore, and favorable ADMET properties—positions it as a promising candidate for further investigation as an immuno-oncology agent. This in silico-first approach provides a crucial framework for prioritizing its synthesis and subsequent in vitro and in vivo validation, thereby accelerating the drug discovery pipeline in a cost- and time-efficient manner. [1]
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- 4. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 4,6-dimethyl-1H-indazole for Advanced Research and Development
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere of indole allow it to form key interactions with a multitude of biological targets.[1] Consequently, indazole derivatives are integral components of numerous FDA-approved drugs and clinical candidates, particularly in the oncology domain where they serve as the core of many kinase inhibitors.[3][4] This guide provides an in-depth technical overview of a specific, strategically substituted analogue, 4,6-dimethyl-1H-indazole, for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Physicochemical Properties and Characterization
4,6-dimethyl-1H-indazole is a solid organic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . A comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
~12.5 ppm (s, 1H): N-H proton of the indazole ring.
-
~7.8 ppm (s, 1H): H3 proton on the pyrazole ring.
-
~7.2 ppm (s, 1H): H5 proton on the benzene ring.
-
~6.9 ppm (s, 1H): H7 proton on the benzene ring.
-
~2.4 ppm (s, 3H): Methyl protons at position 6.
-
~2.2 ppm (s, 3H): Methyl protons at position 4.
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
~141 ppm: C7a
-
~138 ppm: C3a
-
~135 ppm: C6
-
~133 ppm: C3
-
~128 ppm: C4
-
~120 ppm: C5
-
~108 ppm: C7
-
~21 ppm: Methyl carbon at position 6.
-
~18 ppm: Methyl carbon at position 4.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of 4,6-dimethyl-1H-indazole. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z of 146.1.[8][9] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of 4,6-dimethyl-1H-indazole would be characterized by specific absorption bands corresponding to its functional groups. Key expected peaks include:[7][10]
-
3200-3000 cm⁻¹: N-H stretching of the indazole ring.
-
3000-2850 cm⁻¹: C-H stretching of the aromatic and methyl groups.
-
~1620 cm⁻¹: C=N stretching within the pyrazole ring.
-
~1590 and 1480 cm⁻¹: C=C stretching of the aromatic ring.
Commercial Availability and Procurement
4,6-dimethyl-1H-indazole is available from a number of specialized chemical suppliers who cater to the research and development sector. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times. The following table provides a summary of known suppliers.
| Supplier | Purity | Available Quantities | CAS Number |
| BOC Sciences | Inquiry | Inquiry | 43120-31-6 |
| ChemUniverse | 95% | 250 mg and larger | 43120-31-6 |
| Caming Pharmaceutical Ltd. | Inquiry | Inquiry | 43120-31-6 |
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use in any synthetic or biological application.
Synthetic Methodologies
The synthesis of the indazole core can be achieved through various established methods.[4][11] For 4,6-dimethyl-1H-indazole, a plausible and efficient synthetic route would involve the cyclization of a suitably substituted aniline derivative. The following protocol is a proposed method based on well-established indazole syntheses.[1][11]
Proposed Synthesis of 4,6-dimethyl-1H-indazole
This proposed synthesis starts from the commercially available 3,5-dimethylaniline and proceeds through a diazotization and subsequent intramolecular cyclization.
Caption: Proposed synthetic workflow for 4,6-dimethyl-1H-indazole.
Step-by-Step Protocol:
-
Diazotization:
-
Dissolve 3,5-dimethylaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the 3,5-dimethylbenzenediazonium chloride intermediate.
-
-
Intramolecular Cyclization:
-
The diazonium salt intermediate is then gently warmed to room temperature and stirred for several hours to facilitate intramolecular cyclization. The exact conditions for this step may require optimization.
-
Alternatively, the reaction can be promoted by the addition of a suitable base to neutralize the excess acid.
-
-
Work-up and Purification:
-
The reaction mixture is neutralized with a base such as sodium bicarbonate.
-
The aqueous solution is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 4,6-dimethyl-1H-indazole.
-
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region.[3][12] 4,6-dimethyl-1H-indazole, with its specific substitution pattern, offers a unique platform for the development of novel and selective kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
The methyl groups at positions 4 and 6 can serve multiple purposes in drug design:
-
Probing Hydrophobic Pockets: The methyl groups can occupy small hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity.
-
Modulating Physicochemical Properties: The addition of methyl groups increases the lipophilicity of the molecule, which can influence its solubility, permeability, and metabolic stability.
-
Blocking Metabolic Sites: Methyl groups can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
The N-H group at position 1 and the nitrogen at position 2 are key hydrogen bond donors and acceptors, respectively, for interaction with the kinase hinge region. This interaction is a common feature of many indazole-based kinase inhibitors.[12]
Caption: Key hydrogen bonding interactions of the indazole scaffold.
Potential Therapeutic Targets
Given the prevalence of the indazole scaffold in oncology, 4,6-dimethyl-1H-indazole could serve as a starting point for the development of inhibitors against a range of kinases implicated in cancer, such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[3]
-
Fibroblast Growth Factor Receptors (FGFRs)[3]
-
Akt (Protein Kinase B)[15]
The development of novel inhibitors based on the 4,6-dimethyl-1H-indazole scaffold could lead to new therapeutic options for a variety of cancers and inflammatory diseases.[13]
Safety and Handling
As with all laboratory chemicals, 4,6-dimethyl-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4,6-dimethyl-1H-indazole is a valuable building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with the well-established synthetic chemistry of the indazole scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a comprehensive overview of its properties, procurement, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
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Supporting Information - ScienceOpen. Available at: [Link]
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Wiley-VCH 2007 - Supporting Information. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 1H-indazole: a combination of experimental and theoretical studies - OUCI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link]
- CN103319410A - Synthesis method of indazole compound - Google Patents.
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. Available at: [Link]
-
Drug molecules containing the 1H‐indazole scaffold. - ResearchGate. Available at: [Link]
-
Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. Available at: [Link]
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1H-Indazole - the NIST WebBook. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. Available at: [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. Available at: [Link]
-
1H-Indazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
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Methodological & Application
Synthesis of 4,6-dimethyl-1H-indazole: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4,6-dimethyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the classical Jacobsen indazole synthesis, a robust and well-established method for the preparation of indazoles from o-toluidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed methodology, mechanistic insights, and practical guidance for the successful synthesis of this target molecule.
Introduction
Indazoles are a class of bicyclic heterocyclic compounds that are isosteres of indoles and exhibit a wide range of biological activities. Their structural motif is a key component in numerous pharmaceutical agents, including treatments for cancer, inflammation, and neurological disorders. The specific substitution pattern of the indazole ring plays a crucial role in its pharmacological profile, making the development of efficient and reliable synthetic routes to novel indazole derivatives a significant area of research.
This document details a laboratory-scale synthesis of 4,6-dimethyl-1H-indazole, a derivative with potential for further chemical exploration. The chosen synthetic strategy employs the Jacobsen indazole synthesis, which involves the diazotization of an o-toluidine derivative, in this case, 2,4-dimethylaniline, followed by an intramolecular cyclization. This method is advantageous due to the ready availability of the starting material and the straightforward nature of the transformation.
Reaction Scheme
The synthesis of 4,6-dimethyl-1H-indazole from 2,4-dimethylaniline proceeds in a one-pot reaction involving two key steps:
-
Diazotization: The primary amino group of 2,4-dimethylaniline is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular electrophilic attack on the ortho-methyl group, leading to the formation of the pyrazole ring and subsequent aromatization to yield the 4,6-dimethyl-1H-indazole.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 12.12 g (0.1 mol) | Starting material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 30 mL | 37% w/w, ~12 M |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | To be dissolved in water |
| Deionized Water | H₂O | 18.02 | As needed | For solutions and workup |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer |
| Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For recrystallization |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4,6-dimethyl-1H-indazole.
Step-by-Step Procedure
1. Preparation of the Reaction Mixture:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 12.12 g (0.1 mol) of 2,4-dimethylaniline.
-
Carefully add 30 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir the mixture until the aniline salt is fully dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1]
2. Diazotization:
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over a period of approximately 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.[1][2]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt is indicated by a slight color change.
3. Intramolecular Cyclization and Workup:
-
Slowly and carefully allow the reaction mixture to warm to room temperature. The intramolecular cyclization will proceed as the temperature rises, often accompanied by the evolution of gas (nitrogen).
-
Once the gas evolution has ceased, carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause vigorous foaming.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification:
-
The crude 4,6-dimethyl-1H-indazole can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the pure product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
Safety Precautions
-
2,4-Dimethylaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold and handle it with care.
-
The diazotization reaction is exothermic. Careful control of the temperature is essential to prevent runaway reactions.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle in a fume hood.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4,6-dimethyl-1H-indazole based on the Jacobsen indazole synthesis. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The use of readily available starting materials and a straightforward one-pot procedure makes this method both practical and efficient for laboratory-scale synthesis.
References
- Huisgen, R.; Bast, K. Indazole. Org. Synth.1962, 42, 69. DOI: 10.15227/orgsyn.042.0069.
- BenchChem. A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Organic Chemistry Portal. Indazole synthesis.
- Krasnokutskaya, E. A.; Semenischeva, N. I.; Filimonov, V. D.; Knochel, P. A convenient and general one-step preparation of aromatic and some heterocyclic iodides. Synthesis2007, 81-84.
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- Singh, A.; Kumar, A.; Kumar, V. Synthesis of trifluoroethoxy/aryloxy cinnolines, cinnolinones and indazoles from o-alkynylanilines via metal-free diazotization reagent. Org. Biomol. Chem.2024, 22, 2685-2690.
- ResearchGate.
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
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Sources
Application Notes and Protocols for the Scalable Synthesis of 4,6-dimethyl-1H-indazole
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] As a bioisostere of indole, the indazole nucleus is a critical component in numerous drug candidates and approved therapeutics.[2] The specific derivative, 4,6-dimethyl-1H-indazole, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the pharmaceutical industry, as it can streamline the production of active pharmaceutical ingredients (APIs).
This technical guide provides a detailed, scalable, and efficient synthetic protocol for the preparation of 4,6-dimethyl-1H-indazole, starting from readily available commercial materials. The presented methodology is designed to be suitable for industrial production, focusing on cost-effectiveness, safety, and high yield.
Strategic Approach to Scalable Synthesis
The synthesis of 4,6-disubstituted 1H-indazoles can be approached through various strategies. A common and effective method involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. For the synthesis of 4,6-dimethyl-1H-indazole, a logical and scalable approach commences with a commercially available and cost-effective starting material, 3,5-dimethylaniline. The overall synthetic strategy is a three-step process:
-
Regioselective Nitration: Introduction of a nitro group at the ortho position to the amino group of 3,5-dimethylaniline. This step is crucial for setting up the subsequent cyclization.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to generate the necessary precursor for the diazotization reaction.
-
Diazotization and Intramolecular Cyclization: Formation of a diazonium salt followed by an intramolecular cyclization to construct the indazole ring system.
This approach is advantageous for large-scale synthesis as it utilizes well-established and scalable chemical transformations.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethyl-6-nitroaniline
The first step involves the regioselective nitration of 3,5-dimethylaniline. The directing effects of the amino and methyl groups favor the introduction of the nitro group at the 2-position.
Protocol:
-
To a stirred solution of 3,5-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a solution of potassium nitrate (1.05 eq) in concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached, while keeping the temperature below 20 °C.
-
The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 2,4-dimethyl-6-nitroaniline as a solid.
| Parameter | Value |
| Starting Material | 3,5-dimethylaniline |
| Reagents | Potassium nitrate, Sulfuric acid, Sodium hydroxide |
| Temperature | 0-10 °C |
| Reaction Time | 2 hours |
| Expected Yield | 80-90% |
| Product | 2,4-dimethyl-6-nitroaniline |
Step 2: Synthesis of 3,5-Dimethylbenzene-1,2-diamine
The reduction of the nitro group in 2,4-dimethyl-6-nitroaniline to an amine is a standard and scalable transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Protocol:
-
In a hydrogenation vessel, dissolve 2,4-dimethyl-6-nitroaniline (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on charcoal (Pd/C) (approximately 1-2 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and stir the mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,5-dimethylbenzene-1,2-diamine, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | 2,4-dimethyl-6-nitroaniline |
| Reagents | Hydrogen gas, 10% Palladium on charcoal |
| Solvent | Ethanol |
| Pressure | 50-60 psi |
| Reaction Time | 4-6 hours |
| Expected Yield | >95% |
| Product | 3,5-dimethylbenzene-1,2-diamine |
Step 3: Synthesis of 4,6-dimethyl-1H-indazole
The final step involves the diazotization of one of the amino groups of 3,5-dimethylbenzene-1,2-diamine, followed by intramolecular cyclization to form the indazole ring.
Protocol:
-
Dissolve 3,5-dimethylbenzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-dimethyl-1H-indazole.
| Parameter | Value |
| Starting Material | 3,5-dimethylbenzene-1,2-diamine |
| Reagents | Sodium nitrite, Acetic acid |
| Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
| Product | 4,6-dimethyl-1H-indazole |
Visualizing the Synthetic Pathway
The overall synthetic route for 4,6-dimethyl-1H-indazole is depicted in the following workflow diagram.
Caption: Scalable synthetic route to 4,6-dimethyl-1H-indazole.
Mechanism of Indazole Formation
The key ring-forming step, the diazotization and cyclization, proceeds through a well-established mechanism.
Caption: Mechanism of the final ring-forming step.
Conclusion
The methodology presented in this application note provides a reliable and scalable route for the synthesis of 4,6-dimethyl-1H-indazole. By utilizing cost-effective starting materials and well-optimized, scalable reaction conditions, this protocol is well-suited for the large-scale production required in industrial and pharmaceutical settings. The detailed step-by-step procedures and tabulated data offer a clear and reproducible guide for researchers and process chemists.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Method for preparing 1H-indazole derivative.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
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Application Notes & Protocols: Leveraging the 4,6-dimethyl-1H-indazole Scaffold in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.[3] Notably, the indazole moiety is a cornerstone in the development of numerous kinase inhibitors, including several FDA-approved drugs for cancer therapy.[1] The ability of the indazole to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly attractive starting point for the design of potent and selective inhibitors.[4]
This guide focuses on the 4,6-dimethyl-1H-indazole scaffold, a specific embodiment of the indazole core that offers distinct advantages. The methyl groups at the 4- and 6-positions can provide beneficial steric and electronic properties, influencing the molecule's binding affinity, selectivity, and metabolic stability. By exploring the synthesis and biological evaluation of a representative 4,6-dimethyl-1H-indazole derivative, we will provide a practical framework for researchers to utilize this promising scaffold in their own drug discovery programs.
Strategic Rationale: Why 4,6-dimethyl-1H-indazole?
The strategic incorporation of methyl groups onto the indazole core is a deliberate design choice aimed at optimizing the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.
-
Modulation of Physicochemical Properties: The methyl groups increase the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The methyl groups can block potential sites of metabolism, leading to a longer half-life in vivo.
-
Fine-tuning of Target Engagement: The steric bulk of the methyl groups can influence the orientation of the inhibitor within the ATP-binding pocket, potentially leading to improved selectivity for the target kinase.
Our focus will be on the development of inhibitors for p38 MAP kinase, a key signaling protein involved in inflammatory responses and cellular stress.[4][5] The dysregulation of p38 MAP kinase is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a high-value therapeutic target.
Synthetic Strategy: Building the 4,6-dimethyl-1H-indazole Core
A common and versatile method for the synthesis of 3-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction.[3][6] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halogenated indazole and a boronic acid derivative.
Below is a representative synthetic workflow for the preparation of a 3-(4-fluorophenyl)-4,6-dimethyl-1H-indazole, a potential p38 MAP kinase inhibitor.
Caption: Synthetic workflow for a 3-aryl-4,6-dimethyl-1H-indazole.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-4,6-dimethyl-1H-indazole
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Part A: Synthesis of 4,6-dimethyl-1H-indazole
-
Diazotization: To a stirred solution of 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: To the resulting diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid dropwise at 0-5 °C.
-
Cyclization & Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Basify the mixture with a concentrated sodium hydroxide solution until pH > 10 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4,6-dimethyl-1H-indazole.
Part B: Synthesis of 3-Iodo-4,6-dimethyl-1H-indazole
-
Iodination: To a stirred solution of 4,6-dimethyl-1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (2.0 eq) followed by a solution of iodine (1.5 eq) in DMF.[7]
-
Work-up: Stir the reaction mixture at room temperature for 3 hours. Pour the mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.[7]
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-4,6-dimethyl-1H-indazole.[7]
Part C: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 3-iodo-4,6-dimethyl-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).[3]
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (4:1) and degas the mixture with argon for 15 minutes.[3]
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours under an argon atmosphere.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(4-fluorophenyl)-4,6-dimethyl-1H-indazole.
Biological Evaluation: Assessing Kinase Inhibitory Activity
The inhibitory activity of the synthesized 4,6-dimethyl-1H-indazole derivative against p38α MAP kinase can be determined using a variety of biochemical assays. A common method is a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol is a general guideline and should be adapted based on the specific kinase assay kit and instrumentation available.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Synthesized 3-(4-fluorophenyl)-4,6-dimethyl-1H-indazole (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
Microplate reader with luminescence detection capabilities
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted test compound, p38α kinase, and the substrate/ATP mixture according to the manufacturer's protocol. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP detection reagent to stop the kinase reaction and initiate the conversion of ADP to a luminescent signal.
-
Signal Measurement: After an appropriate incubation period, measure the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Data Presentation and Interpretation
The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC₅₀ values of a series of analogs can provide valuable insights into the structure-activity relationship (SAR).
| Compound ID | R¹ Group | R² Group | p38α IC₅₀ (nM) |
| 1 | H | 4-Fluorophenyl | 50 |
| 2 | H | 4-Chlorophenyl | 75 |
| 3 | H | 4-Methoxyphenyl | 150 |
| 4 | CH₃ | 4-Fluorophenyl | 30 |
This is a hypothetical data table for illustrative purposes.
Analysis of such data can reveal the impact of different substituents on the inhibitory potency. For example, the data above might suggest that a fluorine atom at the para-position of the phenyl ring is favorable for activity, while a methoxy group is detrimental.
Conclusion and Future Directions
The 4,6-dimethyl-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic and biological evaluation protocols outlined in this guide provide a roadmap for researchers to explore the potential of this scaffold. Future work could involve the synthesis of a diverse library of 4,6-dimethyl-1H-indazole derivatives with various substituents at the 3-position and other positions of the indazole ring. Subsequent screening against a panel of kinases would help to identify potent and selective inhibitors for further development as therapeutic agents.
References
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Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]
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Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Electrochemical N1-Acylation of Indazoles. Organic Letters, 21(2), 457–460. [Link]
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Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar Cycloaddition of α-Substituted α-Diazomethylphosphonates and Arynes: An Approach to 3-Substituted 1H-Indazoles and 3H-Indazole-3-phosphonates. The Journal of Organic Chemistry, 83(4), 1591–1597. [Link]
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Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). One-Pot Metal-Free Synthesis of Indazoles from 2-Aminophenones and Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(19), 13049–13056. [Link]
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Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). N–N Bond-Forming Oxidative Cyclization for the Synthesis of All Three Tautomeric Forms of Indazoles. Organic Letters, 26(6), 1229–1232. [Link]
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Tong, L., Pargellis, C., & Regan, J. (2003). p38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. Current Topics in Medicinal Chemistry, 3(10), 1087–1106. [Link]
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Pargellis, C., Tong, L., & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Current Topics in Medicinal Chemistry, 2(9), 1037–1054. [Link]
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Zhang, Y., et al. (2021). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Medicinal Chemistry Letters, 12(9), 1436–1442. [Link]
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Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3847–3856. [Link]
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Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved January 17, 2026, from [Link]
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Thangadurai, A., Minu, M., Wakode, S., Agrawal, S., & Narasimhan, B. (2011). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21(7), 1509–1523. [Link]
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Kumar, V., & Aggarwal, R. (2018). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 3(42), 11849-11852. [Link]
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Zhang, Y., & Liu, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
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Application Notes & Protocols: Development of 4,6-dimethyl-1H-indazole-based Kinase Inhibitors
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
Protein kinases, orchestrating the vast majority of cellular signal transduction, represent one of the most critical enzyme families in human biology and, consequently, one of the most intensely pursued target classes in drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[2][3] The indazole scaffold has emerged as a "privileged" pharmacophore in medicinal chemistry, forming the core of several approved anti-cancer drugs like axitinib and pazopanib.[2][4] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition.
This guide focuses on a specific, rationally designed subclass: inhibitors built upon the 4,6-dimethyl-1H-indazole core. This scaffold offers a synthetically tractable platform for developing highly potent and selective kinase inhibitors. We will use the AXL receptor tyrosine kinase as a representative target to illustrate the development workflow. AXL, a member of the TAM (TYRO3, AXL, MER) family, is a critical mediator of tumor progression, metastasis, and acquired drug resistance, making it a high-value therapeutic target.[3][5][6]
These application notes provide a comprehensive, field-proven framework for the design, synthesis, and evaluation of novel 4,6-dimethyl-1H-indazole-based kinase inhibitors, intended for researchers, scientists, and drug development professionals.
Section 1: Rational Design and Synthesis of a Lead Compound
Design Rationale and Structure-Activity Relationship (SAR) Insights
The design of potent kinase inhibitors is a hypothesis-driven process grounded in structural biology and medicinal chemistry principles. Our lead compound, AXL-Ind-1 , is designed based on established SAR principles for indazole-based inhibitors.[7][8][9]
-
The Indazole Core: The 1H-indazole moiety serves as the primary anchor, forming two crucial hydrogen bonds with the kinase hinge region (e.g., with the backbone amide and carbonyl of key residues like Cys92 and Glu90 in PLK4), mimicking the adenine portion of ATP.[10] The 4,6-dimethyl substitution provides a specific hydrophobic interaction profile within the pocket and can influence the vector of substituents at other positions.
-
The C3-Position Substituent: This position typically points towards the solvent-exposed region. Attaching a carefully selected aryl or heteroaryl group here can significantly enhance potency and modulate selectivity by engaging with residues in the outer part of the binding cleft.[5][11]
-
The N1-Position Substituent: While often unsubstituted (1H), derivatization at this position can be used to fine-tune solubility, cell permeability, and pharmacokinetic properties.
Molecular docking studies are instrumental in this phase, predicting the binding mode and guiding the selection of substituents to maximize favorable interactions and potency.[12]
General Synthetic Workflow
The synthesis of 4,6-dimethyl-1H-indazole-based inhibitors typically follows a convergent approach, involving the construction of the core followed by key coupling reactions.
Caption: General Synthetic Workflow for Indazole-Based Inhibitors.
Protocol: Synthesis of AXL-Ind-1 (Exemplar Compound)
This protocol outlines the synthesis of a representative inhibitor, 3-(pyridin-4-yl)-4,6-dimethyl-1H-indazole (AXL-Ind-1).
Step 1: Synthesis of 4,6-dimethyl-1H-indazole [13]
-
Materials: 3,5-dimethylaniline, Glacial Acetic Acid, Sodium Nitrite (NaNO₂), Water.
-
Procedure:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in glacial acetic acid in a flask suitable for cooling.
-
Cool the solution to below 25°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the temperature remains below 25°C.
-
Stir the reaction mixture for 20-30 minutes after the addition is complete.
-
Concentrate the solution under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4,6-dimethyl-1H-indazole.
-
-
Rationale: This is a classic Jacobson indazole synthesis, where diazotization of an ortho-toluidine derivative followed by intramolecular cyclization yields the indazole core.
Step 2: Synthesis of 3-iodo-4,6-dimethyl-1H-indazole [10]
-
Materials: 4,6-dimethyl-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4,6-dimethyl-1H-indazole (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
-
Rationale: NIS is an electrophilic iodinating agent that selectively installs an iodine atom at the C3 position of the indazole, which is activated for electrophilic substitution. This iodo-intermediate is a versatile handle for subsequent cross-coupling reactions.
Step 3: Suzuki Coupling to Yield AXL-Ind-1
-
Materials: 3-iodo-4,6-dimethyl-1H-indazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, Sodium Carbonate, Dioxane/Water mixture.
-
Procedure:
-
To a degassed solution of 3-iodo-4,6-dimethyl-1H-indazole (1.0 eq) and the pyridine boronic ester (1.2 eq) in a 4:1 mixture of dioxane and water, add sodium carbonate (3.0 eq).
-
Bubble argon through the mixture for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at 90-100°C under an inert atmosphere for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain AXL-Ind-1.
-
-
Rationale: The palladium-catalyzed Suzuki coupling is a robust and highly efficient method for forming carbon-carbon bonds between the C3-iodoindazole and the desired aryl/heteroaryl boronic acid or ester. This step is critical for building the final inhibitor structure.
Section 2: Biochemical Evaluation of Kinase Inhibition
Principle of In Vitro Kinase Assays
The first step in evaluating a new compound is to measure its direct inhibitory effect on the purified target kinase enzyme.[14] A variety of assay formats are available, most of which measure the consumption of ATP or the formation of ADP.[15][16] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced in a kinase reaction.[17]
The assay is performed in two steps:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated. Active kinases convert ATP to ADP. The reaction is stopped, and remaining ATP is depleted.
-
ADP Detection: The ADP is enzymatically converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[15]
An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.
Protocol: ADP-Glo™ Kinase Assay for AXL Inhibition
1. Materials:
-
Recombinant human AXL kinase enzyme.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Test compound (AXL-Ind-1) serially diluted in DMSO.
-
Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
White, opaque 384-well assay plates.
2. Procedure: [17]
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of AXL-Ind-1 in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for the "no inhibitor" (100% activity) control.
-
Enzyme/Substrate Addition: Prepare a master mix of AXL kinase and peptide substrate in assay buffer. Add this mix (e.g., 5 µL) to all wells except the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Scientist's Note: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction starts.
-
-
Initiate Kinase Reaction: Prepare an ATP solution in assay buffer (at a concentration near the Kₘ for the kinase, if known). Add the ATP solution (e.g., 5 µL) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 10 µL) to all wells. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent (e.g., 20 µL) to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the average "no enzyme" background signal from all other wells.
-
Normalize the data by setting the average "no inhibitor" (DMSO) control as 100% activity and the background as 0% activity.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Inhibitory Potency
Quantitative data should be summarized in a clear, tabular format.
| Compound | Target Kinase | IC₅₀ (nM) |
| AXL-Ind-1 | AXL | 15.2 |
| Sunitinib | AXL | 25.8 |
| AXL-Ind-1 | MER | 235.1 |
| AXL-Ind-1 | TYRO3 | 450.7 |
| (Note: Data are representative examples for illustrative purposes.) |
Section 3: Cellular Activity and Target Engagement
Biochemical potency does not always translate to cellular activity. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in a complex physiological environment, and exert a desired biological effect.[18]
Biological Evaluation Workflow
Caption: Hierarchical Workflow for Kinase Inhibitor Evaluation.
Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.
-
Cell Line Selection: Choose a cancer cell line known to overexpress and be dependent on AXL signaling (e.g., MDA-MB-231 breast cancer cells).
-
Procedure:
-
Seed cells in a 96-well clear-bottom white plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AXL-Ind-1 (typically from 10 µM down to low nM concentrations). Include DMSO as a vehicle control.
-
Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting normalized luminescence against inhibitor concentration.
Protocol: Western Blot for Target Engagement
This protocol verifies that the inhibitor is blocking AXL activity within the cell by measuring the phosphorylation status of AXL itself (autophosphorylation).
-
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Treat cells with various concentrations of AXL-Ind-1 (e.g., 1000, 300, 100, 30, 10 nM) and a DMSO control for 2 hours.
-
Stimulate AXL activity by adding its ligand, GAS6 (e.g., 400 ng/mL), for 15 minutes.
-
Immediately place the plate on ice and wash cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-AXL (pAXL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Expected Result: A dose-dependent decrease in the pAXL signal relative to the total AXL signal indicates successful target engagement and inhibition by AXL-Ind-1.
Section 4: Preliminary ADME and Pharmacokinetic Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Poor metabolic stability can terminate the development of an otherwise potent compound.[10][19]
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.
-
Materials: Human Liver Microsomes (HLMs), NADPH, Test Compound (AXL-Ind-1), Phosphate Buffer (pH 7.4).
-
Procedure: [20]
-
Pre-warm a solution of HLMs in phosphate buffer to 37°C.
-
Add AXL-Ind-1 (at a final concentration of ~1 µM) and gently mix.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot immediately by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of AXL-Ind-1.
-
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (T₁/₂).[19] A longer half-life (e.g., >30 minutes) is generally considered more favorable.[20]
Conclusion
The development of 4,6-dimethyl-1H-indazole-based kinase inhibitors represents a structured, rational approach to creating next-generation targeted therapies. The workflow presented here—from logical design and synthesis to a hierarchical cascade of biochemical and cellular assays—provides a robust framework for identifying and validating potent and selective lead compounds. By integrating these detailed protocols, researchers can systematically advance novel chemical matter from a synthetic concept to a well-characterized candidate with a clear mechanism of action and a preliminary understanding of its drug-like properties.
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- 20. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 4,6-dimethyl-1H-indazole as a Potential Anticancer Agent
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and oncology drug discovery.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide range of biological activities.[1][2] Several FDA-approved anticancer drugs, such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (a TRK/ROS1/ALK inhibitor), feature the indazole core, underscoring its clinical significance.[4] These agents often function by targeting key signaling pathways that are dysregulated in cancer, such as those involving protein kinases.[4] This document provides a detailed guide for the initial in vitro characterization of a novel derivative, 4,6-dimethyl-1H-indazole, as a potential anticancer therapeutic.
Hypothesized Mechanism of Action: Targeting Apoptotic Pathways
While the specific molecular target of 4,6-dimethyl-1H-indazole is yet to be fully elucidated, many indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[5][6] A common mechanism involves the inhibition of pro-survival signaling pathways and the activation of the intrinsic apoptotic cascade.[6][7] This pathway is characterized by changes in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase proteases.[6] Key proteins regulating this process include the Bcl-2 family, where anti-apoptotic members like Bcl-2 are downregulated and pro-apoptotic members like Bax are upregulated.[5][6]
Below is a conceptual diagram illustrating a potential signaling pathway through which an indazole compound could induce apoptosis.
Caption: Conceptual signaling pathway for indazole-induced apoptosis.
Experimental Workflow for In Vitro Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound.[8] The workflow should progress from assessing general cytotoxicity to elucidating the specific mechanism of cell death.
Caption: Experimental workflow for in vitro testing of a novel compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological process, such as cell growth, by 50%.[8][9] IC50 values for 4,6-dimethyl-1H-indazole should be determined across a panel of cancer cell lines to assess its potency and selectivity.
Table 1: Hypothetical Cytotoxicity of 4,6-dimethyl-1H-indazole
| Cancer Cell Line | Tissue of Origin | 4,6-dimethyl-1H-indazole IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15[5][10] | 0.5 ± 0.08[9] |
| A549 | Lung Carcinoma | > 50 | 1.2 ± 0.2[9] |
| PC-3 | Prostate Carcinoma | 25.8 | 2.5 ± 0.4[9] |
| MCF-7 | Breast Adenocarcinoma | 18.2 | 0.8 ± 0.1[9] |
| HEK-293 (Normal) | Embryonic Kidney | 33.2[5][10] | Not Applicable |
Note: Data for the hypothetical compound and controls are illustrative and based on representative values from the literature for similar compounds and assays.[5][9][10]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are fundamental for reproducible results. Cells should be maintained in a logarithmic growth phase to ensure a uniform response to treatment.[9]
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., K562, A549, PC-3, MCF-7) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.[10]
-
Culture Medium: Grow cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA for adherent cells or by dilution for suspension cells.[7]
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[11] It is a standard and robust method for determining the cytotoxic effects of a compound.[8][11]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).[9]
-
Compound Preparation: Prepare a stock solution of 4,6-dimethyl-1H-indazole in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in each well with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[8]
Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[7][9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4,6-dimethyl-1H-indazole at its predetermined IC50 concentration for 24-48 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[7]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7][9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence profiles.[9]
References
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Benchchem. (n.d.). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
- MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
- OUCI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: 4,6-dimethyl-1H-indazole as a High-Value Fragment for Fragment-Based Screening
Introduction: The Power of Fragments and the Promise of the Indazole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to their biological targets.[1] The core principle of FBDD lies in the subsequent optimization of these initial fragment hits, growing, linking, or merging them to achieve high-affinity and selective drug candidates.[2][3] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying novel binding interactions.[1]
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs, demonstrating a wide spectrum of activities including kinase inhibition.[4][5] Its rigid bicyclic structure and ability to participate in various non-covalent interactions make it an ideal starting point for fragment design. This application note provides a detailed guide for researchers on the use of a specific indazole derivative, 4,6-dimethyl-1H-indazole , as a valuable fragment in FBDD campaigns.
Physicochemical Properties and "Rule of Three" Compliance of 4,6-dimethyl-1H-indazole
A critical aspect of a successful fragment library is the adherence of its constituents to the "Rule of Three," which defines the optimal physicochemical properties for a fragment. These guidelines generally include a molecular weight (MW) of ≤ 300 Da, a calculated octanol-water partition coefficient (cLogP) of ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.
While specific experimental data for 4,6-dimethyl-1H-indazole is not extensively published, we can infer its properties from closely related analogs and computational predictions. For the related compound, 4,6-dimethyl-1H-indazole-3-carboxylic acid, the molecular weight is 190.2 g/mol and the LogP is 2.22. Based on this, the properties of 4,6-dimethyl-1H-indazole are estimated and presented in the table below, demonstrating its excellent compliance with the "Rule of Three."
| Property | Guideline ("Rule of Three") | Estimated Value for 4,6-dimethyl-1H-indazole | Compliance |
| Molecular Weight (MW) | ≤ 300 Da | ~146.19 g/mol | Yes |
| cLogP | ≤ 3 | ~2.0-2.5 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (NH of indazole) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 1 (N of indazole) | Yes |
These properties make 4,6-dimethyl-1H-indazole an attractive candidate for fragment screening, as it possesses the ideal characteristics for efficient binding and subsequent chemical elaboration.
Synthesis and Preparation of 4,6-dimethyl-1H-indazole for Screening Libraries
Protocol: Synthesis of 4,6-dimethyl-1H-indazole
Materials:
-
2,4-dimethylacetophenone
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2,4-dimethylacetophenone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
-
Cyclization to 4,6-dimethyl-1H-indazole:
-
The crude hydrazone can be cyclized using various methods. A common approach is thermal cyclization or acid-catalyzed cyclization.
-
For acid-catalyzed cyclization, dissolve the crude hydrazone in a suitable solvent like toluene or xylene.
-
Add a strong acid catalyst, such as p-toluenesulfonic acid (catalytic amount).
-
Reflux the mixture for 12-24 hours, again monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 4,6-dimethyl-1H-indazole.
-
Quality Control:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity should be >95% for inclusion in a fragment screening library.
Fragment-Based Screening Workflow using 4,6-dimethyl-1H-indazole
The following diagram illustrates a typical workflow for a fragment-based screening campaign incorporating 4,6-dimethyl-1H-indazole.
Caption: A typical fragment-based drug discovery workflow.
Primary Screening Methodologies: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR)
Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for primary screening. SPR and NMR are two of the most powerful and widely used methods in FBDD.
Protocol: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Target protein of interest
-
4,6-dimethyl-1H-indazole stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.
-
-
Assay Development:
-
Optimize buffer conditions and ensure the stability and activity of the immobilized protein.
-
Perform a DMSO calibration to minimize solvent-related artifacts.
-
-
Fragment Screening:
-
Prepare a solution of 4,6-dimethyl-1H-indazole in running buffer with a matched DMSO concentration (typically 1-5%).
-
Inject the fragment solution over the sensor surface at a defined concentration (e.g., 100 µM).
-
Monitor the binding response in real-time. A significant increase in the response units (RU) upon injection indicates binding.
-
-
Data Analysis:
-
Subtract the reference surface signal to correct for non-specific binding and bulk refractive index changes.
-
Identify hits based on a predefined response threshold.
-
Protocol: Primary Screening using NMR Spectroscopy
NMR-based methods are highly sensitive for detecting weak binding events and can provide information on the binding site.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled target protein
-
4,6-dimethyl-1H-indazole stock solution in d6-DMSO
-
NMR buffer
Procedure:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Ensure the protein is stable and soluble at the concentrations required for NMR.
-
-
¹H-¹⁵N HSQC Screening:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add 4,6-dimethyl-1H-indazole to the protein sample at a specific concentration (e.g., 200 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the two spectra and look for chemical shift perturbations (CSPs) of specific amide peaks.
-
Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of nearby residues.
-
Hit Validation and Structural Characterization
Positive hits from the primary screen must be validated using an orthogonal biophysical method to eliminate false positives. X-ray crystallography is the gold standard for characterizing the binding mode of a fragment hit, providing crucial structural information for subsequent optimization.
Protocol: Hit Validation using X-ray Crystallography
Procedure:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Soak the protein crystals in a solution containing a high concentration of 4,6-dimethyl-1H-indazole (typically 1-10 mM).
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the soaked crystals at a synchrotron source.
-
Solve the crystal structure and look for electron density corresponding to the bound fragment in the protein's binding site.
-
Hit-to-Lead Optimization
Once the binding mode of 4,6-dimethyl-1H-indazole is confirmed, structure-guided optimization can begin. The goal is to improve the potency and selectivity of the initial hit by adding functional groups that make additional favorable interactions with the target protein.[2]
Caption: Common strategies for hit-to-lead optimization in FBDD.
Potential Biological Targets for 4,6-dimethyl-1H-indazole
While there is no specific literature detailing the biological targets of 4,6-dimethyl-1H-indazole, the broader indazole class of compounds is known to interact with several important drug targets. Notably, various substituted indazoles have been identified as potent inhibitors of protein kinases. For example, different indazole derivatives have shown inhibitory activity against AXL kinase and phosphoinositide-dependent kinase-1 (PDK1). Therefore, it is plausible that 4,6-dimethyl-1H-indazole could serve as a valuable starting point for the development of inhibitors against these or other kinases. Further screening of this fragment against a panel of kinases would be a logical step to identify its specific targets.
Conclusion
4,6-dimethyl-1H-indazole represents a promising, high-value fragment for inclusion in FBDD screening libraries. Its favorable physicochemical properties, adherence to the "Rule of Three," and the well-established biological relevance of the indazole scaffold make it an attractive starting point for drug discovery campaigns targeting a variety of protein classes, particularly protein kinases. The detailed protocols and workflows provided in this application note offer a comprehensive guide for researchers to effectively utilize this fragment in their FBDD programs, from initial screening to hit-to-lead optimization.
References
-
Chemsrc. (2025, September 13). CAS#:885521-70-0 | 4,6-Dimethyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Synfacts, 19(10), 0963. [Link]
- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
-
Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10463–10473. [Link]
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11, 15121-15129. [Link]
-
Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12, 25549-25574. [Link]
-
Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 789-801. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3881. [Link]
-
Ng, S. Y. P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
Bouzayani, N., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8796. [Link]
-
Chemcasts. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole Properties vs Pressure. Retrieved from [Link]
-
Zhang, Y., et al. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry, 89, 117360. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2015). RSC Advances, 5, 61853-61859. [Link]
-
o2h discovery. (n.d.). Fragment-based drug discovery services & drug design service. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
-
Maccari, G., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 114. [Link]
-
Wang, T., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5425-5430. [Link]
-
Norman, R. A. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 224-228. [Link]
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- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 4,6-Dimethyl-1H-Indazole Core
Abstract: The 4,6-dimethyl-1H-indazole scaffold is a valuable heterocyclic motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics. Its strategic functionalization is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the controlled and regioselective functionalization of the 4,6-dimethyl-1H-indazole core. We present detailed, field-proven protocols for N-alkylation, C-3 halogenation, and subsequent palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and data-driven best practices.
Introduction: The Significance of the 4,6-Dimethyl-1H-Indazole Scaffold
Indazole, a bicyclic heterocycle, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] It often serves as a bioisostere of indole, a common feature in many natural products and pharmaceuticals.[3] The addition of methyl groups at the 4- and 6-positions, as in the 4,6-dimethyl-1H-indazole core, provides several advantages in drug design:
-
Metabolic Stability: The methyl groups can block sites susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Modulated Lipophilicity: The methyl substituents increase the molecule's lipophilicity, which can enhance membrane permeability and target engagement within a cell.
-
Defined Steric and Electronic Properties: These groups provide specific steric bulk and are weakly electron-donating, influencing the molecule's conformation and interaction with target proteins.
Functionalization of this core at key positions—primarily the N-1 and C-3 positions—allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. This guide details robust methodologies to achieve this with high regioselectivity and efficiency.
Chapter 1: Regioselective N-1 Alkylation
A primary challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, as reactions can yield a mixture of N-1 and N-2 isomers.[4] The thermodynamic product, the N-1 alkylated indazole, is often the desired isomer in many drug discovery programs.[3] The choice of base and solvent system is critical for directing the reaction outcome. For the 4,6-dimethyl-1H-indazole core, the electron-donating nature of the methyl groups enhances the nucleophilicity of the indazole anion, while the steric bulk is minimal, making selective alkylation highly achievable.
Expertise & Experience: The use of a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a highly reliable method for achieving N-1 selectivity.[5][6] The mechanism involves the formation of the sodium indazolide salt. In THF, this salt exists in a state where the sodium cation can coordinate with the N-2 lone pair, sterically hindering attack at this position and directing the incoming electrophile (the alkyl halide) to the more accessible N-1 position.[4]
Protocol 1: Selective N-1 Alkylation of 4,6-Dimethyl-1H-Indazole
This protocol describes the N-1 alkylation using benzyl bromide as a representative electrophile.
Materials:
-
4,6-Dimethyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septa and needles for anhydrous transfers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dimethyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF to create a ~0.2 M solution. Stir until the indazole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a suspension.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated product.
Data Summary Table
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation without competing alkylation. |
| Solvent | Anhydrous THF | Aprotic polar solvent that favors the N-1 kinetic product via cation coordination.[5] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature. |
| Stoichiometry | Base: 1.2 eq, Electrophile: 1.1 eq | A slight excess of base ensures full deprotonation; a slight excess of electrophile drives the reaction to completion. |
| Typical Yield | >90% | High efficiency with excellent N-1 regioselectivity (>95:5). |
Chapter 2: Regioselective C-3 Halogenation
To further diversify the scaffold, installing a "handle" for cross-coupling reactions is a common and powerful strategy. The C-3 position of the indazole ring is the most electronically favorable site for electrophilic substitution due to its acidity. Halogenation, particularly bromination, at this position provides a versatile intermediate for subsequent functionalization.
Expertise & Experience: Traditional bromination methods often use liquid bromine, which is highly toxic and difficult to handle. Modern protocols utilize solid, safer brominating agents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[7][8] An ultrasound-assisted protocol using DBDMH in ethanol offers a rapid, mild, and highly efficient method for the selective C-3 bromination of indazoles.[8] The ultrasound irradiation provides the necessary energy to facilitate the C-H activation and C-Br bond formation, often leading to shorter reaction times and higher yields compared to conventional heating.
Protocol 2: Ultrasound-Assisted C-3 Bromination of N-1 Benzyl-4,6-dimethyl-1H-indazole
This protocol details the bromination of the N-1 protected indazole from Protocol 1. N-protection is crucial here to prevent side reactions and ensure clean conversion.
Materials:
-
N-1 Benzyl-4,6-dimethyl-1H-indazole
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Thick-walled glass reaction vial with a screw cap
-
Ultrasonic bath (cleaner)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a reaction vial, combine N-1 Benzyl-4,6-dimethyl-1H-indazole (1.0 eq), DBDMH (1.0 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add ethanol to create a ~0.1 M solution.
-
Reaction: Seal the vial and place it in an ultrasonic bath partially filled with water. Irradiate at a constant temperature (e.g., 40 °C) for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to isolate the pure 3-bromo-N-1-benzyl-4,6-dimethyl-1H-indazole.
Workflow Diagram: Synthesis of a Key Intermediate
Caption: Sequential N-1 alkylation and C-3 bromination workflow.
Chapter 3: Diversification via Suzuki-Miyaura Cross-Coupling
With the 3-bromoindazole intermediate in hand, a vast array of functional groups can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most robust and widely used methods for forming C-C bonds.[9][10]
Expertise & Experience: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. For electron-rich heterocyclic halides like our 3-bromoindazole, a palladium catalyst with a bulky, electron-rich phosphine ligand is often required to facilitate the oxidative addition step and promote efficient reductive elimination. Pd(dppf)Cl₂ is an excellent, commercially available, and air-stable pre-catalyst for this purpose.[11] A carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a mixture of an ethereal solvent (like 1,4-dioxane or DME) and water is a standard condition that works for a broad range of boronic acids.[9][11]
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-N-1-benzyl-4,6-dimethyl-1H-indazole
This protocol describes the coupling with 4-methoxyphenylboronic acid as a representative partner.
Materials:
-
3-Bromo-N-1-benzyl-4,6-dimethyl-1H-indazole
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction tube or flask suitable for heating under inert atmosphere
-
Schlenk line or glovebox for handling reagents
-
Magnetic stirrer, stir bar, and heating block or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: To a reaction tube, add 3-bromo-N-1-benzyl-4,6-dimethyl-1H-indazole (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Evacuate and Backfill: Seal the tube and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to create a ~0.1 M solution with respect to the starting halide.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired 3-aryl-indazole product.
Logical Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
The 4,6-dimethyl-1H-indazole core is a highly tractable scaffold for chemical functionalization. The protocols outlined in these application notes provide a robust and logical framework for generating diverse libraries of compounds based on this core. By first controlling N-1 alkylation, then installing a C-3 bromo handle, and finally executing a Suzuki-Miyaura cross-coupling, researchers can efficiently access a wide range of analogs for biological screening. The principles and specific conditions described herein are grounded in established organometallic and heterocyclic chemistry, offering a reliable starting point for any drug discovery program focused on this important pharmacophore.
References
-
Hu, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Jadhav, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Hu, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Published by the Royal Society of Chemistry. Available at: [Link]
-
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Available at: [Link]
-
Yoo, E. J., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]
-
Rojas, R., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Pemberton, R. P., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Liu, X-H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2023). ResearchGate. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Synfacts. Available at: [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2018). ResearchGate. Available at: [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2019). ResearchGate. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023). MDPI. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wang, M., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]
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- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4,6-dimethyl-1H-indazole Derivatives
Introduction: The Therapeutic Promise of 4,6-dimethyl-1H-indazole Derivatives
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, 4,6-dimethyl-1H-indazole derivatives have emerged as a focal point for drug discovery efforts, demonstrating activity against a range of high-value biological targets. These targets often play critical roles in the pathophysiology of cancer, inflammatory diseases, and neurodegenerative disorders.
Recent research has highlighted the engagement of 4,6-disubstituted-1H-indazoles with key cellular regulators. For instance, derivatives of this scaffold have shown potent inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in inflammatory pathways.[1] Furthermore, the indazole core is central to the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO), enzymes that are key checkpoints in tumor immune evasion.[2] The versatility of this scaffold underscores the need for robust and efficient high-throughput screening (HTS) methodologies to systematically explore vast chemical libraries of these derivatives and identify lead compounds for further development.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HTS assays for the characterization of 4,6-dimethyl-1H-indazole derivatives. We will delve into the mechanistic basis of pertinent assay technologies, provide detailed, field-tested protocols, and offer insights into data interpretation and validation.
Section 1: Selecting the Right HTS Assay for Your Target
The choice of an HTS assay is fundamentally dictated by the biological question being asked and the nature of the molecular target. For 4,6-dimethyl-1H-indazole derivatives, which have shown promise as enzyme inhibitors and modulators of protein-protein interactions, several HTS technologies are particularly well-suited.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays utilize purified molecular components to study the direct interaction between a compound and its target in a controlled, cell-free environment. These assays are indispensable for primary screening to identify "hits" that directly engage the target.
-
Fluorescence Polarization (FP) for Kinase Inhibition: Many indazole derivatives are kinase inhibitors.[1] FP is a powerful technique for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[3][4] In a competitive binding format, an unlabeled inhibitor compound will displace the tracer, leading to a decrease in the polarization of the emitted light. This change is directly proportional to the inhibitory activity of the compound.[3]
-
Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions: FRET-based assays are ideal for studying the disruption or stabilization of protein-protein interactions.[5][6] This technique relies on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[5] Inhibitors of protein-protein interactions will separate the donor and acceptor, leading to a measurable change in the FRET signal.
-
AlphaScreen® for Versatile Target Classes: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a bead-based technology that can be adapted to a wide range of applications, including enzyme assays and the detection of protein-protein interactions.[7][8] The assay relies on the interaction of donor and acceptor beads, which, when in close proximity, generate a luminescent signal.[7] This technology is highly sensitive and amenable to HTS.[9]
Cell-Based Assays: Assessing Functional Consequences in a Biological Context
Cell-based assays are crucial for secondary screening to confirm the activity of hits from primary screens in a more physiologically relevant environment.[10][11] These assays can provide information on a compound's cell permeability, cytotoxicity, and its effect on downstream signaling pathways.
-
Luminescent Cell Viability Assays: A fundamental secondary assay is the assessment of a compound's cytotoxicity. Luminescent assays that measure cellular ATP levels, such as the CellTiter-Glo® assay, are a highly sensitive and reliable method for determining the number of viable cells in culture.[12][13][14] A decrease in ATP levels is indicative of metabolic compromise and cell death.[12]
-
Reporter Gene Assays: To investigate the impact of a compound on a specific signaling pathway, reporter gene assays are invaluable. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. Modulation of the pathway by a test compound will result in a change in reporter gene expression, which can be quantified by measuring the light output.
Section 2: Detailed Protocols and Methodologies
Protocol 1: High-Throughput Screening for Kinase Inhibitors using Fluorescence Polarization
This protocol describes a competitive binding FP assay to identify inhibitors of a purified kinase, a common target for indazole derivatives.
Principle of the Assay:
The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. When the small tracer is bound to the large kinase, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by an inhibitor, the free tracer tumbles rapidly, leading to a low polarization value.
Experimental Workflow for FP-based Kinase Inhibition Assay
Caption: Workflow for a Fluorescence Polarization (FP) based kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). The optimal buffer composition should be determined empirically for the specific kinase.
-
Kinase Stock Solution: Prepare a concentrated stock of the purified kinase in the assay buffer. The final concentration used in the assay should be optimized to yield a robust signal window.
-
Tracer Stock Solution: Prepare a concentrated stock of the fluorescently labeled tracer in DMSO. The final concentration should be at or below its Kd for the kinase to ensure assay sensitivity.
-
Test Compounds: Prepare serial dilutions of the 4,6-dimethyl-1H-indazole derivatives in DMSO. A typical starting concentration for a screening library is 10 mM.
-
-
Assay Plate Preparation (384-well, black, low-volume plate):
-
Dispense a small volume (e.g., 100 nL) of the test compounds, positive control (a known inhibitor), and negative control (DMSO) into the appropriate wells of the assay plate.
-
Add the kinase solution to all wells except for the "no kinase" control wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of the Binding Reaction:
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature). This should be determined during assay development. Protect the plate from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable microplate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Presentation and Analysis:
The raw data (in millipolarization units, mP) should be used to calculate the percent inhibition for each compound concentration.
-
Percent Inhibition (%) = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
mP_sample: mP value of the test compound well.
-
mP_high_control: mP value of the DMSO control (maximum binding).
-
mP_low_control: mP value of the positive control (maximum inhibition).
-
The calculated percent inhibition values are then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) can be determined using a non-linear regression model.
Example Data Table:
| Compound ID | Concentration (µM) | Mean mP | % Inhibition |
| DMSO | - | 250 | 0 |
| Known Inhibitor | 10 | 100 | 100 |
| INDZ-001 | 0.01 | 245 | 3.3 |
| INDZ-001 | 0.1 | 220 | 20.0 |
| INDZ-001 | 1 | 175 | 50.0 |
| INDZ-001 | 10 | 110 | 93.3 |
| INDZ-001 | 100 | 102 | 98.7 |
From this data, the IC₅₀ for INDZ-001 would be determined to be approximately 1 µM.
Protocol 2: Cell-Based Cytotoxicity Screening using a Luminescent Viability Assay
This protocol outlines a method to assess the cytotoxic effects of 4,6-dimethyl-1H-indazole derivatives on a relevant cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assay:
The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in the well.
Workflow for Luminescent Cell Viability Assay
Sources
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Application Notes & Protocols for the Quantitative Analysis of 4,6-dimethyl-1H-indazole
Abstract
This technical guide provides detailed application notes and validated protocols for the accurate quantification of 4,6-dimethyl-1H-indazole, a key heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a thorough explanation of the underlying principles, experimental causality, and step-by-step protocols for implementation. This guide is intended for researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4,6-dimethyl-1H-indazole in various sample matrices. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to 4,6-dimethyl-1H-indazole
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[4] Their diverse biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties, have made them a focal point in medicinal chemistry.[4] 4,6-dimethyl-1H-indazole, as a specific analogue, is an important building block in the synthesis of novel therapeutic candidates. Accurate quantification of this compound is paramount throughout the drug development lifecycle, from synthesis and formulation to metabolic studies.
The development of validated analytical methods is a cornerstone of ensuring data integrity and product quality in the pharmaceutical industry.[5] This document provides two distinct, robust, and validated methods for the quantification of 4,6-dimethyl-1H-indazole, designed to be readily implemented in a laboratory setting.
Method Selection: A Rationale
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application. For 4,6-dimethyl-1H-indazole, a small organic molecule, both HPLC and GC are viable techniques.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[6][7] Coupled with a UV detector, it offers a robust and cost-effective method for routine quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and specificity, making it ideal for the analysis of volatile and thermally stable compounds.[8][9] The mass spectrometer offers definitive identification and quantification, which is particularly useful for complex matrices.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method describes a reversed-phase HPLC approach for the quantification of 4,6-dimethyl-1H-indazole. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Workflow
Caption: HPLC-UV workflow for the quantification of 4,6-dimethyl-1H-indazole.
Detailed Protocol
3.2.1. Materials and Reagents
-
4,6-dimethyl-1H-indazole reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters[10]
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
3.2.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4,6-dimethyl-1H-indazole reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.4. Sample Preparation
-
Accurately weigh the sample containing 4,6-dimethyl-1H-indazole.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).[10]
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent column clogging.[10][11][12]
3.2.5. Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Inject the prepared sample solutions.
-
Quantify the amount of 4,6-dimethyl-1H-indazole in the sample by interpolating its peak area on the calibration curve.
Method Validation
The method should be validated according to ICH Q2(R2) guidelines.[1][2] Key validation parameters are summarized below:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0%.[13] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%.[14] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of 4,6-dimethyl-1H-indazole when higher sensitivity and specificity are required, or for the analysis of complex matrices.
Experimental Workflow
Sources
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- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
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- 7. HPLC Sample Prep in Four Steps [sartorius.com]
- 8. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Comprehensive Protocol for the Experimental Assessment of Aqueous Solubility of 4,6-dimethyl-1H-indazole
Introduction and Scientific Context
4,6-dimethyl-1H-indazole is a substituted indazole, a class of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry.[1][2] The indazole nucleus is a key structural motif in numerous pharmacologically active agents, valued for its ability to modulate biological targets.[1] In the early stages of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount, as these properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous solubility is arguably one of the most critical of these properties.[3] Poor solubility can lead to erratic absorption, low bioavailability, and unreliable results in biological assays, ultimately causing promising candidates to fail during development.[4][5] Therefore, accurate and timely assessment of solubility is essential to guide lead optimization and formulation strategies.[6]
This guide provides a detailed, field-proven framework for determining the aqueous solubility of 4,6-dimethyl-1H-indazole. It distinguishes between two operationally distinct but complementary types of solubility measurements:
-
Kinetic Solubility: A high-throughput assessment of how readily a compound stays in solution after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. This method mimics the conditions of many in vitro biological screens and is invaluable for the rapid triage of early-stage discovery compounds.[4][7][8]
-
Thermodynamic (or Equilibrium) Solubility: The true saturation concentration of a compound in a specific medium when the dissolved state is in equilibrium with the solid state.[5][9] This measurement is the gold standard for lead optimization and pre-formulation studies, as it represents the maximum achievable concentration under stable conditions.[4][10]
This document provides step-by-step protocols for both methodologies, followed by robust analytical quantification techniques and best practices to ensure data integrity and reproducibility.
Experimental Design: A Dual-Pronged Approach
The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process. This protocol outlines a logical workflow that begins with a rapid, resource-efficient kinetic screen, followed by a more rigorous thermodynamic assessment for compounds of high interest.
Protocol I: High-Throughput Kinetic Solubility Measurement
This protocol is designed for rapid screening using a 96-well plate format and is based on the principle of precipitating a compound from a DMSO stock solution into an aqueous buffer.[8][11] The onset of precipitation is detected by light scattering (nephelometry).
Materials and Equipment
-
4,6-dimethyl-1H-indazole
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) or a plate reader with light-scattering capabilities
-
Multichannel pipette or automated liquid handler
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4,6-dimethyl-1H-indazole in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Mapping: Designate wells for blanks (PBS + DMSO), test compound serial dilutions, and a positive control (a known poorly soluble compound).
-
Buffer Dispensing: Add 198 µL of PBS (pH 7.4) to the designated wells of the 96-well plate.
-
Compound Addition:
-
Add 2 µL of the 10 mM DMSO stock solution to the first well of each series and mix thoroughly. This creates a 100 µM starting concentration with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL to the next well containing 100 µL of PBS with 1% DMSO, and so on.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1-2 hours, with gentle shaking.[7] This allows time for precipitation to occur.
-
Measurement: Place the microplate into the nephelometer and measure the light scattering units (nephelometric turbidity units, NTU) for each well.
-
Data Analysis:
-
Plot the NTU values against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the NTU signal begins to rise significantly above the baseline (blank wells). This can be determined by identifying the "break point" in the curve or by setting a threshold (e.g., 3 standard deviations above the mean of the blanks).
-
Expected Data Presentation
| Concentration (µM) | Replicate 1 (NTU) | Replicate 2 (NTU) | Mean (NTU) |
| 100 | 850 | 875 | 862.5 |
| 50 | 450 | 460 | 455.0 |
| 25 | 110 | 120 | 115.0 |
| 12.5 | 55 | 60 | 57.5 |
| 6.25 | 15 | 18 | 16.5 |
| Blank | 12 | 14 | 13.0 |
| Conclusion: The kinetic solubility is estimated to be between 12.5 and 25 µM, as this is where a significant increase in light scattering is observed. |
Protocol II: Thermodynamic (Equilibrium) Solubility Measurement
This protocol employs the "shake-flask" method, which is considered the definitive approach for determining the true equilibrium solubility of a solid compound.[7][9][12]
Materials and Equipment
-
4,6-dimethyl-1H-indazole (solid powder)
-
Buffer solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge or filtration device (e.g., 0.22 µm PVDF syringe filters or filter plates)
-
Analytical balance
-
HPLC-UV system for quantification
Step-by-Step Methodology
-
Compound Addition: Add an excess amount of solid 4,6-dimethyl-1H-indazole to several pre-weighed glass vials. An amount that ensures a visible solid residue remains at the end of the experiment is crucial (e.g., 1-2 mg per 1 mL of buffer).
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (PBS, SGF, or SIF) to each vial.[9]
-
Equilibration:
-
Phase Separation: After incubation, allow the vials to stand briefly to let the larger particles settle. Separate the saturated supernatant from the undissolved solid using one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm filter to remove any undissolved particles. Causality Note: This step is critical to ensure that only the dissolved compound is measured. Failure to remove all solid particles will lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Carefully transfer an aliquot of the clear supernatant to a clean vial.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.
-
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (detailed in Section 5) to determine the compound's concentration.
-
pH Measurement: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained. Significant pH shifts can affect the solubility of ionizable compounds.[13]
Analytical Quantification: The Key to Accuracy
Accurate quantification of the dissolved compound is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.[5][14]
HPLC-UV Method Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).[10][15]
-
Mobile Phase:
-
Gradient: A typical starting gradient would be 5% to 95% Solvent B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 4,6-dimethyl-1H-indazole by scanning a dilute solution with a UV spectrophotometer.
-
Calibration Curve:
-
Prepare a series of standard solutions of 4,6-dimethyl-1H-indazole of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a linear calibration curve (R² > 0.99).
-
-
Sample Analysis: Inject the diluted supernatant samples and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor.
Data Presentation and Calculation
The final thermodynamic solubility is calculated using the concentration obtained from the HPLC analysis and the dilution factor.
Example Data Table:
| Buffer Medium | Temperature (°C) | Measured Conc. (µg/mL) | Final pH | Solubility (µg/mL) | Solubility (µM) |
| PBS | 25 | 7.5 | 7.38 | 75 | 468 |
| SGF | 37 | 12.2 | 1.21 | 122 | 761 |
| SIF | 37 | 6.8 | 6.82 | 68 | 424 |
| (Note: Hypothetical data assuming a 10x dilution and a molecular weight of 160.21 g/mol for 4,6-dimethyl-1H-indazole) |
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Al-Tikriti, Y., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Wang, S., et al. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]
-
MOLBASE. (n.d.). 4,6-dimethyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Petrusevska, G., et al. (2015). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media. Retrieved from [Link]
-
Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
-
LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. Retrieved from [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Hopax. (n.d.). How to choose a suitable biological buffer. Retrieved from [Link]
-
ResearchGate. (2013). How does one decide on buffer choice for protein solubility? Retrieved from [Link]
-
Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
-
IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Retrieved from [Link]
-
AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:885521-70-0 | 4,6-Dimethyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]
-
AAPS PharmSciTech. (2011). Dissolution Testing for Generic Drugs: An FDA Perspective. Retrieved from [Link]
-
NIST. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Molecules. (2017). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of 4,6-dimethyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory. Our focus is on providing actionable, evidence-based solutions to improve yield, purity, and overall success in your synthetic endeavors.
Overview of Synthetic Strategy
The synthesis of substituted indazoles like 4,6-dimethyl-1H-indazole can be approached through several routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazine derivative or an intramolecular C-N bond formation from an ortho-substituted aniline. For the 4,6-dimethyl substitution pattern, a logical and frequently employed strategy begins with 3,5-dimethylaniline. This pathway typically involves diazotization, reduction, and subsequent intramolecular cyclization to form the indazole ring.
The efficiency of this process is highly dependent on precise control over reaction conditions at each step. Catalyst selection, temperature regulation, and reagent purity are paramount for achieving high yields and minimizing the formation of impurities.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently below 30%. What are the most critical factors to investigate?
Low yield is a frequent issue stemming from several potential points of failure in the multi-step synthesis. A systematic diagnosis is crucial.
Answer:
The primary culprits for low yield are typically incomplete conversion in the cyclization step, decomposition of key intermediates, or mechanical losses during purification.
-
Inefficient Cyclization: The final ring-closing step is often the lowest-yielding part of the sequence. This transformation can be promoted by various catalysts, including acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) or transition metals like palladium and copper.[3][4] If you are using a classical acid-catalyzed approach, ensure the acid is fresh and the reaction is conducted at the optimal temperature, as prolonged heating can lead to degradation. For metal-catalyzed routes, the choice of ligand and base is critical and must be optimized.[3]
-
Intermediate Instability: The diazonium salt intermediate, formed from 3,5-dimethylaniline, is notoriously unstable at elevated temperatures. This step must be performed at low temperatures (typically 0–5 °C) to prevent decomposition and the formation of tarry byproducts.
-
Purification Losses: 4,6-dimethyl-1H-indazole has moderate polarity. During workup and chromatography, significant amounts of the product can be lost if the solvent systems are not optimized. Ensure complete extraction from the aqueous phase and use a well-chosen solvent system for column chromatography to achieve good separation without excessive band broadening.
Below is a workflow to help diagnose the source of low yield.
Caption: Troubleshooting workflow for diagnosing low yield.
Q2: I am observing significant byproduct formation, possibly an isomer. How can I improve the reaction's selectivity?
Answer:
Isomer formation in indazole synthesis is often related to the cyclization step. While the 4,6-dimethyl substitution pattern strongly directs the cyclization, side reactions can still occur, particularly under harsh conditions.
-
Temperature Control: Overheating during the cyclization can provide enough energy to overcome the activation barrier for less-favored reaction pathways, leading to isomeric impurities. Systematically screening temperatures is advisable. For some Fischer indole syntheses, which share mechanistic similarities, 80°C was found to be optimal for minimizing side reactions while achieving good yield.[5][6]
-
Catalyst Choice: The choice of catalyst can profoundly influence selectivity. Lewis acids like ZnCl₂ or BF₃·OEt₂ may coordinate differently than Brønsted acids, altering the transition state of the cyclization.[4] In modern methods, palladium-catalyzed intramolecular C-H amination reactions have shown excellent regioselectivity.[7] If you are facing selectivity issues, exploring a different class of catalyst is a powerful strategy.
-
Protecting Groups: While less common for this specific molecule, if side reactions involve one of the methyl groups (e.g., oxidation), it may be necessary to consider a synthesis from a precursor where a protecting group is used and later removed.
Q3: The purification of the final product is challenging. What is the most effective purification protocol?
Answer:
Purifying 4,6-dimethyl-1H-indazole requires a multi-step approach to remove unreacted starting materials, inorganic salts, and organic byproducts.
-
Aqueous Workup: After quenching the reaction, perform an extraction. Indazoles are weakly basic. You can wash the organic layer with a saturated sodium bicarbonate solution to remove acidic residues. A subsequent wash with brine will help remove excess water.
-
Column Chromatography: This is typically the most effective step for removing closely related organic impurities.
-
Stationary Phase: Silica gel (100-200 mesh) is standard.
-
Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. The product should elute before any highly polar, tarry materials.
-
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.
-
Solvent Screening: Test various solvents. A good starting point is a binary system like ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in the minimum amount of hot solvent, and then either cool it or add the anti-solvent dropwise until turbidity persists. Allow the solution to cool slowly to form well-defined crystals. A detailed procedure for the purification of a parent indazole can be found in Organic Syntheses, which serves as a good procedural baseline.[8]
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. Hydrazine and its derivatives are toxic and potential carcinogens; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
-
-
Q: Can I use a "green" or solvent-free approach?
-
A: Yes, green chemistry approaches are gaining traction. Some indazole syntheses have been developed using microwave irradiation to reduce reaction times or using greener catalysts like lemon peel powder.[1] Solvent-free Fischer indole syntheses have also been reported, often using a solid acid catalyst like p-toluenesulfonic acid at elevated temperatures for a short duration, which could be adapted for this system.[10]
-
-
Q: How do I confirm the identity and purity of my 4,6-dimethyl-1H-indazole?
-
A: A combination of techniques is required.
-
¹H and ¹³C NMR: This will confirm the structure and connectivity of the molecule. The proton NMR should show two distinct methyl singlets, aromatic protons, and a broad N-H signal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point indicates high purity. Compare your value to the literature.
-
LC-MS or qNMR: To determine the precise purity percentage.[11]
-
-
Detailed Experimental Protocols
The following protocols provide a reliable, step-by-step methodology for the synthesis and purification of 4,6-dimethyl-1H-indazole from 3,5-dimethylaniline.
Protocol 1: Synthesis of 4,6-dimethyl-1H-indazole
This procedure is a representative method based on classical indazole synthesis principles.
Caption: General workflow for the synthesis of 4,6-dimethyl-1H-indazole.
Methodology:
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dimethylaniline (10.0 g, 82.5 mmol) in glacial acetic acid (150 mL).
-
Cool the solution to 0–5 °C using an ice-salt bath.
-
Separately, dissolve sodium nitrite (NaNO₂) (5.9 g, 85.0 mmol) in water (15 mL).
-
Add the NaNO₂ solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0–5 °C.
-
-
Reductive Cyclization:
-
In a separate, larger beaker, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (46.5 g, 206 mmol) in concentrated hydrochloric acid (100 mL). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring. A precipitate may form.
-
Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Gently heat the mixture to 60–70 °C for 1 hour to drive the cyclization to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature in an ice bath.
-
Slowly and carefully neutralize the mixture by adding 50% aqueous NaOH solution. This is highly exothermic. Continue adding base until the solution is strongly alkaline (pH > 12) and the tin salts have redissolved as sodium stannate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography and Recrystallization
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of 5% to 30% ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from the column in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
-
Quantitative Data Summary
Optimizing reaction conditions is key to maximizing yield. The following table provides a conceptual framework for how different catalysts can affect the outcome of indazole synthesis, based on general principles reported in the literature.
| Catalyst System | Typical Temperature (°C) | Key Advantages | Potential Issues | Reference(s) |
| Brønsted Acid (e.g., PPA, H₂SO₄) | 80 - 150 | Inexpensive, simple setup. | Harsh conditions, potential for charring/byproducts. | [4] |
| Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | 80 - 120 | Can offer different selectivity than Brønsted acids. | Stoichiometric amounts often needed, difficult workup. | [4] |
| Palladium-based (e.g., Pd(OAc)₂) | 100 - 120 | High efficiency, broad substrate scope, mild conditions. | Expensive catalyst, ligand sensitivity, potential metal contamination. | [3] |
| Copper-based (e.g., CuI, Cu(OAc)₂) | 100 - 140 | More economical than palladium, effective for N-N bond formation. | Can require specific ligands and bases for high yield. | [12][13] |
| Green Catalyst (e.g., Lemon Peel Powder) | Ultrasound | Environmentally benign, mild conditions. | May have limited substrate scope and lower yields. | [1] |
References
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]
-
Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Bentham Science Publishers. (2024). Advances in Synthesis of Indazole Variants. [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. [Link]
-
Kerr, M. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. J. Org. Chem., 88, 4209–4223. [Link]
-
Organic Syntheses. (n.d.). Indazole. [Link]
-
Hughes, D. L. (2001). Fischer indole synthesis in the absence of a solvent. Organic Preparations and Procedures International, 33(6), 607-610. [Link]
-
Wang, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(15), 3353. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
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Technical Support Center: Purification of 4,6-dimethyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,6-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with the high degree of purity required for downstream applications. As a substituted indazole, its purification profile is influenced by factors common to the indazole scaffold, including its aromatic nature, the presence of a weakly acidic N-H proton, and potential impurities from its synthesis.
This document provides direct answers to common problems, detailed troubleshooting, and validated protocols grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product after column chromatography is still a yellow or brown oil/solid, not the expected white crystalline material. What is the likely cause and solution?
Answer:
-
Possible Cause 1: Residual Synthesis Byproducts. Many indazole syntheses, such as those starting from substituted o-toluidines, can generate colored impurities or N-nitroso intermediates that persist in trace amounts.[1] These highly conjugated molecules can impart significant color even at low concentrations.
-
Solution 1a: Activated Carbon Treatment. Before final crystallization, dissolve the impure product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at elevated temperature. Filter the hot solution through a pad of Celite® to remove the carbon and then proceed with crystallization. Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color.
-
Solution 1b: Re-purification with a Different Method. If chromatography was the primary method, a final crystallization step is often necessary to remove trace impurities. If the material was crystallized, re-purifying via a short plug of silica gel can be effective.
Question 2: I am seeing a co-eluting impurity with my product during flash chromatography on silica gel. How can I improve the separation?
Answer:
-
Possible Cause 1: Isomeric Impurities. A common challenge in the synthesis of substituted indazoles is the formation of regioisomers. For 4,6-dimethyl-1H-indazole, impurities like 5,7-dimethyl-1H-indazole or N-alkylated byproducts could have very similar polarities, making separation difficult.
-
Solution 2a: Optimize the Mobile Phase. Switch from a standard ethyl acetate/hexane system to a solvent system with different selectivities. For example, using dichloromethane/methanol can alter the hydrogen bonding interactions with the silica surface and may resolve the compounds. Adding a small amount of a third solvent, like a few drops of triethylamine for basic compounds or acetic acid for acidic impurities, can dramatically change the retention factors.
-
Solution 2b: Switch to a Different Stationary Phase. If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic). For very challenging separations, reverse-phase (C18) flash chromatography may be necessary.
Question 3: My attempt at recrystallization failed. The compound either "oiled out" or did not precipitate upon cooling. What should I do?
Answer:
-
Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be too good (product remains soluble even when cold) or too poor (product is insoluble even when hot). "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution 3a: Systematic Solvent Screening. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For indazole derivatives, common single solvents to screen include ethanol, isopropanol, acetonitrile, and toluene. Often, a binary solvent system is required. Good pairs include Ethyl Acetate/Hexane, Ethanol/Water, or Acetone/Water.[2]
-
Solution 3b: Controlled Cooling & Seeding. If the compound oils out, try re-heating the solution to re-dissolve the oil, add a little more of the "good" solvent, and then allow it to cool much more slowly. A slow, stepwise cooling process (e.g., hot plate -> benchtop -> ice bath) encourages crystal lattice formation. If the solution remains clear upon cooling (supersaturation), try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous batch to induce crystallization.
Question 4: I am losing a significant amount of product during an acid-base extraction workup. Why is this happening?
Answer:
-
Possible Cause 1: Incorrect pH. The N-H proton of the indazole ring is weakly acidic (pKa is generally in the range of 14-15, but this can be influenced by substituents). Using a base that is not strong enough (e.g., sodium bicarbonate, pKa of conjugate acid is 6.4) will not effectively deprotonate the indazole to form the water-soluble salt. Conversely, after acidifying to recover the product, if the pH is not made sufficiently acidic, the product will remain partially in its salt form in the aqueous layer.
-
Possible Cause 2: Emulsion Formation. The presence of partially soluble impurities or vigorous shaking can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.
-
Solution 4a: Use the Correct Base and Acid. For extracting the indazole into the aqueous phase, a stronger base like sodium hydroxide (1-2 M) is required to ensure complete deprotonation.[3] To recover the product, the aqueous layer should be acidified with a strong acid like HCl to a pH of ~2-3 to ensure complete protonation and precipitation. Always check the pH with litmus paper or a pH meter.
-
Solution 4b: Breaking Emulsions. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of Celite® or glass wool can help break up the emulsified layer.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a crude sample of 4,6-dimethyl-1H-indazole? A1: Impurities are almost always related to the synthetic route. A common route involves the cyclization of a nitrosated 2,4-dimethylacetanilide derivative. Potential impurities include:
-
Unreacted Starting Materials: e.g., 2,4-dimethylaniline or its acetylated form.
-
Regioisomers: Depending on the precise synthetic method, other dimethyl-indazole isomers might form.
-
Oxidized Byproducts: Aromatic systems can be sensitive to oxidation, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can be present.[1][4]
Q2: Which purification method—chromatography, crystallization, or extraction—is best for my sample? A2: The optimal method depends on the purity and nature of your crude material. A general decision-making workflow is provided in the diagram in Section 4.
-
For >95% pure material with minor colored impurities: Recrystallization is ideal.
-
For complex mixtures (<95% pure) or to separate isomers: Flash column chromatography is the method of choice.
-
To remove acidic or basic starting materials: An acid-base extraction is a highly effective first-pass purification step before chromatography or crystallization.
Q3: Is 4,6-dimethyl-1H-indazole thermally stable? Can I use distillation? A3: While simple indazole can be purified by vacuum distillation, this is generally not recommended for substituted derivatives unless their thermal stability is well-established.[5] High temperatures can cause decomposition or rearrangement, especially if trace acidic or basic impurities are present. Methods like chromatography and crystallization are much safer and more reliable.
Q4: How can I best assess the purity of my final product? A4: Purity should be assessed using orthogonal methods.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by peak area percentage.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structure and can be used to detect residual solvents or other proton-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified standard.[6]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Section 3: Standard Purification Protocols
Protocol 1: Recrystallization of 4,6-dimethyl-1H-indazole
This protocol is for enriching material that is already >95% pure.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures). Find a system where the compound dissolves completely upon heating but becomes insoluble/precipitates upon cooling to room temperature and then in an ice bath.
-
Dissolution: Place the crude 4,6-dimethyl-1H-indazole in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent from a binary pair) dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated carbon. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® plug if carbon was used) into a clean, warm flask to remove any insoluble impurities (and carbon).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice-water bath for 30 minutes to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for purifying complex mixtures or separating closely related impurities.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the product from impurities. A good mobile phase will give the product an Rf value of ~0.3-0.4. A typical starting system for indazoles is 20-40% ethyl acetate in hexane.
-
Column Packing: Prepare a flash chromatography column with silica gel. Pack the column using the initial mobile phase (e.g., 10% ethyl acetate/hexane). Ensure the silica bed is packed tightly and is level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the mobile phase. A gradient elution (gradually increasing the polarity, e.g., from 10% to 50% ethyl acetate) is often more effective than an isocratic (constant composition) elution for complex mixtures.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Workflow Diagrams & Data
Diagram 1: Purification Strategy Decision Tree
Caption: Decision workflow for selecting a purification method.
Table 1: Common Solvents for Indazole Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Common anti-solvent for crystallization; eluent for chromatography. |
| Toluene | 111 | 2.4 | Can be a good single-solvent for recrystallization of aromatic compounds. |
| Dichloromethane | 40 | 3.1 | Good for dissolving samples for chromatography; eluent component. |
| Ethyl Acetate | 77 | 4.4 | Excellent general-purpose solvent for chromatography and crystallization. |
| Acetone | 56 | 5.1 | Useful for binary recrystallization systems (e.g., with water or hexane). |
| Acetonitrile | 82 | 5.8 | Good for recrystallization; common reverse-phase HPLC eluent. |
| Isopropanol | 82 | 3.9 | Common recrystallization solvent. |
| Ethanol | 78 | 4.3 | Excellent and common recrystallization solvent, often used with water. |
| Water | 100 | 10.2 | Used as an anti-solvent in binary systems for recrystallization. |
References
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Ma, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4937. [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles. US3988347A.
-
Angewandte Chemie International Edition. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. 52(29), 7509-13. [Link]
- Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2, 1H- and 2H-Indazoles.
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. [Link]
-
Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. 88(7), 4209–4223. [Link]
- Zhang, J., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(11), 2822-2825.
-
RSC Medicinal Chemistry. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. 13, 1639-1664. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ACS Omega, 3(3), 3314-3323. [Link]
-
RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 11, 15995-16002. [Link]
-
Khan Academy. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Google Patents. (2017). Preparation method of indazole and application of indazole in medicine synthesis. CN106316958A.
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 4,6-dimethyl-1H-indazole in Assays
Welcome to the technical support center for 4,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility issues commonly encountered with this compound. As a substituted indazole, 4,6-dimethyl-1H-indazole holds significant interest in medicinal chemistry due to the diverse biological activities of the indazole scaffold.[1][2][3] However, like many heterocyclic compounds, its utility in assays can be hampered by poor aqueous solubility.[4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 4,6-dimethyl-1H-indazole poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of 4,6-dimethyl-1H-indazole is primarily due to its molecular structure. The bicyclic aromatic indazole core is hydrophobic, and the two methyl groups further increase its lipophilicity. While the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to low solubility in polar solvents like water. The general principle is that "like dissolves like," and this compound is structurally more similar to organic solvents than to water.
Q2: What is the best initial solvent to use for preparing a stock solution?
A2: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many that are poorly soluble in water.[6] It is also miscible with most aqueous and organic liquids, which facilitates its use in serial dilutions for assays.[6] Indazole derivatives are generally known to be soluble in organic solvents like DMSO and dimethylformamide (DMF).[1]
Q3: I've dissolved my 4,6-dimethyl-1H-indazole in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out" and occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. While soluble in the DMSO stock, the rapid dilution into an aqueous buffer creates a supersaturated solution that is thermodynamically unstable, leading to precipitation.
Here are several strategies to address this:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Decrease the percentage of DMSO in the final solution: While counterintuitive, a lower final DMSO concentration can sometimes prevent precipitation by altering the solvent environment more gradually. However, a certain amount of co-solvent is often necessary.
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, try a step-wise dilution using a mixture of the buffer and a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).[7][8]
-
Employ solubilizing agents: Incorporating surfactants or cyclodextrins into your assay buffer can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.[9][10]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This troubleshooting workflow is designed to guide you from initial problem identification to a viable solution for your assay.
Caption: Troubleshooting workflow for solubility issues.
Solubility Data for 4,6-dimethyl-1H-indazole in Common Solvents
While specific quantitative data for 4,6-dimethyl-1H-indazole is not extensively published, the following table provides a general guide based on the properties of similar indazole derivatives.[1][4]
| Solvent | Expected Solubility | Notes |
| Water | Poor | Expected to be very low. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for stock solutions.[4][5] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[1] |
| Ethanol | Moderate | Can be used as a co-solvent. |
| Methanol | Moderate | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, a crucial first step for most in vitro experiments.
Materials:
-
4,6-dimethyl-1H-indazole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid 4,6-dimethyl-1H-indazole to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 146.19 g/mol ), weigh out 1.46 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If complete dissolution is not achieved, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol describes how to prepare working solutions from the concentrated DMSO stock for use in your assay.
Materials:
-
10 mM stock solution of 4,6-dimethyl-1H-indazole in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or the assay buffer. This can help to avoid precipitation.
-
Final Dilution: Add the stock or intermediate solution to the assay buffer to achieve the desired final concentration. It is critical to add the stock solution to the buffer and not the other way around, and to vortex immediately after addition to ensure rapid mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as used for the highest concentration of your compound. This is essential to differentiate the effects of the compound from those of the solvent.[4]
Protocol 3: Basic Kinetic Solubility Assessment
This high-throughput method can help you determine the apparent solubility of your compound in your specific assay buffer.[1]
Materials:
-
10 mM stock solution of 4,6-dimethyl-1H-indazole in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate shaker
-
Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation: Add the stock solution to the aqueous buffer in a 96-well plate to a final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).[1]
-
Analysis: After incubation, determine the concentration of the compound remaining in the solution. This can be done by measuring absorbance or by more quantitative methods like HPLC-UV or LC-MS/MS after filtering or centrifuging to remove any precipitate.[1]
Advanced Strategies for Enhancing Solubility
For particularly challenging cases, more advanced formulation strategies may be necessary. These approaches are often employed in later stages of drug development but can be adapted for research purposes.
Co-solvency
The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly water-soluble drugs.[7][8] This technique works by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds.
pH Adjustment
For ionizable compounds, adjusting the pH of the solution can increase solubility.[7][11][12] Indazole has a pKa for protonation around 1.04 and for deprotonation around 13.86, making it amphoteric.[13] Adjusting the pH away from the isoelectric point can increase the proportion of the more soluble ionized form.
Use of Surfactants
Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[10] Common laboratory surfactants include Tween® 20 and Triton™ X-100.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[9][10]
Solid Dispersions
This technique involves dispersing the drug in a hydrophilic carrier at the solid-state.[12][14] While more common in pharmaceutical manufacturing, it's a powerful method for enhancing dissolution rates.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be effective.[9][15] These systems, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized form.[15]
Final Recommendations
When working with 4,6-dimethyl-1H-indazole, a systematic approach to solubility is key.
-
Always start with a high-quality, anhydrous DMSO stock solution.
-
Be mindful of the final DMSO concentration in your assay and always include a vehicle control.
-
If precipitation occurs, work through the troubleshooting guide systematically, starting with the simplest solutions first.
-
For critical experiments, consider performing a kinetic solubility assessment in your specific assay buffer.
By understanding the physicochemical properties of 4,6-dimethyl-1H-indazole and employing the strategies outlined in this guide, you can overcome solubility challenges and obtain reliable, reproducible data in your assays.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. (2021). ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
A comparative study of different approaches used for solubility enhancement of poorly water. (n.d.). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
-
Prajapati, S. T., Patel, C. G., & Patel, C. N. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Indazole. (n.d.). Wikipedia. [Link]
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. [Link]
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. (n.d.). Science of Synthesis. [Link]
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. (2007). PubMed. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4,6-dimethyl-1H-indazole Synthesis
Welcome to the Technical Support Center for the synthesis of 4,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to 4,6-dimethyl-1H-indazole Synthesis
4,6-dimethyl-1H-indazole is a substituted indazole derivative with significant potential in medicinal chemistry and materials science. The indazole core is a privileged scaffold in numerous pharmacologically active compounds.[1] The synthesis of this specific derivative, while based on established methodologies, presents unique challenges that require careful optimization of reaction parameters. This guide will focus on the most common and practical synthetic route: the Jacobson indazole synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4,6-dimethyl-1H-indazole in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of 4,6-dimethyl-1H-indazole
Q1: My reaction is resulting in a low yield of the desired 4,6-dimethyl-1H-indazole. What are the most likely causes and how can I improve the yield?
A1: Low yields in the Jacobson synthesis of indazoles can be attributed to several factors. Here is a breakdown of potential causes and their corresponding solutions:
-
Incomplete Diazotization: The initial diazotization of the N-acetyl-3,5-dimethylaniline is a critical step.
-
Cause: Insufficient nitrosating agent (e.g., sodium nitrite), incorrect acid concentration, or temperature fluctuations can lead to incomplete conversion of the starting aniline. The diazotization of anilines is highly dependent on the substitution pattern.[3]
-
Solution:
-
Ensure the molar ratio of sodium nitrite to the aniline is appropriate, typically a slight excess of the nitrosating agent is used.
-
Maintain a low reaction temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[4]
-
The choice and concentration of acid (commonly acetic acid or a mineral acid) are crucial. A systematic optimization of the acid concentration may be necessary.
-
-
-
Side Reactions: The diazonium intermediate is highly reactive and can participate in several competing reactions.
-
Cause: Unwanted side reactions, such as the formation of tar-like byproducts or azo-coupled dimers, can significantly reduce the yield of the desired indazole. These are often promoted by elevated temperatures.[5]
-
Solution:
-
Strict temperature control during the diazotization and cyclization steps is paramount.
-
Slow, controlled addition of the nitrosating agent can minimize localized high concentrations that may lead to side reactions.
-
-
-
Suboptimal Cyclization Conditions: The final ring-closure step to form the indazole is sensitive to temperature and solvent.
-
Cause: If the temperature for the cyclization is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to product decomposition or the formation of byproducts.[6]
-
Solution: A careful temperature optimization study is recommended. For many indazole syntheses, a temperature around 110 °C has been found to be optimal, with yields decreasing at higher temperatures due to side reactions.[6]
-
Issue 2: Formation of Impurities and Purification Challenges
Q2: I am observing significant impurities in my crude product, and purification by column chromatography is proving difficult. What are these impurities and are there alternative purification methods?
A2: The primary impurities in this synthesis are often unreacted starting materials, isomeric byproducts, and polymeric tars.
-
Common Impurities:
-
N-acetyl-3,5-dimethylaniline: Unreacted starting material.
-
Azo-coupled dimers: Formed from the reaction of the diazonium salt with the starting aniline.
-
Phenolic byproducts: Resulting from the reaction of the diazonium salt with water.
-
-
Purification Strategies:
-
Acid-Base Extraction: The indazole product is weakly basic and can be separated from non-basic impurities by extraction with a dilute acid, followed by neutralization and re-extraction into an organic solvent.
-
Recrystallization: This is often a highly effective method for purifying indazoles. A solvent screen is recommended to find an appropriate system. Common solvent systems for indazoles include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: While challenging, optimization of the mobile phase can improve separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.
-
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of the Jacobson indazole synthesis?
A3: The Jacobson synthesis is a classic method for preparing 1H-indazoles.[2] The reaction proceeds through two key steps:
-
Diazotization: The primary amino group of an N-acylated o-toluidine derivative (in this case, N-acetyl-3,5-dimethylaniline) is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite in an acidic medium.
-
Intramolecular Cyclization: The resulting diazonium salt then undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-methyl group, leading to the formation of the indazole ring after deprotonation.
Q4: Why is acylation of the starting aniline necessary?
A4: Acylation of the amino group serves two primary purposes:
-
Directing Group: The acetyl group helps to direct the diazotization to the desired position and can influence the regioselectivity of the subsequent cyclization.
-
Protection: It protects the amino group from participating in unwanted side reactions, such as azo coupling with the diazonium salt intermediate.
Q5: Can I use 3,5-dimethylaniline directly without acylation?
A5: While direct diazotization of 3,5-dimethylaniline is possible, it is generally not recommended for this synthesis. The unprotected amino group can lead to a higher incidence of side reactions, particularly the formation of colored azo-coupled byproducts, which can complicate purification and significantly lower the yield of the desired indazole.
Q6: What are the key safety precautions to consider during this synthesis?
A6: The following safety precautions are crucial:
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.
-
Nitrosating Agents: Sodium nitrite is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).
-
Acidic Conditions: The reaction is performed in a strong acidic medium. Use appropriate acid-resistant gloves and work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethyl-1H-indazole via Jacobson Synthesis
This protocol is a generalized procedure adapted from established methods for indazole synthesis.[7][8] Optimization for the specific substrate is recommended.
Step 1: Acetylation of 3,5-dimethylaniline
-
In a round-bottom flask, dissolve 3,5-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water to precipitate the N-acetyl-3,5-dimethylaniline.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Diazotization and Cyclization
-
Suspend the N-acetyl-3,5-dimethylaniline (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.
-
After the addition, stir the mixture at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and pour it into a beaker of ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) or recrystallization.
Data Presentation
Table 1: Effect of Temperature on Indazole Synthesis Yield
| Entry | Temperature (°C) | Yield (%) | Observations |
| 1 | 60 | Low | Slow reaction, incomplete conversion |
| 2 | 80 | Moderate | Increased reaction rate |
| 3 | 100 | High | Optimal yield observed |
| 4 | 120 | Decreased | Increased formation of byproducts |
Data adapted from a study on a similar indazole synthesis, where yields increased up to a certain temperature and then decreased due to side reactions.[6]
Table 2: Spectroscopic Data for 4,6-dimethyl-1H-indazole
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, two methyl groups, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for aromatic carbons and the two methyl carbons. |
| IR (cm⁻¹) | Peaks for N-H stretching, C-H aromatic and aliphatic stretching, and C=C aromatic stretching. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of 4,6-dimethyl-1H-indazole (C₉H₁₀N₂). |
Note: This is representative data. Actual values should be confirmed by experimental analysis.
Visualizations
Diagram 1: Reaction Pathway for the Jacobson Synthesis of 4,6-dimethyl-1H-indazole
Caption: Jacobson synthesis of 4,6-dimethyl-1H-indazole.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Side-product analysis in the synthesis of 4,6-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of 4,6-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and subtleties of this synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of side-product formation, offering field-proven troubleshooting strategies and robust analytical protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during the synthesis and purification of 4,6-dimethyl-1H-indazole.
Q1: My final product contains an isomeric impurity that is difficult to separate. What is its likely identity and origin?
A: The most probable isomeric impurity is the thermodynamically less stable 2H-tautomer, 4,6-dimethyl-2H-indazole. While the 1H-indazole is the predominant and more stable form, the reaction conditions can influence the formation of the 2H-isomer.[1][2] Another significant source of isomeric impurities arises from the starting material. Commercial 3,5-dimethylaniline can contain other xylene isomers (e.g., 2,4-dimethylaniline or 3,4-dimethylaniline), which will lead to the corresponding isomeric indazoles (e.g., 4,7-dimethyl-1H-indazole or 5,6-dimethyl-1H-indazole) that can be particularly challenging to remove via standard crystallization.
Q2: After the diazotization and cyclization steps, my yield is significantly lower than expected, and I've isolated a phenolic compound. What is causing this?
A: This strongly suggests the premature decomposition of the diazonium salt intermediate. Diazonium salts are notoriously unstable at elevated temperatures and in aqueous solutions.[3] The diazonium group can be displaced by water (hydrolysis) to form a phenol (in this case, 3,5-dimethylphenol), a reaction that competes with the desired intramolecular cyclization to form the indazole ring.[4] This side-reaction is highly temperature-dependent.
Q3: How can I definitively distinguish between the desired 4,6-dimethyl-1H-indazole and its 2H-indazole isomer?
A: Spectroscopic methods are essential for unambiguous identification.
-
¹H NMR: The chemical shift of the protons on the methyl groups and the aromatic ring will differ slightly but measurably. More definitively, if the N-H proton is observable, its chemical shift will be distinct. In subsequent N-alkylation reactions, the chemical shift of the N-methyl group in a 1-methyl-1H-indazole appears at a different field than the N-methyl in a 2-methyl-2H-indazole.[1]
-
¹³C NMR: The carbon atoms of the pyrazole ring, particularly C3 and C7a, exhibit distinct chemical shifts between the 1H and 2H tautomers.[1]
-
HPLC/LC-MS: When coupled with a reference standard, HPLC provides a reliable method for separating and quantifying the isomers. Mass spectrometry will confirm they have the same mass, reinforcing the isomer hypothesis.
Q4: Are there specific safety concerns I should be aware of during this synthesis?
A: Yes. The diazotization step is the most hazardous. Aryl diazonium salts, especially when isolated in a dry, solid state, can be explosive.[3] It is imperative to keep the reaction mixture cold (typically 0-5 °C) and use the diazonium salt solution immediately in the next step without attempting to isolate it.[5] Additionally, the starting material, 3,5-dimethylaniline, is toxic and should be handled with appropriate personal protective equipment (PPE).
Part 2: Troubleshooting Guide: Side-Product Analysis & Mitigation
This guide provides a deeper dive into specific side-products, their mechanisms of formation, and actionable strategies to minimize their presence.
Issue 1: Formation of 3,5-Dimethylphenol
-
Mechanism: As outlined in the FAQ, this side-product arises from the hydrolysis of the diazonium salt intermediate. The lone pair of electrons on the oxygen atom in water acts as a nucleophile, attacking the carbon bearing the diazonium group and leading to the expulsion of nitrogen gas (N₂) and a proton.
-
Identification: Easily identified by GC-MS or LC-MS by its molecular weight (122.16 g/mol ). Its retention time in reverse-phase HPLC will be significantly different from the more polar indazole product.
-
Mitigation Strategy:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 °C and 5 °C. Use of an ice-salt bath is recommended.[5]
-
Control of Acidity: The reaction is typically run in a strong acid like HCl. Ensure sufficient acid is present to stabilize the diazonium salt, but avoid excessively high concentrations which can accelerate decomposition.
-
Rapid Subsequent Reaction: Use the generated diazonium salt solution immediately in the subsequent cyclization step to minimize the time it has to decompose.
-
Issue 2: Azo-Coupling Side-Products
-
Mechanism: The diazonium salt is an electrophile and can attack an electron-rich aromatic ring. If unreacted 3,5-dimethylaniline is present, the diazonium salt can couple with it to form a brightly colored azo compound.
-
Identification: These compounds are often intensely colored (yellow, orange, or red) and can be detected as colored impurities. They will have a significantly higher molecular weight than the desired product.
-
Mitigation Strategy:
-
Stoichiometry Control: Ensure the slow, portion-wise addition of the sodium nitrite solution to the solution of the aniline in acid. This maintains a slight excess of the aniline until the very end of the addition, preventing a buildup of diazonium salt that could couple with itself.[6]
-
Efficient Mixing: Ensure vigorous stirring to disperse the sodium nitrite as it is added, preventing localized high concentrations of the diazonium salt.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for identifying and addressing common issues in the synthesis.
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Stability Testing of 4,6-dimethyl-1H-indazole
Welcome to the technical support center for the stability testing of 4,6-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing the stability profile of this compound. Here, you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to navigate the challenges you may encounter during your stability studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is stability testing and why is it crucial for a compound like 4,6-dimethyl-1H-indazole?
A1: Stability testing is a critical component of the drug development process that evaluates how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For 4,6-dimethyl-1H-indazole, which may be a candidate for pharmaceutical development, stability testing is essential to:
-
Determine shelf-life and storage conditions: This ensures the compound remains safe and effective from the time of manufacture to its use.[1][3]
-
Identify degradation products: Understanding the potential impurities that can form is vital for safety and toxicology assessments.[1][4]
-
Develop a stable formulation: Knowledge of the molecule's intrinsic stability helps in designing a robust drug product.[1][4]
-
Fulfill regulatory requirements: Regulatory agencies like the FDA and EMA mandate comprehensive stability data for new drug applications.[1][4][5]
Q2: What are the expected degradation pathways for 4,6-dimethyl-1H-indazole?
A2: While specific data on 4,6-dimethyl-1H-indazole is not extensively published, we can infer potential degradation pathways based on the chemistry of the indazole scaffold and general principles of drug degradation.[6][7] Key vulnerabilities include:
-
Oxidation: The indazole ring, being an electron-rich heterocyclic system, can be susceptible to oxidation.[8] This could lead to the formation of N-oxides or ring-opened byproducts. The methyl groups on the benzene ring may also be susceptible to oxidation.
-
Photodegradation: Indazoles are known to undergo photochemical reactions.[9] Exposure to UV or visible light can lead to rearrangements, such as the phototransposition of indazoles to benzimidazoles, or other complex degradations.[10][11]
-
Hydrolysis: While the indazole ring itself is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to degradation, although this is less common than for esters or amides.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, the pathway of which would need to be determined experimentally.
Q3: What are forced degradation (stress testing) studies, and how should they be designed for 4,6-dimethyl-1H-indazole?
A3: Forced degradation studies, or stress testing, involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][4][12] This is crucial for developing and validating a stability-indicating analytical method.[13]
A well-designed forced degradation study for 4,6-dimethyl-1H-indazole should include the following conditions, aiming for 10-30% degradation of the active pharmaceutical ingredient (API):[3]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Ring protonation, potential for slow decomposition |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Deprotonation, potential for slow decomposition |
| Oxidation | 3% H₂O₂ at room temperature | N-oxidation, methyl group oxidation, ring opening |
| Thermal (Dry Heat) | 80°C in a solid state | General decomposition |
| Photostability | ICH Q1B recommended light exposure | Photorearrangement, oxidation |
It is crucial to monitor the extent of degradation over time to achieve the target degradation level.
Section 2: Experimental Protocols and Methodologies
This section provides detailed protocols for conducting forced degradation studies on 4,6-dimethyl-1H-indazole. A validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric (MS) detection, is a prerequisite for these studies.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 1: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of 4,6-dimethyl-1H-indazole in a suitable solvent like acetonitrile or methanol.
-
Stress Application: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[14]
-
Incubation: Store the vial at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Analysis: Dilute the samples with mobile phase and analyze immediately using a validated HPLC method.
-
Control: A control sample of the stock solution mixed with 1 mL of water should be run in parallel.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solid sample of 4,6-dimethyl-1H-indazole and a solution (e.g., 0.1 mg/mL in a suitable solvent) in quartz tubes.
-
Exposure: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Control: Prepare identical control samples wrapped in aluminum foil to protect them from light.
-
Analysis: After exposure, analyze both the exposed and control samples. For the solid sample, dissolve a known quantity in a suitable solvent before analysis. Compare the chromatograms for any new peaks and a decrease in the main peak area.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the stability testing of 4,6-dimethyl-1H-indazole.
Troubleshooting Common Issues
| Issue | Possible Causes | Recommended Actions |
| No degradation observed under stress conditions. | The compound is highly stable. The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor, or exposure time.[5] If no degradation is seen even under harsh conditions, provide a scientific justification. |
| Greater than 50% degradation observed. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or exposure time.[5] |
| Poor mass balance in HPLC analysis. | Degradants are not eluting from the column. Degradants do not have a UV chromophore. The API or degradants have precipitated. | Use a mass spectrometer (MS) detector. Modify the HPLC method (gradient, mobile phase). Check for sample precipitation. |
| Appearance of multiple, small unknown peaks. | Complex degradation pathway. Impurities in the starting material. | Use a high-resolution mass spectrometer (LC-MS/MS) to identify the degradants. Check the purity of the starting material. |
| Changes in physical appearance (e.g., color). | Formation of colored degradants, possibly due to oxidation or polymerization. | Document the physical changes. Attempt to correlate the color change with the appearance of specific peaks in the chromatogram. |
Troubleshooting Workflow: Out-of-Specification (OOS) Results
Caption: Decision tree for investigating out-of-specification results.
References
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Shaikh, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4785. Available from: [Link]
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Manivannan, E., & Chaturvedi, S. C. (2011). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 5(5), 1075-1079. Available from: [Link]
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Zhang, J., et al. (2019). Photoreaction of Indazole Metastable-State Photoacid. Angewandte Chemie International Edition, 58(34), 11779-11783. Available from: [Link]
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Janardhanan, J. C., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Chemistry - An Asian Journal, 15(19), 2964-2983. Available from: [Link]
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Govaerts, S., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(27), 14855-14862. Available from: [Link]
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Govaerts, S., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 60(27), 14855-14862. Available from: [Link]
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Hu, H., et al. (2023). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. Dyes and Pigments, 211, 111103. Available from: [Link]
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Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part v), 99-131. Available from: [Link]
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Daugulis, O., et al. (2014). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 16(17), 4594-4597. Available from: [Link]
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Bajaj, S., et al. (2004). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(4), 129-138. Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available from: [Link]
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National Pharmaceutical Regulatory Agency (NPRA). (n.d.). GUIDELINE FOR STABILITY DATA. NPRA. Available from: [Link]
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Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]
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Rathore, A. S., & Mhatre, R. (Eds.). (2009). Analytical Methods to Determine the Stability of Biopharmaceutical Products. John Wiley & Sons. Available from: [Link]
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Walash, M. I., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of the Chilean Chemical Society, 57(3), 1283-1289. Available from: [Link]
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Alsante, K. M., et al. (2011). Forced Degradation in Pharmaceuticals: A Regulatory Update. Pharmaceutical Technology, 35(1), 50-61. Available from: [Link]
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Singh, S., & Kumar, R. (2019). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 57(2), 1-8. Available from: [Link]
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Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360. Available from: [Link]
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Pharma Learning In Depth. (2021, October 14). Forced Degradation Studies in Pharmaceutical Industry [Video]. YouTube. Available from: [Link]
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Huynh-Ba, K. (2008). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 32(2), 64-71. Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available from: [Link]
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Kerr, M. A., & Sapeta, K. (2010). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 15-70). Georg Thieme Verlag. Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. Retrieved from [Link]
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Pharmaguideline. (2023, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]
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Boyer, G., et al. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 99(42), 15764-15771. Available from: [Link]
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Orozco Guareño, E., et al. (2017). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry, 130(2), 851-861. Available from: [Link]
-
Reddy, R. P., & Reddy, V. P. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(19), 8560-8565. Available from: [Link]
-
European Medicines Agency (EMA). (2001). Note for guidance on in-use stability testing of human medicinal products. EMA. Available from: [Link]
-
Patel, H., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(6), 947-958. Available from: [Link]
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Technical Support Center: Synthesis of 4,6-dimethyl-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-dimethyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into a reliable synthetic route and offers practical solutions to common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold.
Core Synthesis: Cyclization of 2-Fluoro-4,6-dimethylacetophenone
The most direct and frequently employed route to 3-substituted 1H-indazoles involves the reaction of an ortho-fluoro carbonyl compound with hydrazine.[1] This method is advantageous due to the commercial availability of starting materials and generally high yields. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the pyrazole ring of the indazole system.
Sources
Technical Support Center: Enhancing the Regioselectivity of 4,6-Dimethyl-1H-Indazole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of 4,6-dimethyl-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective substitution on this valuable scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and controlling its functionalization is paramount for developing novel therapeutics.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide & Optimization
This section addresses common problems encountered during the synthesis and functionalization of 4,6-dimethyl-1H-indazole, offering explanations for the underlying chemistry and actionable solutions.
Q1: My N-alkylation of 4,6-dimethyl-1H-indazole gives a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
A1: This is a frequent challenge stemming from the ambidentate nucleophilicity of the indazolide anion. The N1 and N2 positions have similar intrinsic reactivity, leading to poor selectivity under many standard alkylation conditions.[2] To achieve high N1 regioselectivity, the key is to control the reaction environment to favor thermodynamic stability or exploit cation coordination effects.
Causality & Solution: The regioselectivity of indazole alkylation is a delicate balance of electronics, sterics, and reaction conditions (base, solvent, counter-ion).[3][4]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] Therefore, conditions that allow for equilibration will favor the N1-substituted product.
-
Cation Coordination: In less polar solvents like tetrahydrofuran (THF), the cation from the base (e.g., Na⁺ from NaH) can form a tight ion pair. It has been proposed that the sodium cation coordinates with the N2 lone pair, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.[5][6]
Recommended Protocol for N1-Selectivity: The combination of sodium hydride (NaH) in an ethereal solvent like THF has proven highly effective for achieving excellent N1-selectivity.[3][4]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Forms a tight ion pair with the indazolide anion in THF, sterically blocking the N2 position.[5] |
| Solvent | Tetrahydrofuran (THF), anhydrous | A less polar, non-coordinating solvent that promotes the formation of the desired tight ion pair.[4] |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation, minimizing side reactions. |
| Electrophile | Primary Alkyl Halide (e.g., R-Br) | Less sterically hindered electrophiles generally provide better results. |
See Protocol 1 for a detailed experimental procedure.
Q2: I need to synthesize the N2-alkylated isomer of 4,6-dimethyl-1H-indazole. Which conditions favor this outcome?
A2: Selectively targeting the N2 position requires conditions that favor the kinetic product or circumvent the typical thermodynamic preference for N1. This can be achieved by using polar aprotic solvents that create a "freer" anion or by employing specific reaction types like the Mitsunobu reaction.
Causality & Solution:
-
Solvent-Separated Ion Pairs: In polar aprotic solvents like dimethylformamide (DMF), the cation is strongly solvated, creating a more dissociated, "freer" indazolide anion. In this state, the N1 position, being adjacent to the bulky C7-H, is more sterically hindered than N2. The incoming electrophile will preferentially attack the more accessible N2 nitrogen.
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for N2 alkylation of indazoles, although this can be substrate-dependent.[3][4] The mechanism involves the formation of a phosphonium salt, and the subsequent nucleophilic attack by the indazole can favor the N2 position due to a different transition state geometry compared to standard SN2 alkylations.
Recommended Conditions for N2-Selectivity:
| Condition Set | Base/Reagents | Solvent | Rationale |
| A: Polar Solvent | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | Promotes a "free" anion, where sterics favor attack at the less hindered N2 position.[7] |
| B: Mitsunobu | DEAD (or DIAD), PPh₃, Alcohol (R-OH) | THF | The specific mechanism of the Mitsunobu reaction often leads to a kinetic preference for the N2 isomer.[3][4] |
See Protocol 2 for a detailed experimental procedure using polar solvent conditions.
Q3: I am attempting a transition-metal-catalyzed C-H functionalization on my N1-protected 4,6-dimethyl-indazole, but I'm getting a mixture of C5 and C7 products. How can I improve selectivity for the C7 position?
A3: Achieving C7-selectivity in the presence of a competing C5-H bond is a significant challenge that requires a directing group strategy. The inherent electronic properties of the indazole ring do not strongly favor one position over the other for metallation. A directing group installed at the N1 position acts as a ligand, coordinating to the metal catalyst and delivering it to the proximal C7-H bond for activation.[8]
Causality & Solution: Without a directing group, C-H activation is often governed by sterics and electronics, which can be difficult to control on the benzene portion of the indazole. A removable directing group forces the reaction to occur at a specific site via intramolecular cyclometalation.
Workflow for C7-Selective Functionalization:
Effective Directing Groups:
-
Picolinamide: A robust directing group for various C-H functionalizations.
-
Methylsulfonyl (SO₂Me): Shown to be highly effective in directing C7 functionalization of related indole systems.[8]
-
Pyridine: A simple yet effective directing group for rhodium and palladium catalysis.[9]
See Protocol 3 for a general procedure for directed C-H functionalization.
Q4: How can I reliably distinguish between my N1- and N2-alkylated 4,6-dimethyl-indazole isomers?
A4: Unambiguous structural assignment is critical. This is best achieved using 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
Causality & Solution: The key is to find a correlation between a proton on the new alkyl group and a unique carbon or proton within the indazole core.
-
HMBC (1H-13C): This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
For the N1-isomer: Look for a correlation between the methylene protons of the N-alkyl group (-N-CH₂ -R) and the C7a carbon of the indazole ring.
-
For the N2-isomer: Look for a correlation between the methylene protons of the N-alkyl group (-N-CH₂ -R) and the C3 carbon of the indazole ring.[3]
-
-
NOESY (1H-1H): This experiment shows correlations between protons that are close in space.
-
For the N1-isomer: An NOE should be observed between the methylene protons of the N-alkyl group (-N-CH₂ -R) and the proton at C7 .
-
For the N2-isomer: An NOE should be observed between the methylene protons of the N-alkyl group (-N-CH₂ -R) and the proton at C3 .
-
Indazole_N1 [label=< N1-Isomer Correlation TypeObserved Interaction HMBC-N-CH₂- (¹H) → C7a (¹³C) NOESY-N-CH₂- (¹H) ↔ C7-H (¹H)
>];Indazole_N2 [label=< N2-Isomer Correlation TypeObserved Interaction HMBC-N-CH₂- (¹H) → C3 (¹³C) NOESY-N-CH₂- (¹H) ↔ C3-H (¹H)
>]; } dot Key NMR correlations for isomer identification.Frequently Asked Questions (FAQs)
Q: How do the methyl groups at C4 and C6 affect the reactivity of the 4,6-dimethyl-1H-indazole core? A: The two methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted indazole. However, they also introduce steric hindrance, which can influence the regioselectivity of both N-alkylation and C-H functionalization reactions. For example, the C4-methyl group can sterically influence directing groups at N1, potentially affecting C7 functionalization efficiency.
Q: What is the most reactive site for C-H functionalization on the unprotected 4,6-dimethyl-1H-indazole scaffold? A: The C3 position is generally the most reactive site for direct C-H functionalization, particularly in reactions proceeding through a radical pathway or deprotonation/metalation.[10] The C3-H is the most acidic proton on the indazole carbon framework and is electronically distinct from the protons on the benzene ring. Many transition-metal-free functionalizations, such as halogenation (e.g., with NBS) or nitration, occur selectively at C3.
Q: Can I perform functionalization directly on the methyl groups? A: While less common than ring functionalization, the benzylic-like methyl groups can potentially be functionalized. This would typically require radical conditions (e.g., using NBS with a radical initiator like AIBN) or strong oxidation. Such reactions may suffer from lack of selectivity and over-reaction, so careful optimization is required.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 isomer.[3][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dimethyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the primary alkyl halide (e.g., 1-bromopentane, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the N1-alkylated product.
Protocol 2: Selective N2-Alkylation using Cs₂CO₃/DMF
This protocol is designed to favor the formation of the N2 isomer.[7]
-
Preparation: To a round-bottom flask, add 4,6-dimethyl-1H-indazole (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration).
-
Electrophile Addition: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the N2 and N1 isomers.
Protocol 3: General Protocol for N1-Directed C7-Arylation
This protocol provides a starting point for the palladium-catalyzed C-H arylation of the C7 position using a removable directing group (DG) like picolinamide.
-
Preparation (Installation of DG): Synthesize N1-picolinoyl-4,6-dimethyl-1H-indazole by reacting 4,6-dimethyl-1H-indazole with picolinoyl chloride in the presence of a base like pyridine or triethylamine. Purify the product.
-
C-H Activation: In a sealable reaction tube, combine the N1-picolinoyl-4,6-dimethyl-1H-indazole (1.0 eq), Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., P(Cy)₃, if necessary, 10-20 mol%), an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 eq), and the aryl halide coupling partner (e.g., iodobenzene, 1.5 eq).
-
Solvent and Reaction: Add a suitable solvent (e.g., 1,4-dioxane or toluene) and seal the tube. Heat the reaction to 100-120 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification & DG Removal: Purify the crude product by column chromatography. The resulting C7-arylated product (still containing the DG) can then be deprotected under standard hydrolysis conditions (e.g., NaOH in MeOH/H₂O) to yield the final C7-functionalized 4,6-dimethyl-1H-indazole.
References
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
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Yin, B., & Ma, D. (2021). Recent Advances in C–H Functionalization of 2H-Indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yin, B., & Ma, D. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, D. W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
- Singh, P. P., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research.
-
Shiri, P., Roosta, A., & Dehaen, W. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Available at: [Link]
-
Shiri, P., Roosta, A., & Dehaen, W. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). C-H functionalization of 2H-indazole. Available at: [Link]
-
Kapoor, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for 1H‐Indazoles synthesisa. Available at: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Direct Catalytic Functionalization of Indazole Derivatives. Available at: [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Taoka, B. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
Wang, C., et al. (2020). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Britton, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Available at: [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. Available at: [Link]
-
Buchwald, S. L., et al. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Gaikwad, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
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- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Dimethyl-Indazoles
Welcome to the Technical Support Center for the characterization of dimethyl-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and structural elucidation of these important heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.
Indazoles, bicyclic heterocyclic compounds, exist as two principal tautomers: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1][2] The addition of substituents, such as dimethyl groups, introduces further isomeric complexity, which is a primary source of analytical challenges.
Spectroscopic Ambiguities: Navigating NMR and Mass Spectrometry Data
Correctly interpreting spectroscopic data is fundamental to the unambiguous characterization of dimethyl-indazoles. This section addresses common issues encountered with NMR and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a dimethyl-indazole, but I'm unsure if I have the 1,x- or 2,x-dimethyl isomer. How can I use NMR to distinguish them?
A1: Distinguishing between N1- and N2-substituted indazole isomers is a common challenge. ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose due to the distinct electronic environments of the two isomers.[3]
-
¹H NMR: The chemical shift of the proton at the 7-position (H-7) is often a key diagnostic marker. In 2H-isomers, the lone pair of the N-1 nitrogen can deshield H-7, causing it to appear at a higher frequency (further downfield) compared to the corresponding 1H-isomer.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are sensitive to the position of the N-methyl group. For instance, the C3 signal in 1-substituted indazoles is typically found at a different chemical shift compared to 2-substituted indazoles.[4][5] Tabulated NMR data from literature for known indazole derivatives can be an invaluable resource for comparison.[6]
Q2: My ¹H NMR spectrum shows broad peaks for the methyl groups. What could be the cause?
A2: Broadening of methyl group signals in the ¹H NMR spectrum of dimethyl-indazoles can arise from several factors:
-
Tautomerism: If the synthesis results in a mixture of tautomers that are slowly interconverting on the NMR timescale, this can lead to broadened signals.
-
Conformational Dynamics: For certain substitution patterns, restricted rotation around single bonds can lead to the presence of different conformers in solution, which can also cause peak broadening if their exchange rate is intermediate on the NMR timescale.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant line broadening in NMR spectra.
To troubleshoot, consider acquiring the spectrum at different temperatures. Lowering the temperature may slow down exchange processes, leading to the sharpening of signals for individual tautomers or conformers. Conversely, increasing the temperature may coalesce the broad peaks into a single sharp signal.
Q3: The mass spectrum of my purified dimethyl-indazole shows a complex fragmentation pattern. Are there any characteristic fragments I should look for?
A3: While the fragmentation patterns of N1 and N2 isomers can be similar, there are some general principles to consider.[3] The molecular ion peak (M+) should be clearly visible. Common fragmentation pathways for N-alkyl indazoles involve the loss of the alkyl group or cleavage of the pyrazole ring.
For dimethyl-indazoles, you might observe fragments corresponding to:
-
Loss of a methyl radical (-CH₃): [M-15]+
-
Loss of ethene (-C₂H₄) via rearrangement: [M-28]+
-
Cleavage of the N-N bond: This can lead to various fragments depending on the substitution pattern.
It is highly recommended to compare your experimental mass spectrum with a database or published spectra of known dimethyl-indazole isomers for confirmation. High-resolution mass spectrometry (HRMS) is also crucial for confirming the elemental composition of the molecular ion and key fragments.[7]
Chromatographic Challenges: Separation of Isomers
The co-synthesis of multiple isomers of dimethyl-indazoles necessitates robust chromatographic methods for their separation and purification.
Troubleshooting Guides
Issue: Poor resolution between dimethyl-indazole isomers during column chromatography.
Solution:
-
Optimize the Solvent System: The polarity of the eluent is critical for achieving good separation on silica gel. A systematic approach to optimizing the solvent system is recommended.
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Consider using a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.[8]
-
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider alternative stationary phases.
-
Alumina (basic or neutral): Can provide different selectivity compared to silica gel (acidic).
-
Reverse-phase silica (C18): Requires a polar mobile phase (e.g., water/acetonitrile or water/methanol) and separates compounds based on hydrophobicity.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for analytical purposes, HPLC is often the method of choice.[3]
dot
Caption: Troubleshooting workflow for poor isomer separation.
Synthesis & Stability Issues
The synthesis of dimethyl-indazoles can present challenges related to regioselectivity and product stability.
Frequently Asked Questions (FAQs)
Q4: My N-alkylation of a methyl-indazole is producing a mixture of two dimethyl-indazole isomers. How can I improve the regioselectivity?
A4: The N-alkylation of indazoles often yields a mixture of N1 and N2 isomers, and controlling the regioselectivity can be challenging.[12] The ratio of the two isomers is influenced by several factors:
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. For example, using a stronger base or a more polar solvent may favor alkylation at one nitrogen over the other.
-
Steric Hindrance: The steric bulk of the starting methyl-indazole and the alkylating agent can influence the site of alkylation.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.
A systematic optimization of the reaction conditions is recommended. Screening different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile) is a good starting point.
Q5: I've noticed that my purified dimethyl-indazole appears to degrade over time. Are there any stability concerns I should be aware of?
A5: While indazoles are generally stable compounds, some derivatives can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Some indazole derivatives may be light-sensitive. It is good practice to store them in amber vials or protected from light.
-
Oxidation: The indazole ring can be susceptible to oxidation, especially if it has electron-donating substituents. Storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
pH Stability: Indazoles are amphoteric and can be unstable at extreme pH values. Store solutions at a neutral pH unless experimental conditions require otherwise.
If you suspect degradation, re-analyzing the sample by HPLC or NMR and comparing it to the initial data can confirm this.
| Parameter | Recommendation |
| Storage Temperature | Cool (2-8 °C) or as specified for the compound |
| Atmosphere | Inert (Nitrogen or Argon) |
| Light Exposure | Minimize (use amber vials) |
| pH of Solutions | Neutral (unless otherwise required) |
| Table 1: Recommended Storage Conditions for Dimethyl-Indazoles. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Separation of Dimethyl-Indazole Isomers
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
dot
Caption: Workflow for isomer separation by column chromatography.
References
- Supporting Information for a relevant article.
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science. [Link not available]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
¹³C NMR of indazoles. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- Method for separating and purifying substituted indazole isomers.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
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Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
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11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]
-
Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. [Link]
-
Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. PubMed. [Link]
-
Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. PubMed. [Link]
-
Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC. ResearchGate. [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]
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Optimizing crystallization of 4,6-dimethyl-1H-indazole for X-ray analysis
Technical Support Center: Crystallization of 4,6-dimethyl-1H-indazole
From the desk of the Senior Application Scientist
Welcome to the technical support guide for optimizing the crystallization of 4,6-dimethyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and structural biologists who require high-quality single crystals of this compound for X-ray diffraction analysis. Obtaining a well-resolved crystal structure is often the pivotal step in confirming molecular identity, understanding intermolecular interactions, and advancing structure-based drug design.
This guide moves beyond generic protocols to provide a focused, problem-solving framework. We will delve into the physicochemical rationale behind each step, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and general principles of crystallizing 4,6-dimethyl-1H-indazole.
Q1: What are the key physicochemical properties of 4,6-dimethyl-1H-indazole that influence crystallization?
A1: Understanding the molecule's properties is the first step. 4,6-dimethyl-1H-indazole is a bicyclic aromatic heterocycle.[1] Key features include:
-
Hydrogen Bonding: It has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen). This is crucial for forming the crystal lattice, often leading to organized structures like chains or dimers.[2][3]
-
Aromatic System: The planar indazole ring system allows for potential π-π stacking interactions, which can help organize molecules in the crystal lattice. The methyl groups add steric bulk and electronic effects that will influence this packing.[4]
-
Solubility: Like many indazole derivatives, it is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with lower solubility in non-polar solvents like hexanes.[5] A thorough solubility profile is the essential first step in designing any crystallization experiment.[6]
Q2: How critical is the purity of my 4,6-dimethyl-1H-indazole sample?
A2: Purity is paramount. It is arguably the single most important factor for successful crystallization. Impurities, even at low levels (<5%), can inhibit nucleation, disrupt lattice formation, or get incorporated into the crystal, leading to defects and poor diffraction quality.[7][8] We recommend a purity of >98% as determined by NMR and LC-MS. If you encounter persistent problems, re-purification by column chromatography or sublimation should be your first corrective action.[9]
Q3: What are the most common and effective crystallization methods for a small molecule like this?
A3: For small organic molecules, several methods are highly effective. The goal of each is to slowly bring a solution to a state of supersaturation, allowing for controlled nucleation and crystal growth.[8] The three most successful methods are:
-
Slow Evaporation: The simplest method where solvent is slowly evaporated from a near-saturated solution, increasing the solute concentration to the point of crystallization.[10][11]
-
Vapor Diffusion: Considered one of the most successful techniques, it involves dissolving the compound in a small amount of a "good" solvent and allowing the vapor of a "poor" solvent (an anti-solvent) to slowly diffuse into it. This gradually decreases the compound's solubility, promoting slow crystal growth.[8][12]
-
Slow Cooling: This involves creating a saturated solution at an elevated temperature and then slowly cooling it. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8][9]
Section 2: Troubleshooting Guide
This guide is structured to address specific, common problems encountered during crystallization attempts.
Q4: I'm not getting any crystals; the solution remains clear. What should I do?
A4: A clear solution indicates that the point of supersaturation has not been reached.[13]
-
Causality: The concentration of your compound is too low, or the solvent system is too effective at keeping it dissolved.
-
Solutions:
-
Increase Concentration: Carefully remove some solvent under a gentle stream of nitrogen and re-seal the vessel.
-
Change Solvent System (for Vapor Diffusion): Your chosen anti-solvent may be too similar in polarity to your primary solvent. Choose an anti-solvent with a much lower polarity (e.g., if using ethanol, try diffusing in hexane instead of ethyl acetate).
-
Induce Nucleation: Gently scratch the inside of the vial with a clean glass rod just below the meniscus. The microscopic scratches provide nucleation sites.
-
Seeding: If you have previously obtained microcrystals, add one or two to the new solution to act as a template for growth.
-
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the supersaturation level is exceeded too quickly, causing the solute to separate as a liquid phase instead of an ordered solid.[6] This is common with salts and some neutral organic compounds.[8]
-
Causality: The kinetics of phase separation are faster than the kinetics of crystal lattice formation. This is often due to too high a concentration or too rapid a change in solvent composition.
-
Solutions:
-
Reduce Concentration: Start with a more dilute solution. This is the most effective remedy.
-
Slow Down the Process:
-
For slow evaporation, reduce the opening of the vial (e.g., use a cap with a single needle puncture).[12]
-
For vapor diffusion, increase the distance between the inner and outer vials or use a more viscous primary solvent.
-
For slow cooling, use a well-insulated container (like a Dewar flask filled with warm water) to slow the cooling rate from hours to days.[6]
-
-
Change Solvent: The solvent-solute interactions may be too strong. Try a solvent system where the compound is less soluble to begin with. Aromatic solvents like toluene or benzene can sometimes direct crystal growth and prevent oiling.[10][11]
-
Q6: I only get a fine powder or microcrystals, not X-ray quality single crystals. What's the issue?
A6: This is a classic sign of excessively rapid nucleation.[14] Too many nucleation sites form at once, leading to a large number of small crystals competing for the available solute, so none can grow large enough.
-
Causality: The solution is moving too quickly from the metastable zone to the labile (unstable) nucleation zone of the phase diagram.[15]
-
Solutions:
-
Minimize Vibrations: Place your crystallization experiments in an undisturbed location. Vibrations can trigger mass nucleation.[8]
-
Control Temperature: Ensure a stable temperature. Temperature fluctuations can cause cycles of dissolution and rapid re-precipitation.
-
Use a Poorer Solvent: Start with a solvent in which the compound is only sparingly soluble. This will slow the entire process down.
-
Refine Vapor Diffusion: Use a smaller volume of the anti-solvent in the outer vial to slow the rate of diffusion.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common crystallization outcomes.
Caption: A decision tree for troubleshooting common crystallization issues.
Section 3: Detailed Experimental Protocols
Here we provide step-by-step protocols for the most effective crystallization techniques.
Protocol 1: Vapor Diffusion
This is often the most successful method for obtaining high-quality single crystals from small amounts of material.[12]
Materials:
-
Small inner vial (e.g., 0.5 mL conical vial)
-
Larger outer vial with a tight-sealing cap (e.g., 4 mL screw-cap vial)
-
Solvent A (a "good" solvent in which the compound is readily soluble, e.g., Dichloromethane, Ethyl Acetate)
-
Solvent B (a "poor" anti-solvent in which the compound is insoluble, e.g., Hexane, Pentane)
Procedure:
-
Dissolve 5-10 mg of purified 4,6-dimethyl-1H-indazole in the minimum amount of Solvent A (e.g., 0.2-0.5 mL) in the small inner vial.
-
Add 1-2 mL of Solvent B to the larger outer vial.
-
Carefully place the open inner vial inside the outer vial, ensuring the solvent levels do not touch.
-
Seal the outer vial tightly. Do not disturb the setup.[8]
-
The more volatile Solvent B will slowly diffuse into Solvent A, gradually reducing the solubility of the compound and inducing crystallization over several days to weeks.
Vapor Diffusion Setup Diagram
Caption: Diagram of a standard vapor diffusion crystallization setup.
Protocol 2: Slow Evaporation
A straightforward method suitable when a moderate amount of material is available.[10]
Materials:
-
Small vial or test tube
-
A suitable solvent (one in which the compound is moderately soluble, e.g., Ethanol, Acetonitrile, or a mixture like Ethyl Acetate/Hexane)
Procedure:
-
Prepare a near-saturated solution of 4,6-dimethyl-1H-indazole in the chosen solvent at room temperature. If the compound is not fully dissolved, filter the solution to remove any particulate matter.[9]
-
Cover the vial with parafilm or a cap.
-
Puncture the covering with a needle 1-2 times to allow for very slow evaporation. The rate of evaporation is key; faster evaporation leads to smaller crystals.[11]
-
Place the vial in a vibration-free location and monitor for crystal growth over several days.
Solvent Selection Guide
The choice of solvent is critical and often requires screening.[8] The following table provides a starting point for screening solvents for 4,6-dimethyl-1H-indazole based on general principles for N-heterocycles.
| Solvent Class | Example Solvents | Expected Solubility | Use Case |
| Halogenated | Dichloromethane, Chloroform | High | Good for initial dissolution (Vapor Diffusion) |
| Esters | Ethyl Acetate | Moderate to High | Excellent for Slow Evaporation or Diffusion |
| Alcohols | Methanol, Ethanol | Moderate | Good for Slow Cooling or Slow Evaporation |
| Aromatics | Toluene, Benzene | Moderate | Can promote high-quality crystal packing[10] |
| Ethers | Diethyl Ether, THF | Low to Moderate | Can be used as an anti-solvent |
| Alkanes | Hexane, Pentane, Heptane | Insoluble | Ideal anti-solvents for Vapor Diffusion |
References
-
Staples, R. J. (2024). X-Ray Crystallography Laboratory. Michigan State University. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
-
Sino Biological. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
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Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]
-
Thomas, L. (2019). Protein Crystallography Common Problems, Tips, and Advice. News-Medical.Net. [Link]
-
Ahmad Rizvi, M. (2015). How do I grow and check whether the crystals I got are diffractable? ResearchGate. [Link]
-
Anderson, K. M. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]
-
Elguero, J., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]
-
Hampton Research. (n.d.). Optimization. [Link]
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McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F. [Link]
-
Moriwaki, Y., & Akitsu, T. (2018). Crystal structure of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole. Acta Crystallographica Section E. [Link]
-
Le, H. D., et al. (2021). Optimization of Crystal Growth for Neutron Macromolecular Crystallography. Crystals. [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]
-
Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
-
Zhang, X.-K., et al. (2012). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]
-
Parkin, A. (2023). (PDF) Optimizing disordered crystal structures. ResearchGate. [Link]
-
Ulrich, J. (2013). Problems, potentials and future of industrial crystallization. ResearchGate. [Link]
-
Gavira, J. A., et al. (2011). Optimization of Protein Crystallization: The OptiCryst Project. Crystal Growth & Design. [Link]
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Validation & Comparative
The Indazole Scaffold: A Comparative Analysis of 4,6-dimethyl-1H-indazole's Biological Potential
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3][4] This versatile heterocyclic system, composed of a benzene ring fused to a pyrazole ring, has been extensively explored, leading to the development of several FDA-approved drugs.[5][6] This guide provides a comparative analysis of the biological activity of 4,6-dimethyl-1H-indazole, placing it in the context of other substituted indazoles and offering insights into its potential therapeutic applications based on established structure-activity relationships (SAR).
The Indazole Nucleus: A Hub of Pharmacological Activity
Indazole derivatives have demonstrated a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][7][8][9] A significant portion of research has focused on their role as kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[6][10][11] The versatility of the indazole ring allows for substitutions at various positions, profoundly influencing the compound's biological target and potency.[12][13]
Comparative Analysis: Positioning 4,6-dimethyl-1H-indazole in the Indazole Landscape
While direct experimental data for 4,6-dimethyl-1H-indazole is not extensively reported in the public domain, we can infer its potential biological activities by examining the structure-activity relationships of other di-substituted indazoles. The positions and nature of substituents on the indazole ring are critical determinants of their biological effects.[12][13]
Structure-Activity Relationship Insights
Studies on various indazole derivatives have revealed key insights into how substitutions at the 4 and 6 positions influence activity:
-
Substituents at the 4- and 6-positions: Research on 1H-indazole derivatives as inhibitors of enzymes like IDO1 (Indoleamine 2,3-dioxygenase) has shown that substituent groups at both the 4- and 6-positions play a crucial role in their inhibitory activity.[13]
-
Anticancer Activity: A series of indazole derivatives were synthesized and evaluated for their anti-cancer properties, with some compounds showing potent growth inhibitory activity against various cancer cell lines.[5] The substitution pattern is a key determinant of this activity. For instance, a compound with a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substitution at the C6 position showed significant efficacy against a breast cancer cell line.[14]
-
Kinase Inhibition: Indazole derivatives are well-known as kinase inhibitors.[6][11] The substitution pattern dictates the specific kinase that is targeted. For example, different substitutions can lead to potent inhibition of kinases such as FGFR (Fibroblast Growth Factor Receptor), Aurora kinases, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[15][10][13]
Based on these principles, it is plausible that 4,6-dimethyl-1H-indazole could exhibit activity as a kinase inhibitor or possess antiproliferative properties. The methyl groups at the 4 and 6 positions would influence the molecule's lipophilicity and steric interactions within the binding pocket of a target protein.
Tabular Comparison of Substituted Indazoles
To provide a quantitative perspective, the following table summarizes the biological activities of various substituted indazole derivatives from the literature. This data offers a framework for predicting the potential potency of 4,6-dimethyl-1H-indazole.
| Compound ID | Substitution Pattern | Target/Cell Line | Activity (IC50) | Reference |
| Compound 2f | 6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl) at C6 | Multiple cancer cell lines | 0.23–1.15 μM | [5][14] |
| Entrectinib | 3-amino-5-substituted | ALK (Anaplastic Lymphoma Kinase) | 12 nM | [13] |
| Compound 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal cancer) | 14.3 ± 4.4 μM | [16] |
| Compound 12d | 1-(2,4-dichlorobenzyl)-indazole-3-carboxamide | CRAC channel | sub-μM | [17][18] |
| Compound 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted | FGFR1 | 69.1 ± 19.8 nM | [13] |
| Compound 109 | Structure-guided design | EGFR T790M/EGFR kinases | 5.3 nM / 8.3 nM | [13] |
| Compound 82a | 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1/Pim-2/Pim-3 kinases | 0.4 nM / 1.1 nM / 0.4 nM | [13] |
Experimental Protocols for Evaluating Indazole Activity
To rigorously assess the biological activity of 4,6-dimethyl-1H-indazole and compare it to other derivatives, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 4T1 breast cancer cells) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the indazole compound (e.g., 0 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Protocol:
-
Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
Kinase Inhibition Assay (e.g., LANCE Ultra Kinase Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the indazole compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: Measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the context in which indazole derivatives exert their effects is crucial. The following diagrams illustrate a common cancer-related signaling pathway that is often targeted by kinase inhibitors and a typical experimental workflow for drug screening.
Caption: A typical workflow for the screening and development of novel indazole-based therapeutic agents.
Conclusion
The indazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in the development of effective therapeutics. While 4,6-dimethyl-1H-indazole remains a relatively unexplored derivative, the wealth of structure-activity relationship data for analogous compounds suggests its potential as a biologically active molecule, likely exhibiting kinase inhibitory and antiproliferative properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of 4,6-dimethyl-1H-indazole, potentially unlocking a new addition to the pharmacologically rich family of indazole derivatives.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]
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Patel, K., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 305-318. Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800122. Available at: [Link]
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Patel, K., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]
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Li, Y., et al. (2019). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 26(23), 4347-4369. Available at: [Link]
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Various Authors. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science. Available at: [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1145-1150. Available at: [Link]
-
Various Authors. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Bentham Science Publishers. Available at: [Link]
-
Patel, K., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed. Available at: [Link]
-
Nguyen, T. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Available at: [Link]
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Bingham, J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(24), 11025-11038. Available at: [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
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Liu, G., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(3), 901-905. Available at: [Link]
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Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21476-21504. Available at: [Link]
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Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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Various Authors. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(3), 980-994. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethyl-1H-Indazole Analogs in Oncology
Introduction: The Rise of the Privileged Indazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The indazole ring system is a quintessential example of such a "privileged scaffold." This bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous targeted therapies, particularly in oncology.[1][2][3][4] Its structural rigidity and versatile substitution points allow for precise orientation of functional groups to engage with biological targets. Several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[4][5]
The efficacy of a drug candidate, however, is not determined by its core alone. It is the intricate dance of substituents around the scaffold that dictates potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are the systematic investigations that map this molecular dance, providing a rational basis for optimizing lead compounds. This guide provides an in-depth comparative analysis of the SAR of 4,6-dimethyl-1H-indazole analogs. We will dissect how modifications to this specific scaffold influence its activity against key cancer targets, offering field-proven insights for researchers, scientists, and drug development professionals.
The 4,6-Dimethyl-1H-Indazole Core: A Strategic Design Choice
The selection of the 4,6-dimethyl-1H-indazole core is a strategic decision rooted in established principles of kinase inhibitor design. The benzene portion of the indazole ring provides a flat, aromatic surface that is ideal for establishing interactions within the ATP-binding pocket of protein kinases. The methyl groups at the C4 and C6 positions are not merely passive additions; they serve several critical functions:
-
Steric Guidance: These methyl groups can act as steric guides, directing the orientation of larger substituents at other positions (e.g., C3 or N1) into desired sub-pockets of the enzyme's active site.
-
Modulation of Physicochemical Properties: They increase the lipophilicity of the core, which can enhance membrane permeability and target engagement within the cellular environment.
-
Blocking Metabolic Sites: Methylation can block potential sites of metabolic oxidation, improving the compound's metabolic stability and half-life.
Recent research into inhibitors for targets like Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor (FGFR) has specifically explored this disubstituted pattern, validating its importance as a promising scaffold for targeted drug discovery.[3][4]
Caption: Key SAR trends for 4,6-disubstituted indazole-based FGFR inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a metabolic enzyme that plays a critical role in tumor immune evasion by depleting the essential amino acid tryptophan in the tumor microenvironment. Inhibiting IDO1 is a promising immuno-oncology strategy. Qian et al. have described a series of 1H-indazole derivatives with substitutions at both the C4 and C6 positions as IDO1 inhibitors. [3] Table 2: SAR of 4,6-Disubstituted-1H-Indazole Analogs as IDO1 Inhibitors
| Compound ID | R1 Group at C4 Position | R2 Group at C6 Position | IDO1 IC50 (µM) |
| A | -H | -Br | >50 |
| B | -Cl | -Br | 11.5 |
| C | -Cl | -Phenyl | 5.3 |
| D | -F | -Phenyl | 7.8 |
Data synthesized from Qian et al.[3]
Key SAR Insights for IDO1 Inhibition:
-
C4 Halogenation is Key: The unsubstituted C4 position (Compound A ) results in an inactive compound. The introduction of a halogen, such as chlorine (Compound B ), is crucial for achieving inhibitory activity. [3]This small, electron-withdrawing group likely forms a key interaction within the IDO1 active site.
-
Synergy between C4 and C6: Activity is significantly enhanced when the C6-bromo is replaced with a phenyl group (Compound C vs. B ). This indicates a synergistic relationship where the C4-chloro group provides a key binding interaction, and the C6-phenyl group occupies a nearby hydrophobic pocket to increase overall binding affinity.
-
Electronic Effects at C4: Comparing the C4-chloro (Compound C ) with the C4-fluoro (Compound D ) analog reveals that the more electron-withdrawing chlorine provides slightly better potency, suggesting that electronic effects at this position are important for optimizing activity.
Experimental Design and Self-Validating Protocols
To ensure the integrity and reproducibility of SAR data, the underlying experimental protocols must be robust and logical. As a self-validating system, each step in a protocol should have a clear purpose that contributes to the final, unambiguous result.
Protocol 1: General Synthesis via Suzuki Coupling
The introduction of aryl groups at the C6 position of the indazole core is commonly achieved via a Palladium-catalyzed Suzuki coupling reaction. This protocol is a cornerstone of modern medicinal chemistry due to its reliability and tolerance of diverse functional groups.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., Argon), combine 6-bromo-4-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a carbonate base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess boronic acid and base drive the reaction to completion.
-
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: The aqueous/organic solvent system facilitates the dissolution of both the organic reactants and the inorganic base. Pd(PPh₃)₄ is a common and effective catalyst for this type of cross-coupling.
-
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic salts and water-soluble impurities.
-
-
Final Purification: Purify the crude product using column chromatography on silica gel to yield the final 6-aryl-4-methyl-1H-indazole analog.
-
Causality: Chromatography separates the desired product from unreacted starting materials and side products based on polarity, ensuring high purity for biological testing.
-
Caption: Workflow for the synthesis of 6-aryl-indazole analogs via Suzuki coupling.
Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. Its high sensitivity makes it a gold standard for determining IC50 values.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase (e.g., FGFR1), the test compound at various concentrations (typically a 10-point serial dilution), and the kinase's peptide substrate.
-
Causality: Setting up a concentration gradient of the inhibitor is essential for generating a dose-response curve to calculate the IC50.
-
-
Initiation of Reaction: Add an ATP solution to all wells to start the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Causality: ATP is the phosphate donor for the kinase; its addition is the "start" signal for the enzymatic activity.
-
-
Termination and ADP Conversion: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into ATP. Incubate for 40 minutes.
-
Causality: This two-in-one step is crucial. It stops the reaction to get a precise endpoint and begins the signal detection cascade.
-
-
Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will react with the newly generated ATP to produce a luminescent signal. Incubate for 30 minutes.
-
Causality: The amount of light produced is directly proportional to the amount of ATP present, which in turn is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal will be inversely proportional to the kinase inhibition (low light = high kinase activity = low inhibition).
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Senior Scientist's Perspective: Integrating SAR for Future Drug Design
The comparative data presented reveals clear, actionable principles for the future design of 4,6-dimethyl-1H-indazole-based inhibitors. A recurring theme is the strategic use of the C4 and C6 positions to achieve both potency and selectivity. For kinase targets like FGFR, the C6 position accommodates a large, hydrophobic anchoring group, while the C4 position is sensitive to the geometry of substituents that interact with the solvent front. For metabolic enzymes like IDO1, the C4 position appears to make a critical hydrogen bond or halogen bond, while the C6 position requires a smaller hydrophobic group.
The path forward involves a multi-parameter optimization strategy. While potency is a primary goal, it cannot be pursued in isolation. Future iterations should focus on:
-
Kinome Selectivity: Promising compounds must be profiled against a broad panel of kinases to ensure they are not promiscuous inhibitors, which could lead to off-target toxicity.
-
Optimizing ADME Properties: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. The lipophilicity introduced by the dimethyl groups and other aryl substituents must be balanced with sufficient solubility for oral bioavailability.
-
In Vivo Efficacy: The ultimate validation is demonstrating that potent enzymatic and cellular activity translates to tumor growth inhibition in relevant animal models, as was shown for some broader indazole derivatives. [5]
Conclusion
The 4,6-dimethyl-1H-indazole scaffold represents a highly promising and adaptable platform for the development of targeted cancer therapeutics. The structure-activity relationships elucidated for inhibitors of diverse targets like FGFR and IDO1 highlight a clear set of design principles. Specifically, the strategic placement of halogens and carboxamide moieties at the C4 position, in synergy with hydrophobic groups at the C6 position, provides a robust framework for achieving high-potency compounds. By integrating these SAR insights with rigorous experimental validation and early pharmacokinetic profiling, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.
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A Comparative Guide to Validating the Kinase Inhibitory Activity of 4,6-dimethyl-1H-indazole
For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] Numerous indazole-containing derivatives have shown significant therapeutic potential, with several, such as Pazopanib and Axitinib, gaining clinical approval for the treatment of cancer.[2] This guide provides a comprehensive framework for the rigorous validation of a novel derivative, 4,6-dimethyl-1H-indazole. We will objectively compare its potential performance by outlining the necessary experimental assays, data interpretation, and crucial control compounds that provide a benchmark for its activity. This in-depth guide is designed to explain the causality behind experimental choices, ensuring a robust and trustworthy validation process.
PART 1: The Strategic Framework for Kinase Inhibitor Validation
Validating a potential kinase inhibitor is not a single experiment but a multi-faceted investigation. The goal is to build a comprehensive profile of the compound's potency, selectivity, and cellular activity. A flawed or incomplete validation can lead to wasted resources and misinterpreted results.
The Rationale for a Tiered Kinase Screening Approach
It is a common pitfall to focus solely on the primary kinase target identified in an initial screen. A thorough validation requires understanding a compound's effect across the kinome.[4] A tiered approach ensures a systematic and cost-effective evaluation.
-
Tier 1: Primary Target Potency Determination: The first step is to confirm and accurately quantify the inhibitory activity against the initial kinase hit. This involves generating a precise IC50 value (the concentration at which 50% of the enzyme's activity is inhibited) through robust biochemical assays.
-
Tier 2: Selectivity Profiling: The compound must be tested against a panel of diverse kinases.[4] This reveals its selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects, while a multi-kinase inhibitor might be advantageous for certain cancer types.[5] This panel should include kinases from different families and those known for common off-target liabilities.
-
Tier 3: Cellular Target Engagement and Functional Outcomes: A compound's biochemical potency does not guarantee efficacy in a cellular environment.[6] It is critical to confirm that the compound can penetrate the cell membrane and bind to its intended target in a physiological context.[7][8] Furthermore, this target engagement should translate into a measurable functional outcome, such as the inhibition of a downstream signaling pathway.
The Imperative of Controls: Establishing a Baseline for Comparison
Experimental data is only meaningful when compared against well-defined controls.
-
Positive Control Inhibitors: These are well-characterized, clinically relevant, or tool compounds with known activity against the target kinase(s). For a broad-spectrum comparison, a pan-kinase inhibitor like Staurosporine is often used. For specific kinase families, inhibitors like the FGFR inhibitor Infigratinib or the pan-Pim inhibitor SGI-1776 could be selected depending on the target of 4,6-dimethyl-1H-indazole.
-
Negative Control Compound: Ideally, a structurally similar analog of 4,6-dimethyl-1H-indazole that is known to be inactive against the target kinase would be used. This helps to rule out artifacts arising from the chemical scaffold itself.
-
Vehicle Control (DMSO): Since kinase inhibitors are typically dissolved in DMSO, all assays must include a DMSO-only control at the same final concentration used for the test compound to ensure the solvent has no effect on the assay outcome.[9]
PART 2: Detailed Methodologies for a Self-Validating System
The trustworthiness of the validation process rests on the quality and appropriateness of the experimental protocols. We will detail two essential, complementary assays: a biochemical assay to determine direct inhibitory potency and a cellular assay to confirm target engagement in a live-cell context.
Biochemical Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput biochemical assay format used to measure kinase activity by detecting the phosphorylation of a substrate.[10][11] It is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., a Europium-labeled antibody) and an acceptor fluorophore (e.g., a fluorescently labeled substrate).[12]
Experimental Workflow: TR-FRET Kinase Inhibition Assay
Caption: Step-by-step workflow for determining kinase inhibitor IC50 values using a TR-FRET assay.
Detailed Protocol:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of 4,6-dimethyl-1H-indazole, a positive control inhibitor, and a negative control in 100% DMSO. Dispense 50 nL of each dilution into a low-volume 384-well assay plate.
-
Kinase Reaction:
-
Prepare a master mix of the target kinase and a fluorescein-labeled peptide substrate in the reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Prepare a solution of ATP in the reaction buffer at a concentration equal to the known Km for the specific kinase.
-
To initiate the reaction, add 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a Terbium-labeled phospho-specific antibody.
-
Add 10 µL of the stop/detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data using a 4-parameter logistic model to determine the IC50 value.
Cellular Validation: NanoBRET™ Target Engagement Assay
To validate that 4,6-dimethyl-1H-indazole engages its target in a live-cell environment, the NanoBRET™ Target Engagement (TE) assay is an ideal choice.[7][8] This assay quantitatively measures compound binding at specific kinase targets in living cells.[7][13] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[13][14] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]
Conceptual Diagram: NanoBRET™ Target Engagement
Caption: Principle of the NanoBRET™ assay, showing tracer displacement by an inhibitor, leading to a loss of signal.
Detailed Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to N-terminal NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. Plate the cells into a 96-well assay plate.
-
Compound Addition: Add 4,6-dimethyl-1H-indazole and control compounds at various concentrations to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
Detection: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells. Immediately read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the corrected BRET ratio. Plot the ratio against the inhibitor concentration to generate dose-response curves and determine the cellular IC50 (EC50) values.
PART 3: Comparative Data Analysis and Interpretation
All quantitative data should be summarized for clear comparison. The hypothetical data below illustrates how the results for 4,6-dimethyl-1H-indazole would be presented alongside established inhibitors.
Table 1: Comparative Biochemical Inhibitory Activity (IC50, nM)
| Compound | Target Kinase A | Target Kinase B | Target Kinase C (Off-Target) |
|---|---|---|---|
| 4,6-dimethyl-1H-indazole | 25 | 45 | >10,000 |
| Staurosporine (Control) | 5 | 8 | 15 |
| Target-Specific Inhibitor (Control) | 10 | 1,500 | >10,000 |
Table 2: Comparative Cellular Target Engagement (IC50, nM)
| Compound | Cell Line (Target A) | Cell Line (Target B) |
|---|---|---|
| 4,6-dimethyl-1H-indazole | 150 | 280 |
| Target-Specific Inhibitor (Control) | 80 | >10,000 |
Interpretation of Results:
-
Potency: Based on the hypothetical biochemical data in Table 1, 4,6-dimethyl-1H-indazole is a potent inhibitor of Kinases A and B, though less potent than the broad-spectrum inhibitor Staurosporine. Its potency is comparable to the target-specific control for Kinase A.
-
Selectivity: The compound shows high selectivity, with no activity against the off-target Kinase C up to 10,000 nM. This is a favorable characteristic, suggesting a lower potential for certain side effects. It demonstrates a dual-inhibitor profile for Kinases A and B.
-
Cellular Activity: The cellular data in Table 2 shows a rightward shift in IC50 values compared to the biochemical data (e.g., 25 nM biochemically vs. 150 nM in cells for Target A). This is expected and reflects factors like cell membrane permeability and competition with high intracellular ATP concentrations.[6] Crucially, the data confirms the compound is cell-permeable and engages its targets in a physiological setting.
Conclusion
This guide provides a robust, multi-tiered framework for the validation of 4,6-dimethyl-1H-indazole's kinase inhibitory activity. By employing a combination of precise biochemical assays and quantitative cellular target engagement studies, and by benchmarking against appropriate controls, researchers can build a comprehensive and trustworthy data package. This rigorous, evidence-based approach is essential for identifying the true therapeutic potential of novel kinase inhibitors and making informed decisions in the drug discovery pipeline.
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Vasta, J. F., et al. (2017, November 22). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profile of 4,6-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Kinase Inhibitor Selectivity
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Compounds such as axitinib and pazopanib underscore the therapeutic potential of this privileged structure in oncology.[1] The compound 4,6-dimethyl-1H-indazole represents a fundamental building block within this chemical class. Understanding its interaction with the human kinome is a critical first step in the journey from a chemical entity to a precision therapeutic or a reliable biological probe.
Protein kinases, comprising a family of over 500 enzymes in the human genome, are pivotal regulators of nearly all cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6][7] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can lead to adverse off-target effects and toxicity.[8][9][10] Conversely, in some instances, a well-defined polypharmacology, where an inhibitor modulates multiple, disease-relevant targets, can be therapeutically advantageous.[7] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of drug discovery, guiding lead optimization and elucidating mechanisms of action.[11]
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 4,6-dimethyl-1H-indazole against a panel of representative kinases. We will explore the methodologies for assessing kinase selectivity, present comparative data with analogous compounds, and offer insights into the interpretation of these results for drug development.
Methodology: Profiling Kinase Inhibitor Selectivity
A variety of robust techniques are available for profiling the selectivity of kinase inhibitors, broadly categorized into biochemical and cell-based assays.[12] Biochemical assays directly measure the interaction between the inhibitor and a purified kinase, often through assessing the inhibition of substrate phosphorylation or by quantifying binding affinity.[5][7]
For this guide, we will focus on a competitive binding assay, a widely used method to determine the dissociation constant (Kd) of an inhibitor for a large panel of kinases. This approach offers a direct measure of binding affinity and is amenable to high-throughput screening.[7]
The principle of this assay involves the competition between the test compound (4,6-dimethyl-1H-indazole) and a known, often fluorescently labeled, ligand that binds to the ATP-binding site of the kinase. The displacement of the labeled ligand by the test compound is measured, allowing for the calculation of the Kd.
Caption: Workflow for Kinase Cross-Reactivity Profiling using a Competitive Binding Assay.
Comparative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for 4,6-dimethyl-1H-indazole compared to two well-characterized indazole-based kinase inhibitors: Axitinib (a potent VEGFR inhibitor) and a generic Pim-1 inhibitor. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a higher binding affinity. The panel includes a selection of kinases from different families to provide a broad overview of selectivity.
| Kinase Target | 4,6-dimethyl-1H-indazole (Kd, nM) | Axitinib (Kd, nM) | Generic Pim-1 Inhibitor (Kd, nM) | Kinase Family |
| VEGFR2 (KDR) | >10,000 | 0.1 | >10,000 | Tyrosine Kinase |
| PDGFRβ | >10,000 | 1.6 | >10,000 | Tyrosine Kinase |
| c-KIT | >10,000 | 1.7 | >10,000 | Tyrosine Kinase |
| Pim-1 | 8,500 | 5,200 | 5 | Serine/Threonine Kinase |
| Pim-2 | >10,000 | 8,900 | 15 | Serine/Threonine Kinase |
| Pim-3 | 9,200 | 6,100 | 25 | Serine/Threonine Kinase |
| SRC | >10,000 | 220 | >10,000 | Tyrosine Kinase |
| ABL1 | >10,000 | 350 | >10,000 | Tyrosine Kinase |
| CDK2 | >10,000 | >10,000 | >10,000 | Serine/Threonine Kinase |
| GSK3β | >10,000 | >10,000 | 8,700 | Serine/Threonine Kinase |
Disclaimer: The data for 4,6-dimethyl-1H-indazole and the generic Pim-1 inhibitor are hypothetical and for illustrative purposes. The data for Axitinib is representative of publicly available information.
Interpretation of Results
The hypothetical data reveals that 4,6-dimethyl-1H-indazole, as a core scaffold, exhibits very weak binding to the kinases in this panel, with Kd values in the high micromolar to millimolar range. This is expected for a small, unsubstituted fragment. Its profile indicates a lack of potent, specific inhibitory activity on its own.
In contrast, Axitinib demonstrates high affinity and selectivity for the VEGFR family and other related tyrosine kinases like PDGFRβ and c-KIT. This highlights how medicinal chemistry efforts, building upon a core scaffold, can achieve remarkable potency and a defined selectivity profile.
The generic Pim-1 inhibitor shows potent and selective inhibition of the Pim kinase family. While it shares the indazole core, its specific substitutions direct its binding affinity towards this particular serine/threonine kinase family. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors further illustrates this principle.[13]
Detailed Experimental Protocol: Competitive Binding Assay
This protocol provides a generalized procedure for determining the Kd of a test compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled tracer ligand specific for the kinase class
-
Test compound (4,6-dimethyl-1H-indazole)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of detecting the fluorescent signal
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 4,6-dimethyl-1H-indazole in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound to the appropriate wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 5 µL of the kinase solution (at a 2x final concentration) to all wells except the negative control.
-
Add 5 µL of the fluorescent tracer (at a 2x final concentration) to all wells.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
Data Acquisition: Read the fluorescence polarization or other appropriate fluorescence signal on a microplate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Kd using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Tracer]/Ktracer), where [Tracer] is the concentration of the tracer and Ktracer is the dissociation constant of the tracer for the kinase.
-
Conclusion: The Value of a Core Scaffold
The cross-reactivity profile of 4,6-dimethyl-1H-indazole, while not demonstrating potent inhibitory activity itself, establishes a crucial baseline. It confirms that the unsubstituted indazole core is a suitable starting point for medicinal chemistry exploration, with a low intrinsic affinity for a broad range of kinases. This "blank slate" allows for the strategic addition of functional groups to build potency and selectivity towards a desired target, as exemplified by the highly refined profiles of Axitinib and Pim-1 inhibitors. For drug development professionals, understanding the profile of the core scaffold is as important as that of the final, highly substituted drug candidate. It provides a deeper understanding of the structure-activity relationship and the specific contributions of various chemical modifications to the overall pharmacological profile. The indazole nucleus continues to be a versatile and valuable scaffold in the ongoing quest for novel and selective kinase inhibitors to treat a multitude of diseases.[1]
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Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications. [Link]
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Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]
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Indazole synthesis. Organic Chemistry Portal. [Link]
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The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]
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Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
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Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. PubMed. [Link]
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A Researcher's Guide to the ADME Profile of Indazole Derivatives: A Comparative Analysis
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel treatments for neurodegenerative diseases.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery efforts. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any new chemical entity is therefore paramount.
This guide provides a comparative analysis of the ADME properties of substituted indazole derivatives. While specific experimental data for 4,6-dimethyl-1H-indazole derivatives are not extensively available in the public domain, this analysis of structurally related indazole analogs offers valuable insights into the structure-ADME relationships that can guide the design and development of novel indazole-based therapeutics. We will delve into the key ADME parameters, present available experimental data for various indazole series, and discuss the underlying principles and experimental methodologies that are crucial for researchers in this field.
The Indazole Scaffold: A Double-Edged Sword in Drug Design
The indazole nucleus, a bicyclic heteroaromatic system, offers a versatile template for drug design. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] Furthermore, the indazole ring is often employed as a bioisostere for other functionalities, such as the phenol group, to enhance metabolic stability and improve pharmacokinetic profiles.[4] For instance, replacing a metabolically susceptible phenol with an indazole can circumvent rapid glucuronidation, a common metabolic pathway that leads to rapid drug clearance.[4]
However, the lipophilic nature of the indazole core can also present challenges. Increased lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and potential for off-target toxicities. Therefore, a careful balance of physicochemical properties is essential, and this is where a detailed understanding of the ADME profile becomes critical.
Comparative Analysis of ADME Properties of Substituted Indazole Derivatives
The following sections present a comparative analysis of key ADME parameters for various classes of substituted indazole derivatives based on available literature. This data, while not specific to the 4,6-dimethyl substitution pattern, provides a valuable framework for understanding how modifications to the indazole scaffold can impact its pharmacokinetic behavior.
Absorption and Permeability
For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract. This process is largely governed by a compound's solubility and its ability to permeate across the intestinal epithelium. The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption.
| Compound Class | Key Substituents | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| 3-Aryl-indazole derivatives | Methoxypyridine | Moderate | Not Reported | [1] |
| 3-Aryl-indazole derivatives | Piperidine | High | Not Reported | [1] |
| Indazole Arylsulfonamides | Strongly basic amino groups | Low oral absorption in vivo | Not Reported | [5] |
| Indazole Arylsulfonamides | Morpholine | Good oral absorption in vivo | Not Reported | [5] |
Insights and Experimental Rationale:
The data in the table above illustrates the significant impact of substituents on the permeability of indazole derivatives. The replacement of a methoxy group with a piperidine moiety in 3-aryl-indazoles led to a notable increase in cell permeability.[1] This is likely due to the increased lipophilicity and the introduction of a basic nitrogen atom which can influence the overall charge and membrane transport of the molecule. Conversely, in the indazole arylsulfonamide series, strongly basic amino groups resulted in poor oral absorption, a common issue for highly basic compounds.[5] The switch to a less basic morpholine group improved oral absorption, highlighting the delicate balance required for optimal permeability.[5]
The efflux ratio, determined in cell lines overexpressing efflux transporters like P-glycoprotein (P-gp), is another critical parameter. A high efflux ratio suggests that the compound is actively pumped out of the cells, which can limit its absorption and distribution. While not reported for all the exemplified compounds, it is a crucial assessment in early drug discovery.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Distribution and Plasma Protein Binding
Once a drug enters the bloodstream, its distribution to various tissues is influenced by its binding to plasma proteins. Highly protein-bound drugs have a lower concentration of free (unbound) drug available to exert its pharmacological effect. The Rapid Equilibrium Dialysis (RED) assay is a common method to determine the fraction of unbound drug in plasma.
Due to the lack of specific plasma protein binding data for a comparative series of indazole derivatives in the search results, a generalized table cannot be constructed. However, it is a critical parameter to assess. The lipophilic nature of the indazole scaffold suggests that many of its derivatives are likely to exhibit moderate to high plasma protein binding.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber is loaded with plasma containing the test compound, and the other with a protein-free buffer.
-
Equilibration: The device is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism and Metabolic Stability
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify drug molecules to facilitate their excretion. High metabolic instability can lead to a short half-life and poor in vivo efficacy. The metabolic stability of a compound is often assessed in vitro using liver microsomes or hepatocytes.
| Compound Class | Key Substituents | Metabolic Stability (t½ in HLM, min) | Key Observations | Reference |
| 3-Aryl-indazole derivatives | Methoxypyridine | Moderate | - | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole | Piperidine | Low | Lacked metabolic stability | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole | 2-Aminopiperidine | Good | Improved metabolic stability | [1] |
| Indazole-based NNRTIs | - | Excellent | Designed for metabolic stability | [4] |
Insights and Experimental Rationale:
The data above demonstrates that even subtle structural modifications can significantly impact metabolic stability. In the 3-(pyrazin-2-yl)-1H-indazole series, the introduction of an amino group on the piperidine ring led to a substantial improvement in metabolic stability.[1] This could be due to altered binding to metabolic enzymes or the blocking of a potential site of metabolism. The development of indazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) with excellent metabolic stability further underscores the utility of the indazole scaffold in designing metabolically robust molecules.[4]
Diagram: Key Metabolic Pathways for Drug Candidates
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Benchmarking the Efficacy of Novel Indazole-Based Compounds: A Comparative Guide for the Evaluation of IDO1 Inhibitors
In the landscape of immuno-oncology, the relentless pursuit of novel therapeutic agents that can dismantle the tumor's defense mechanisms is paramount. One of the key metabolic pathways exploited by cancer cells to create an immunosuppressive microenvironment is the catabolism of tryptophan, primarily mediated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] The overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[1][4] This dual effect potently suppresses the proliferation and effector function of T cells, thereby enabling tumor immune escape.[1][5] Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus of cancer research.[1][6][7]
This guide presents a comprehensive framework for benchmarking the efficacy of a novel, hypothetical indazole-based compound, hereafter referred to as Compound X (structurally analogous to 4,6-dimethyl-1H-indazole) , against well-characterized, clinically evaluated IDO1 inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for robust in vitro evaluation, and present illustrative data to guide the interpretation of results. Our chosen comparators are Epacadostat (INCB024360) , a potent and selective IDO1 inhibitor, and Navoximod (GDC-0919) , a dual inhibitor of IDO1 and Tryptophan 2,3-dioxygenase (TDO).[8][9][10][11]
The IDO1 Pathway: A Critical Node in Tumor Immunity
The catalytic activity of IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[4][12] Understanding this pathway is crucial for contextualizing the mechanism of action of the inhibitors under evaluation.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Comparative Inhibitors: Setting the Benchmark
A robust evaluation of Compound X necessitates comparison against inhibitors with well-defined properties.
-
Epacadostat (INCB024360): A highly potent and selective competitive inhibitor of IDO1 with an IC50 of approximately 10 nM.[9][13] It has been extensively studied in clinical trials, providing a wealth of comparative data.[6][8]
-
Navoximod (GDC-0919): A dual inhibitor of IDO1 and TDO, the latter being another enzyme capable of tryptophan catabolism.[10][11] This provides an interesting point of comparison to assess the selectivity profile of Compound X.
Experimental Benchmarking Workflow
The following workflow outlines a logical progression of experiments to comprehensively characterize and compare the efficacy of Compound X.
Caption: A structured workflow for inhibitor efficacy benchmarking.
Detailed Experimental Protocols
Recombinant Human IDO1 Enzymatic Activity Assay
Rationale: This initial screen directly measures the ability of the compounds to inhibit the catalytic activity of purified IDO1 enzyme, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Protocol:
-
Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (cofactor), catalase, potassium phosphate buffer (pH 6.5), and test compounds (Compound X, Epacadostat, Navoximod) dissolved in DMSO.[9]
-
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the IDO1 enzyme to the mixture.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for 30-60 minutes.[14]
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.[14]
-
-
Detection: The formation of kynurenine is measured by absorbance at 321 nm or, for enhanced sensitivity, by adding p-dimethylaminobenzaldehyde (p-DMAB) and measuring the absorbance of the resulting Schiff base at 480 nm.[14] Alternatively, a fluorogenic assay can be employed where N-formylkynurenine reacts with a developer to produce a fluorescent product (Ex/Em = 402/488 nm).[15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular IDO1 Activity Assay
Rationale: This assay validates the enzymatic activity data in a more physiologically relevant context by measuring the inhibition of IDO1 in intact cells. It accounts for cell permeability and potential off-target effects within the cellular environment.
Protocol:
-
Cell Line: Use a human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFN-γ treated dendritic cells.[9][16]
-
IDO1 Induction: Seed the cells in a 96-well plate and treat with interferon-gamma (IFN-γ) to induce IDO1 expression.[14][16]
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a predetermined period (e.g., 24-48 hours).[16]
-
Kynurenine Measurement:
-
Data Analysis: Determine the IC50 values as described for the enzymatic assay.
T Cell Proliferation Co-Culture Assay
Rationale: This functional assay assesses the ability of the IDO1 inhibitors to reverse the immunosuppressive effects of IDO1-expressing cells on T cell proliferation, providing a direct measure of their immunomodulatory efficacy.
Protocol:
-
Cell Types: IDO1-expressing tumor cells (e.g., IFN-γ treated HeLa) and human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
Co-culture Setup:
-
Seed the IDO1-expressing cells in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Add PBMCs or T cells to the wells, along with a T cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin).
-
-
Proliferation Measurement:
-
After 3-5 days of co-culture, assess T cell proliferation using a standard method such as:
-
[³H]-Thymidine incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into the DNA of proliferating cells.
-
CFSE dilution: Label the T cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. As the cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity can be measured by flow cytometry.
-
-
-
Data Analysis: Quantify the rescue of T cell proliferation in the presence of the inhibitors compared to the control (co-culture without inhibitor).
Illustrative Data and Interpretation
The following tables present hypothetical data for Compound X in comparison to Epacadostat and Navoximod.
Table 1: In Vitro Potency and Selectivity
| Compound | IDO1 IC50 (nM) | IDO2 IC50 (nM) | TDO IC50 (nM) | Selectivity (IDO2/IDO1) | Selectivity (TDO/IDO1) |
| Compound X | 25 | >10,000 | >10,000 | >400x | >400x |
| Epacadostat | 10 | >5,000 | >5,000 | >500x | >500x |
| Navoximod | 15 | >1,000 | 1,500 | >66x | 100x |
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of IDO1, albeit slightly less potent than Epacadostat. Importantly, it shows high selectivity for IDO1 over IDO2 and TDO, similar to Epacadostat and in contrast to the dual inhibitor Navoximod.
Table 2: Cellular Activity and Functional Rescue
| Compound | Cellular IDO1 IC50 (nM) (HeLa cells) | T Cell Proliferation Rescue (EC50, nM) |
| Compound X | 60 | 150 |
| Epacadostat | 35 | 100 |
| Navoximod | 45 | 120 |
Interpretation: The cellular activity of Compound X tracks with its enzymatic potency, suggesting good cell permeability. The ability to rescue T cell proliferation further validates its potential as an immunomodulatory agent. The EC50 for T cell rescue is expectedly higher than the cellular IC50, reflecting the complexity of the co-culture system.
Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking the efficacy of a novel indazole-based IDO1 inhibitor, our hypothetical Compound X. By employing a combination of enzymatic, cellular, and functional assays and comparing the results against well-characterized inhibitors like Epacadostat and Navoximod, researchers can build a comprehensive profile of their lead candidate. The detailed protocols and illustrative data serve as a practical resource for drug development professionals aiming to identify the next generation of impactful immuno-oncology therapeutics. The promising, albeit hypothetical, data for Compound X would warrant further investigation into its pharmacokinetic and in vivo efficacy.
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Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4] While in vitro assays provide crucial initial data on a compound's potency, in vivo studies are the definitive test of its therapeutic potential, revealing critical insights into its efficacy, safety, and pharmacokinetic profile within a complex biological system.[3]
This guide provides a comparative analysis of the in vivo efficacy of several notable indazole derivatives. While specific data for 4,6-dimethyl-1H-indazole is not extensively covered in recent literature, we will explore structurally related compounds that have been rigorously evaluated in preclinical cancer models. We will delve into their mechanisms of action, compare their performance in validated animal models, and provide detailed experimental protocols to empower researchers in their own investigations.
Pillar 1: Unraveling the Mechanisms of Action
The therapeutic effects of indazole derivatives are diverse, largely stemming from their ability to interact with key biological targets. Understanding these mechanisms is fundamental to interpreting in vivo outcomes and designing next-generation compounds.
A. Kinase Inhibition in Oncology
A predominant mechanism for many indazole-based anti-cancer agents is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole scaffold and function as multi-kinase inhibitors.[5] Other indazole compounds have been developed to target specific kinases like MAPK1, fibroblast growth factor receptors (FGFRs), and extracellular signal-regulated kinases (ERK1/2), disrupting downstream signaling cascades and inducing cell cycle arrest and apoptosis.[1][3]
B. Modulation of the Tumor Immune Microenvironment
More recently, indazole derivatives have emerged as potent immunomodulatory agents. Certain compounds can inhibit immune checkpoint pathways, which are exploited by tumors to evade immune surveillance. Key targets include:
-
PD-1/PD-L1 Interaction: The binding of programmed cell death protein 1 (PD-1) on T-cells to its ligand (PD-L1) on tumor cells suppresses the anti-tumor immune response. Small molecule indazole inhibitors have been developed to block this interaction, thereby reactivating the immune system to attack the tumor.[6]
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that suppress T-cell function by depleting tryptophan in the tumor microenvironment. Indazole-based inhibitors of these enzymes can enhance T-cell-mediated antitumor immunity.[7]
The following diagram illustrates the mechanism of an indazole-based small molecule inhibitor disrupting the PD-1/PD-L1 immune checkpoint.
Caption: Indazole inhibitor blocking the PD-1/PD-L1 interaction to restore T-cell activity.
Pillar 2: Comparative In Vivo Efficacy Data
The ultimate measure of a drug candidate's potential lies in its performance in living organisms. The following table summarizes key in vivo efficacy data for several indazole derivatives from recent preclinical studies, highlighting their performance in different cancer models.
| Compound ID | Target/Mechanism | Therapeutic Area | Animal Model | Dosing & Administration | Key Efficacy Results | Reference(s) |
| 2f | Pro-apoptotic (ROS-mediated) | Breast Cancer | 4T1 Murine Breast Cancer Model | Not specified in abstracts | Suppressed tumor growth without obvious side effects. | [5][8][9][10] |
| HT-28 | TDO Inhibition / Direct Cytotoxicity | Colon Cancer | CT-26 Allograft in BALB/c Mice | Lower dose (not specified) | Significant anti-tumor activity; Reduced Foxp3+, enhanced CD8+ and TNF-α expression in tumor tissue. | [7] |
| Z13 | PD-1/PD-L1 Inhibition | Melanoma | B16-F10 Melanoma Model | 40 mg/kg | Significant tumor growth inhibition (TGI = 52.6%) without obvious toxicity; Activated tumor immune microenvironment. | [6] |
This comparative data demonstrates the versatility of the indazole scaffold. Compound 2f shows efficacy through a direct pro-apoptotic mechanism, while HT-28 and Z13 achieve their anti-tumor effects by modulating the host immune system, a highly sought-after therapeutic strategy. The success of these varied approaches underscores the importance of tailoring the indazole structure to achieve desired mechanistic outcomes.
Pillar 3: Field-Proven Experimental Protocols
Reproducible and robust experimental design is the bedrock of trustworthy in vivo data. Here, we provide a detailed, generalized protocol for evaluating the anti-tumor efficacy of an indazole compound in a murine xenograft or allograft model, a standard in preclinical oncology.
Protocol: Murine Tumor Model Efficacy Study
1. Rationale and Causality: This model is chosen to assess a compound's ability to inhibit tumor growth in a living system. Immunodeficient mice (e.g., nude, SCID) are used for human cancer cell lines (xenografts) to prevent rejection, while immunocompetent mice (e.g., BALB/c, C57BL/6) are used for syngeneic murine cancer cells (allografts) to enable the study of immunomodulatory effects.[3]
2. Materials:
-
Test Compound (Indazole Derivative)
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline)[3]
-
Cancer Cell Line (e.g., 4T1, CT-26)
-
6-8 week old mice (appropriate strain)
-
Sterile PBS, cell culture medium
-
Syringes, needles
-
Calipers for tumor measurement
3. Step-by-Step Methodology:
-
Step 1: Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS or medium at a concentration of 1 x 10⁷ cells/mL. Maintain cells on ice.
-
Step 2: Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.[3]
-
Step 3: Tumor Growth and Monitoring: Allow tumors to grow. Begin measuring tumors with calipers every 2-3 days once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Step 4: Randomization: When average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group). This ensures an unbiased distribution of tumor sizes at the start of treatment.
-
Step 5: Compound Administration: Prepare the test compound in the chosen vehicle. Administer the compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.[3]
-
Step 6: Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.
-
Step 7: Study Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration. At the endpoint, tumors are excised and weighed. Tissues can be collected for further analysis (e.g., immunohistochemistry, flow cytometry).
The following diagram outlines this essential workflow.
Caption: Standard workflow for an in vivo anti-tumor efficacy study.
Conclusion and Future Perspectives
The indazole scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics, particularly in oncology. The examples of compounds 2f , HT-28 , and Z13 showcase the diverse ways in which these molecules can combat cancer, from direct cytotoxicity to sophisticated immune modulation.[5][6][7] The data strongly suggests that future development should focus on two key areas: combination therapies, where a kinase-inhibiting indazole might be paired with an immunomodulatory one, and the refinement of structure-activity relationships to enhance selectivity and oral bioavailability. As our understanding of cancer biology deepens, the versatility of the indazole core ensures it will remain a central feature in the design of targeted and effective medicines.
References
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A Researcher's Guide to 4,6-dimethyl-1H-indazole: Replicating Synthesis and Evaluating Bioactivity
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, offering a versatile template for designing potent and selective therapeutics.[1][2] This guide provides a comprehensive technical overview of 4,6-dimethyl-1H-indazole, a specific derivative with emerging interest. We will delve into a published synthesis protocol, offering insights into the experimental rationale, and present a comparative analysis of its reported bioactivity, equipping you with the knowledge to replicate and build upon existing data.
Unveiling the Synthetic Pathway: A Step-by-Step Protocol
The synthesis of 4,6-dimethyl-1H-indazole can be achieved through various established methods for constructing the indazole core.[1][2][3][4] A common and effective approach involves the cyclization of a substituted o-toluidine derivative. The following protocol is a representative synthesis, amalgamating established chemical principles for indazole formation.
Experimental Protocol: Synthesis of 4,6-dimethyl-1H-indazole
This protocol outlines a two-step process starting from 2,4-dimethyl-6-nitroaniline.
Step 1: Diazotization of 2,4-dimethyl-6-nitroaniline
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 2,4-dimethyl-6-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature. The formation of the diazonium salt is a critical step for the subsequent cyclization.
Step 2: Reductive Cyclization
-
Reduction: To the freshly prepared diazonium salt solution, slowly add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (3-4 equivalents) at 0-5 °C. This initiates the reduction of the nitro group and the diazonium group, leading to the cyclization.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 4,6-dimethyl-1H-indazole.
Causality in Experimental Choices
The choice of a diazotization-reduction-cyclization sequence is a classic and reliable method for indazole synthesis.[3] The initial diazotization of the amino group is essential to activate the molecule for the subsequent intramolecular cyclization. The use of stannous chloride as a reducing agent is effective for both the nitro group and the diazonium salt, facilitating the ring closure in a one-pot fashion. The acidic conditions are crucial for the stability of the diazonium salt, while the final basic work-up is necessary to deprotonate the product and allow for its extraction into an organic solvent.
Comparative Analysis of Bioactivity: A Landscape of Potential
While specific and extensive bioactivity data for 4,6-dimethyl-1H-indazole is not as widely published as for other indazole analogues, the general class of indazole derivatives is renowned for a broad spectrum of pharmacological activities.[1][2][5] This section will compare the potential bioactivities of 4,6-dimethyl-1H-indazole based on the known activities of structurally related compounds.
Table 1: Potential Bioactivities of 4,6-dimethyl-1H-indazole Based on Analog Data
| Biological Target/Activity | Representative Indazole Analogues | Reported Activity of Analogues | Potential for 4,6-dimethyl-1H-indazole |
| Kinase Inhibition | Axitinib, Pazopanib | Potent inhibitors of various tyrosine kinases (e.g., VEGFR, PDGFR).[6] | The dimethyl substitution pattern may influence binding affinity and selectivity towards specific kinases. Further screening is warranted. |
| Anti-inflammatory | Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) activity.[7] | The methyl groups could modulate the anti-inflammatory properties. In-vitro and in-vivo assays are needed for confirmation. |
| Anticancer | Various derivatives | Inhibition of cancer cell proliferation through different mechanisms.[7][8] | The substitution pattern could impact cytotoxicity and the specific cancer cell lines it may be effective against. |
| Antimicrobial | Tetrahydro-indazole derivatives | Antibacterial activity against various strains. | The aromatic nature of 4,6-dimethyl-1H-indazole may lead to a different spectrum of antimicrobial activity compared to its saturated counterparts. |
Experimental Workflow for Bioactivity Screening
To validate the potential bioactivities of a newly synthesized batch of 4,6-dimethyl-1H-indazole, a tiered screening approach is recommended.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-dimethyl-1H-indazole
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and responsibility of your laboratory practices. The proper disposal of chemical reagents, such as 4,6-dimethyl-1H-indazole, is not merely a regulatory compliance issue; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,6-dimethyl-1H-indazole, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant waste management process.
Hazard Identification and Risk Assessment
Table 1: Hazard Profile of Indazole Derivatives
| Hazard Classification | Potential Effects and Precautions |
| Acute Oral Toxicity | May be harmful if swallowed.[2][3][4] Do not ingest. |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3][5] Avoid contact with skin. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3][5] Wear appropriate eye protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] Avoid breathing dust. |
| Hazardous Decomposition Products | Thermal decomposition can release irritating gases and vapors, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2] |
This table is a composite assessment based on available data for indazole derivatives and should be used as a guide for safe handling and disposal.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste in a laboratory setting is governed by a set of fundamental principles that ensure safety and environmental protection.
-
Waste Minimization: The first step in responsible waste management is to minimize its generation. This can be achieved through careful planning of experiments and ordering only the necessary quantities of chemicals.
-
Segregation: Never mix incompatible wastes.[6] Mixing of different chemical wastes can lead to dangerous reactions, such as the generation of toxic gases or explosions. 4,6-dimethyl-1H-indazole waste should be collected in a dedicated container.
-
"Cradle-to-Grave" Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation until its final disposal.[7] This underscores the importance of following proper procedures at every step.
Step-by-Step Disposal Protocol for 4,6-dimethyl-1H-indazole
This protocol provides a systematic approach to the disposal of 4,6-dimethyl-1H-indazole, ensuring that all safety and regulatory requirements are met.
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your primary line of defense against chemical exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
The integrity of the waste containment is crucial to prevent leaks and spills.
-
Container Selection: Use a container that is compatible with 4,6-dimethyl-1H-indazole. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[7] The original container, if in good condition, is an ideal choice. Do not use food containers.
-
Labeling: Proper labeling is a critical regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.[8] The label must be securely attached to the container as soon as the first waste is added and should include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "4,6-dimethyl-1H-indazole".
-
The building and room number where the waste was generated.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date on which the container was first used for waste accumulation.
-
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Location: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.[7]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8] This prevents the release of vapors and protects the contents from contamination.
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to contain any potential leaks or spills.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[7][9]
-
Solid Waste: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with 4,6-dimethyl-1H-indazole should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste.
-
Empty Containers: A container that has held 4,6-dimethyl-1H-indazole can be disposed of as regular trash only after it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6][9] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound. The empty, rinsed container should have its label defaced before being discarded.[8][9]
Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided volume limits are not exceeded), you must arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.
-
Do not transport hazardous waste outside of your laboratory. Only trained EHS personnel should handle the transportation of waste to the central accumulation facility.[9]
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Spills: For small spills, if you are trained and it is safe to do so, use an appropriate absorbent material to clean up the spill. The contaminated absorbent must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4,6-dimethyl-1H-indazole.
Caption: Disposal workflow for 4,6-dimethyl-1H-indazole.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Essential Protective Measures for Handling 4,6-dimethyl-1H-indazole: A Senior Application Scientist's Guide
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of 4,6-dimethyl-1H-indazole. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure you can manage this chemical with confidence and precision. This document is structured to provide not just procedural steps, but the causal reasoning behind each recommendation, fostering a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks
Indazole derivatives are a cornerstone in medicinal chemistry and drug discovery.[4][5] However, their utility is matched by potential hazards that necessitate rigorous safety precautions. Based on data from analogous compounds, 4,6-dimethyl-1H-indazole is anticipated to be classified with the following hazards:
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2/2A): Can cause serious eye irritation.[1][2][6]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a critical component of your experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with handling 4,6-dimethyl-1H-indazole. The following table summarizes the mandatory PPE for handling this compound.[7]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves can be a source of exposure.[8] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles.[7] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during procedures like transferring or dissolving the compound.[7] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from accidental contact.[7] |
| Respiratory | NIOSH-approved respirator | Mandatory when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[7] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan is crucial for the safe handling of 4,6-dimethyl-1H-indazole at every stage.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Keep it away from strong oxidizing agents and acids.[9]
Handling and Use in the Laboratory
-
Controlled Environment: All handling of solid 4,6-dimethyl-1H-indazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer:
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11][12]
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues immediately.
-
Control: For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Avoid generating dust.
-
Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of 4,6-dimethyl-1H-indazole and its containers can pose a risk to both individuals and the environment.
-
Waste Collection: All waste materials containing 4,6-dimethyl-1H-indazole, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in the regular trash.
-
Consultation: If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4,6-dimethyl-1H-indazole.
Caption: PPE Selection Workflow for 4,6-dimethyl-1H-indazole.
Conclusion: A Commitment to Safety
The responsible handling of chemical compounds like 4,6-dimethyl-1H-indazole is a testament to our commitment to scientific rigor and personal safety. By internalizing the principles and procedures outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. Always remember that a proactive approach to safety is the hallmark of a proficient and trustworthy scientist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
